Product packaging for 5-Methylhexyl Orlistat Decyl Ester(Cat. No.:CAS No. 1356354-21-6)

5-Methylhexyl Orlistat Decyl Ester

Cat. No.: B583834
CAS No.: 1356354-21-6
M. Wt: 481.718
InChI Key: OEUAXSAKXHBBLW-CQJMVLFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methylhexyl Orlistat Decyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C28H51NO5 and its molecular weight is 481.718. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H51NO5 B583834 5-Methylhexyl Orlistat Decyl Ester CAS No. 1356354-21-6

Properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H51NO5/c1-6-7-8-9-10-11-12-16-23(33-28(32)25(29-20-30)18-22(4)5)19-26-24(27(31)34-26)17-14-13-15-21(2)3/h20-26H,6-19H2,1-5H3,(H,29,30)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUAXSAKXHBBLW-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC1C(C(=O)O1)CCCCC(C)C)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCC(C)C)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H51NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858048
Record name (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356354-21-6
Record name (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical overview of the methodologies for the structure elucidation of 5-Methylhexyl Orlistat Decyl Ester, a derivative of the lipase inhibitor Orlistat. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and data interpretation strategies.

Introduction

This compound is a putative analog of Orlistat, a potent inhibitor of gastric and pancreatic lipases used for the management of obesity.[1][2] The structural modification of the side chains is anticipated to influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the cornerstone of its development as a potential therapeutic agent. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.

The proposed structure of this compound is presented below:

Chemical Structure:

  • IUPAC Name: [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[3]

  • Molecular Formula: C₂₈H₅₁NO₅[3]

  • Molecular Weight: 481.7 g/mol [3]

Proposed Analytical Workflow for Structure Elucidation

The comprehensive characterization of this compound necessitates a multi-faceted analytical approach. The logical workflow for its structure elucidation is depicted below.

Structure_Elucidation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Elemental Elemental Analysis Purification->Elemental Structure_Confirmation Structure Confirmation and Stereochemical Assignment MS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation Elemental->Structure_Confirmation

Figure 1: Proposed workflow for the structure elucidation of this compound.

Experimental Protocols and Data Interpretation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and substructures.

Experimental Protocol:

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Orlistat and its analogs.[4]

  • Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 µg/mL.[4]

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragment ions. Varying collision energies (e.g., 10-40 eV) can provide comprehensive fragmentation data.

Expected Data and Interpretation:

Analysis Expected Result for C₂₈H₅₁NO₅ Interpretation
HRMS ([M+H]⁺) Exact m/z: 482.3840Confirms the elemental composition of the molecule. The calculated monoisotopic mass for C₂₈H₅₂NO₅⁺ is 482.3839.
MS/MS Fragmentation Key fragment ions corresponding to the loss of the N-formyl-L-leucine side chain, cleavage of the ester bond, and opening of the β-lactone ring.Provides evidence for the connectivity of the different structural motifs within the molecule.

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment and multiplicity of protons.

    • ¹³C NMR (with DEPT): Determines the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different fragments of the molecule.

Expected Spectral Features:

Experiment Expected Key Signals and Correlations
¹H NMR - A singlet or doublet for the formyl proton (-NH-CHO ).- Multiple overlapping multiplets in the aliphatic region (0.8-2.5 ppm) corresponding to the hexyl, decyl, and leucine side chains.- Characteristic signals for protons adjacent to the ester and β-lactone functional groups.
¹³C NMR - Carbonyl signals (>160 ppm) for the ester, formamide, and β-lactone groups.- Signals in the 50-80 ppm range for carbons attached to oxygen and nitrogen.- Numerous signals in the aliphatic region (10-40 ppm).
HMBC - Correlation from the formyl proton to the carbonyl carbon of the formamide.- Correlations between protons on the decyl chain and the ester carbonyl carbon.- Correlations between protons adjacent to the β-lactone ring and the carbons of the ring and the attached side chains.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H (Amide) ~3300 (stretch)
C-H (Aliphatic) 2850-2960 (stretch)
C=O (β-lactone) ~1820 (stretch, characteristic high frequency)
C=O (Ester) ~1740 (stretch)
C=O (Amide) ~1670 (stretch, Amide I band)
N-H (Amide) ~1530 (bend, Amide II band)

Biological Context: Mechanism of Action of Orlistat

Understanding the mechanism of action of the parent compound, Orlistat, is crucial for predicting the biological activity of its analogs. Orlistat is a covalent inhibitor of pancreatic lipase, an enzyme essential for the digestion of dietary fats.[2] By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2] Recent studies have also implicated Orlistat in various anti-tumor signaling pathways.[1][5]

Orlistat_Signaling_Pathway cluster_lipase Gastrointestinal Lumen cluster_cancer_cell Cancer Cell Orlistat Orlistat PancreaticLipase Pancreatic Lipase Orlistat->PancreaticLipase Inhibits FASN Fatty Acid Synthase (FASN) Orlistat->FASN Inhibits NFkB NF-κB Pathway Orlistat->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway Orlistat->Akt_mTOR Inhibits Absorption Fatty Acid Absorption PancreaticLipase->Absorption Triglycerides Dietary Triglycerides Triglycerides->PancreaticLipase Hydrolysis Apoptosis Apoptosis FASN->Apoptosis NFkB->Apoptosis Akt_mTOR->Apoptosis

Figure 2: Simplified signaling pathways affected by Orlistat.

The primary mechanism involves the inhibition of pancreatic lipase, leading to reduced fat absorption.[2] Additionally, Orlistat has been shown to exert anti-cancer effects by inhibiting fatty acid synthase (FASN) and modulating key signaling pathways like NF-κB and Akt/mTOR, ultimately promoting apoptosis in tumor cells.[5][6][7]

Conclusion

The structure elucidation of this compound can be systematically achieved through the combined application of mass spectrometry, multi-dimensional NMR spectroscopy, and FTIR. The described workflow and experimental protocols provide a robust framework for the unambiguous confirmation of its chemical structure. This foundational characterization is an indispensable step in the preclinical development of this novel Orlistat analog.

References

"5-Methylhexyl Orlistat Decyl Ester" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylhexyl Orlistat Decyl Ester, including its chemical identity, physicochemical properties, and the mechanistic framework of its parent compound, Orlistat. This document is intended to serve as a foundational resource for professionals engaged in research and development within the pharmaceutical and life sciences sectors.

Core Chemical Identifiers

The precise nomenclature and identification of a compound are critical for accurate scientific communication and research. The following section details the IUPAC name and known synonyms for this compound.

IUPAC Name: [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1]

Synonyms:

  • This compound[1]

  • 1356354-21-6[1]

  • DTXSID00858048[1]

  • (2S)-1-[(2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl N-formyl-L-leucinate[1]

  • (S)-1-((2S,3S)-3-(5-Methylhexyl)-4-oxooxetan-2-yl)undecan-2-yl formyl-L-leucinate[1]

Physicochemical Properties

Understanding the physical and chemical characteristics of a compound is fundamental to its application in research and development. The following table summarizes the computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₈H₅₁NO₅PubChem[1]
Molecular Weight 481.7 g/mol PubChem[1]
XLogP3 9.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 22PubChem[1]
Exact Mass 481.37672373 DaPubChem[1]
Monoisotopic Mass 481.37672373 DaPubChem[1]
Topological Polar Surface Area 81.7 ŲPubChem[1]
Heavy Atom Count 34PubChem[1]
Complexity 577PubChem[1]

Mechanism of Action: The Orlistat Framework

As a derivative of Orlistat, this compound is expected to share a similar mechanism of action. Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes crucial for the digestion of dietary fats.[2] By forming a covalent bond with the active serine site of these lipases, Orlistat renders them inactive.[3] This inactivation prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2] Consequently, undigested fats are excreted from the body, leading to a reduction in caloric intake.[2]

Beyond its effects on lipid metabolism, Orlistat has been shown to influence various signaling pathways, particularly in the context of cancer research. It can induce apoptosis in tumor cells by inhibiting the NF-κB and AKT/mTOR signaling pathways and activating the TRAIL signaling pathway.[4][5]

Orlistat_Mechanism_of_Action cluster_lumen Gastrointestinal Lumen cluster_absorption Intestinal Absorption cluster_systemic Systemic Effects Dietary Triglycerides Dietary Triglycerides Gastric & Pancreatic Lipases Gastric & Pancreatic Lipases Dietary Triglycerides->Gastric & Pancreatic Lipases Hydrolysis Excretion Excretion Dietary Triglycerides->Excretion No Hydrolysis Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric & Pancreatic Lipases->Free Fatty Acids & Monoglycerides Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption Orlistat Orlistat Orlistat->Gastric & Pancreatic Lipases Inhibition Reduced Caloric Intake Reduced Caloric Intake Absorption->Reduced Caloric Intake

Caption: Mechanism of action of Orlistat in the gastrointestinal lumen.

Experimental Protocols: Synthesis of Orlistat

A General Multi-Step Synthetic Approach for Orlistat:

  • Asymmetric Aldol Reaction: The synthesis often commences with an asymmetric aldol reaction to establish the initial chiral centers. For instance, lauryl aldehyde can be reacted with a silyl enol ether in the presence of a chiral catalyst to produce a chiral hydroxyl hexadecanoate ester.[6]

  • Protection of Hydroxyl Group: The resulting hydroxyl group is typically protected to prevent unwanted side reactions in subsequent steps. This can be achieved using various protecting groups, such as a silyl ether or a benzyl ether.[6]

  • Reduction and Cyclization: A series of reduction and cyclization steps are then employed to form the characteristic β-lactone ring of Orlistat. This multi-step process involves the stereoselective reduction of a ketone and subsequent intramolecular cyclization.[6]

  • Deprotection and Esterification: The protecting group on the hydroxyl is removed, followed by esterification with N-formyl-L-leucine to yield the final Orlistat molecule. This esterification is often carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) or under Mitsunobu conditions.[7]

Example of a Key Step: Esterification

A common method for the final esterification step involves the reaction of the hydroxyl intermediate with N-formyl-L-leucine in the presence of a coupling agent and a base.

  • Reactants: (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)oxetan-2-one and N-formyl-L-leucine.

  • Reagents: A coupling agent like diethylazodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure: The hydroxyl intermediate and N-formyl-L-leucine are dissolved in anhydrous THF. The solution is cooled, and DEAD and PPh₃ are added portion-wise. The reaction is stirred at a controlled temperature until completion, monitored by techniques such as thin-layer chromatography (TLC). The product, Orlistat, is then isolated and purified using chromatographic methods.[7]

It is plausible that the synthesis of this compound would follow a similar synthetic strategy, with the appropriate modifications to the starting materials to incorporate the 5-methylhexyl and decyl ester moieties.

Signaling Pathways Influenced by Orlistat

The following diagram illustrates the key signaling pathways modulated by Orlistat, primarily in the context of its anti-tumor activity.

Orlistat_Signaling_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects Orlistat Orlistat NFkB NF-κB Pathway Orlistat->NFkB AKT_mTOR AKT/mTOR Pathway Orlistat->AKT_mTOR TRAIL TRAIL Pathway Orlistat->TRAIL Apoptosis Apoptosis NFkB->Apoptosis Inhibition AKT_mTOR->Apoptosis Inhibition TRAIL->Apoptosis Induction

Caption: Signaling pathways modulated by Orlistat leading to apoptosis.

References

Whitepaper: In Silico Modeling of "5-Methylhexyl Orlistat Decyl Ester" Lipase Binding

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide to the in silico modeling of the binding of a novel Orlistat derivative, "5-Methylhexyl Orlistat Decyl Ester," to pancreatic lipase. It outlines the methodologies, presents hypothetical data for illustrative purposes, and visualizes key workflows and pathways.

Introduction: Targeting Pancreatic Lipase for Obesity Management

Obesity is a significant global health issue, and the inhibition of pancreatic lipase is a clinically validated strategy for its management. Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides.[1][2][3] By inhibiting this enzyme, the absorption of dietary fats can be reduced, leading to a caloric deficit and subsequent weight loss.

Orlistat, a potent and selective inhibitor of gastric and pancreatic lipases, is an established therapeutic agent for obesity.[1][2][3][4] It acts by forming a covalent bond with the serine residue in the active site of these lipases, thereby inactivating them.[1][2] The exploration of Orlistat derivatives, such as the novel compound "this compound," is a promising avenue for the development of new anti-obesity agents with potentially improved efficacy or side-effect profiles.

This whitepaper presents a hypothetical in silico modeling study of "this compound" to predict its binding affinity and interaction with human pancreatic lipase. The methodologies described herein provide a roadmap for researchers seeking to evaluate novel lipase inhibitors using computational approaches.

Methodologies for In Silico Analysis

The in silico evaluation of "this compound" involves a multi-step computational workflow, from protein and ligand preparation to molecular dynamics simulations and binding free energy calculations.

Protein and Ligand Preparation

The initial step involves the preparation of the three-dimensional structures of both the target protein (human pancreatic lipase) and the ligand ("this compound").

  • Protein Structure: The crystal structure of human pancreatic lipase is obtained from the Protein Data Bank (PDB). The structure is pre-processed to remove water molecules, add hydrogen atoms, and assign appropriate protonation states to the amino acid residues.

  • Ligand Structure: The 2D structure of "this compound" is sketched using a chemical drawing tool and then converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field to obtain a low-energy conformation.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of "this compound" within the active site of pancreatic lipase.

  • Docking Software: A widely used docking program such as AutoDock Vina or Glide is utilized for this purpose.

  • Binding Site Definition: The binding site is defined based on the co-crystallized ligand in the experimental structure of the lipase or by identifying the catalytic triad (e.g., Ser152, His263, Asp176).[5]

  • Docking Protocol: The prepared ligand is docked into the defined binding site of the prepared protein structure. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior, molecular dynamics (MD) simulations are performed.

  • Simulation Software: Software packages like GROMACS or AMBER are used to run the simulations.

  • System Setup: The docked complex is placed in a simulation box filled with a specific water model, and counter-ions are added to neutralize the system.

  • Simulation Protocol: The system is first energy-minimized to remove any steric clashes. This is followed by a short period of heating and equilibration under constant temperature and pressure. Finally, a production MD simulation is run for an extended period (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion over time.

Binding Free Energy Calculations

The binding free energy of the "this compound"-lipase complex is calculated to provide a more accurate estimation of the binding affinity than the docking score alone.

  • MM/PBSA or MM/GBSA Method: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose. These methods calculate the free energy of the complex, the protein, and the ligand from the MD simulation trajectory to determine the binding free energy.

Hypothetical Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of "this compound" and its comparison with Orlistat.

Table 1: Hypothetical Molecular Docking and Binding Free Energy Results

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind, kcal/mol)Key Interacting Residues
Orlistat-9.8-45.2 ± 3.5SER152, HIS263, PHE77, TYR114
This compound-11.2-52.8 ± 4.1SER152, HIS263, PHE77, TYR114, LEU153

Table 2: Hypothetical Experimental Protocol for In Silico Modeling

StepParameterValue/Setting
Protein Preparation PDB ID1LPB
Force FieldAMBER ff14SB
Ligand Preparation SoftwareChemDraw, Avogadro
Force FieldGAFF
Molecular Docking SoftwareAutoDock Vina
Grid Box Size60 x 60 x 60 Å
Exhaustiveness32
MD Simulation SoftwareGROMACS 2023
Force FieldAMBER ff14SB
Water ModelTIP3P
Simulation Time100 ns
Binding Free Energy MethodMM/PBSA
Trajectory Frames1000

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in this in silico study.

In_Silico_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results PDB Obtain Lipase Structure (PDB) PDB_Prep Protein Preparation PDB->PDB_Prep Ligand Generate Ligand Structure Ligand_Prep Ligand Preparation Ligand->Ligand_Prep Docking Molecular Docking PDB_Prep->Docking Ligand_Prep->Docking MD_Sim MD Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Interpretation Data Interpretation & Comparison Binding_Energy->Interpretation

Caption: In Silico Modeling Workflow.

Lipase_Inhibition_Pathway Dietary_Fat Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Fat->Pancreatic_Lipase Hydrolysis Absorption Fatty Acid Absorption Pancreatic_Lipase->Absorption Excretion Fat Excretion Pancreatic_Lipase->Excretion Inhibitor This compound Inhibitor->Pancreatic_Lipase Inhibition Inhibitor->Excretion

Caption: Lipase Inhibition Signaling Pathway.

Logical_Relationship Start Define Research Question Data_Acquisition Acquire Protein and Ligand Data Start->Data_Acquisition Computational_Modeling Perform Computational Modeling Data_Acquisition->Computational_Modeling Data_Analysis Analyze Simulation Data Computational_Modeling->Data_Analysis Conclusion Draw Conclusions and Propose Next Steps Data_Analysis->Conclusion

Caption: Logical Flow of the In Silico Study.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive in silico approach for evaluating the binding of "this compound" to pancreatic lipase. The hypothetical data presented suggests that this novel derivative may exhibit a stronger binding affinity to the enzyme compared to Orlistat, warranting further investigation.

The described methodologies, including molecular docking, molecular dynamics simulations, and binding free energy calculations, provide a robust framework for the computational screening and characterization of novel lipase inhibitors. The visualized workflows and pathways offer a clear overview of the experimental and logical processes involved.

The next logical steps would be to synthesize "this compound" and validate these in silico predictions through in vitro enzyme inhibition assays. Such experimental validation is crucial to confirm the computational findings and to further assess the therapeutic potential of this compound as a next-generation anti-obesity agent.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Methylhexyl Orlistat Decyl Ester is limited. This guide provides a comprehensive framework based on the known properties of the parent compound, Orlistat, and established methodologies for the physicochemical characterization of lipophilic drug candidates. The experimental protocols and data presented herein are illustrative and intended to serve as a template for researchers.

Introduction

This compound is a derivative of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1] Orlistat itself is a lipophilic molecule, and the structural modifications in this compound—specifically the substitution of the dodecyl side chain with a decyl ester and the hexyl group with a 5-methylhexyl group—are anticipated to further influence its lipophilicity. This alteration in chemical structure necessitates a thorough investigation of its solubility and stability profiles, which are critical parameters for its development as a potential therapeutic agent. This technical guide outlines detailed experimental protocols for determining these properties and presents hypothetical data to illustrate the expected outcomes.

Predicted Physicochemical Properties

The parent compound, Orlistat, is practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.[1][2] Given the structural modifications, this compound is predicted to have even lower aqueous solubility and enhanced solubility in non-polar organic solvents. A systematic solubility study is therefore essential to identify suitable solvent systems for formulation development.

Solubility Studies

The thermodynamic solubility of a compound in various solvents is a fundamental property that dictates its dissolution rate and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[3]

This protocol outlines the steps for determining the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

  • Materials and Equipment:

    • This compound (pure solid)

    • A selection of solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, propylene glycol, polyethylene glycol 400, chloroform, and various oils)

    • Glass vials with screw caps

    • An orbital shaker with temperature control

    • A centrifuge

    • Syringe filters (e.g., 0.22 µm)

    • A validated analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound to a series of vials containing a known volume of each solvent.

    • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4]

    • After shaking, allow the vials to stand to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method.

The following table summarizes hypothetical solubility data for this compound in various solvents at 25 °C.

SolventPredicted Solubility CategoryHypothetical Solubility (mg/mL)
WaterPractically Insoluble< 0.001
Phosphate Buffer (pH 7.4)Practically Insoluble< 0.001
EthanolSoluble15 - 25
MethanolFreely Soluble25 - 35
Propylene GlycolSparingly Soluble5 - 15
PEG 400Soluble10 - 20
ChloroformVery Soluble> 50
Olive OilSoluble20 - 30

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] Forced degradation studies are conducted to identify potential degradation products and to develop a stability-indicating analytical method.

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines to assess the intrinsic stability of this compound.[5]

  • Materials and Equipment:

    • This compound

    • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for hydrolysis

    • Hydrogen peroxide (H₂O₂) for oxidation

    • A stability chamber with controlled temperature and humidity

    • A photostability chamber

    • A validated stability-indicating HPLC method

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a set period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a set period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a set period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period.

    • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method to determine the amount of remaining parent compound and the formation of any degradation products.

The following table presents hypothetical results from a forced degradation study of this compound.

Stress ConditionDuration% Assay of Parent Compound% Total Degradation
0.1 N HCl (60 °C)24 hours85.214.8
0.1 N NaOH (60 °C)8 hours70.529.5
3% H₂O₂ (RT)48 hours92.17.9
Dry Heat (80 °C)7 days98.51.5
PhotostabilityICH Q1B99.10.9

Visualizations

The following diagrams illustrate the experimental workflows for the solubility and stability studies.

Solubility_Workflow A Start: Excess Compound and Solvent B Add excess compound to known volume of solvent in vials A->B C Equilibration B->C D Shake at constant temperature (e.g., 25°C) for 24-72h C->D E Phase Separation D->E F Centrifuge and filter supernatant E->F G Analysis F->G H Dilute and quantify using validated HPLC method G->H I End: Determine Solubility H->I

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability_Workflow Start Start: Pure Compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl) Stress->Acid Base Base Hydrolysis (0.1N NaOH) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photostability (ICH Q1B) Stress->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating HPLC Sampling->Analysis Results Quantify Parent Compound and Degradants Analysis->Results End End: Assess Stability Profile Results->End

Caption: Workflow for forced degradation stability studies.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols, researchers can generate the necessary data to understand the physicochemical properties of this compound, which is essential for its further development as a pharmaceutical agent. The provided hypothetical data and workflows serve as practical examples to guide these studies.

References

A Technical Guide to the Discovery and Isolation of Novel Orlistat Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orlistat (tetrahydrolipstatin) is a cornerstone therapy for obesity management, acting as a potent and irreversible inhibitor of gastric and pancreatic lipases. Its mechanism relies on the covalent modification of the active site serine of these enzymes, preventing the hydrolysis of dietary triglycerides and thereby reducing fat absorption. While effective, the pursuit of novel Orlistat analogues is driven by the potential for enhanced therapeutic profiles, including improved potency, reduced gastrointestinal side effects, and expanded indications such as oncology. This technical whitepaper details the primary strategies and experimental protocols for the discovery, synthesis, and isolation of new Orlistat analogues, providing a comprehensive guide for researchers in the field.

The Genesis of Orlistat: From Nature to Pharmacology

The development of Orlistat is a classic example of natural product-inspired drug discovery. The journey began with the isolation of Lipstatin from the bacterium Streptomyces toxytricini. Lipstatin contains a reactive β-lactone ring, which is the key pharmacophore responsible for its lipase-inhibiting activity. Orlistat is a simpler and more stable saturated derivative of Lipstatin, produced via hydrogenation, which was ultimately selected for clinical development.

Core Discovery and Synthesis Strategies

The search for novel Orlistat analogues is a multidisciplinary effort, integrating advanced synthetic chemistry, natural product screening, and computational modeling.

Chemical Synthesis of Novel Analogues

Total Synthesis: This approach allows for the de novo creation of unique molecular scaffolds. A key strategy in synthesizing the β-lactone core of Orlistat and its analogues is the tandem Mukaiyama aldol-lactonization (TMAL) process . This method provides high diastereoselectivity for the desired trans-β-lactone structure and allows for facile modification of the side chains, which is critical for structure-activity relationship (SAR) studies.

Semi-Synthetic Modification: Another powerful approach is the chemical modification of the existing Orlistat scaffold. For example, novel Schiff base derivatives have been prepared by reacting 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine with various aldehydes. These modifications have yielded compounds with potent anti-lipase activity, with some analogues demonstrating potency comparable to Orlistat itself.

Isolation from Natural Sources

Screening natural product libraries from botanicals and microbes continues to be a fruitful avenue for discovering novel lipase inhibitors. These natural compounds can serve as direct drug candidates or as templates for synthetic analogues.

  • Plant-Derived Inhibitors: Hundreds of plant extracts have been screened for pancreatic lipase inhibitory activity. Active compounds are often polyphenols, saponins, or flavonoids. For instance, isoliquiritigenin from Glycyrrhiza glabra (licorice) roots and various catechins from tea, such as theaflavin-3,3'-O-digallate , have shown potent inhibition.

  • Proteinaceous Inhibitors: Beyond small molecules, protein-based inhibitors have been isolated from sources like the seeds of Litchi chinensis.

The general workflow for discovering these natural analogues involves bioactivity-guided fractionation, where crude extracts are sequentially purified using chromatographic techniques, with each fraction being tested for lipase inhibition to isolate the active constituent.

Data Presentation: Quantitative Comparison of Lipase Inhibitors

The inhibitory potential of novel analogues is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Compound/Analogue Source/Class IC₅₀ (µM) Notes
Orlistat (Reference) Semi-synthetic~0.02 - 0.50Potent, irreversible inhibitor.
Schiff Base Derivative (Compound 3) Synthetic0.50As potent as Orlistat in the cited study.
Fluoroquinolone Derivative (Compound 9) Synthetic0.4Comparable activity to Orlistat.
2-Methyleneoxetane Analog SyntheticComparable to OrlistatDemonstrates that the carbonyl group is not essential for activity.
Flavonoid Derivative (F01) Synthetic17.68Competitive inhibitor.
Isoliquiritigenin Natural (Licorice Root)7.3Potent natural inhibitor.
Theaflavin-3,3'-O-digallate Natural (Tea)0.092Highly potent natural polyphenol.
Kaempferol-3-O-rutinoside Natural (Cassia auriculata)2.9Active glycoside from a medicinal plant.
Licochalcone A Natural35 µg/mLReversible, non-competitive inhibitor.
Catechin gallate Natural (Tea/Herbs)0.041Excellent human pancreatic lipase (hPL) inhibitor.
Epicatechin gallate Natural (Tea/Herbs)0.79Excellent hPL inhibitor.

Experimental Protocols

Detailed and reproducible protocols are essential for the evaluation and development of novel analogues.

Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Butyrate Method)

This colorimetric assay is a standard method for measuring pancreatic lipase activity and its inhibition.

  • Reagent Preparation:

    • Enzyme Buffer: 100 mM Tris-HCl and 5 mM CaCl₂, pH 7.0.

    • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer just before use.

    • Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl butyrate (p-NPB) in dimethyl formamide (DMF).

    • Test Compounds: Dissolve novel analogues and the Orlistat standard in DMSO to create stock solutions, then dilute to desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 150 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Add 20 µL of the enzyme solution to initiate a pre-incubation period. Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of the p-NPB substrate solution to start the enzymatic reaction.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color produced is proportional to the amount of p-nitrophenol released by lipase activity.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • IC₅₀ values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Protocol for Isolation of Lipase Inhibitors from Plant Material

This protocol outlines a general bioactivity-guided fractionation process.

  • Extraction:

    • Air-dry and grind the plant material (e.g., leaves, roots) into a fine powder.

    • Macerate 0.5 g of the dried powder in 8 mL of a 1:1 methanol:water mixture.

    • Use ultrasonication for 10 minutes to enhance extraction, followed by maceration at room temperature for 24 hours.

    • Centrifuge the mixture (e.g., 10 min at 3000 rpm) and filter the supernatant to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure and re-suspend it in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

    • Evaporate the solvents from each fraction.

  • Bioactivity Screening and Fractionation:

    • Test each fraction for pancreatic lipase inhibitory activity using the assay described in section 5.1.

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to further purification using column chromatography (e.g., silica gel or Sephadex LH-20).

    • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to yield sub-fractions.

  • Isolation and Identification:

    • Test the sub-fractions for activity and purify the most potent ones using High-Performance Liquid Chromatography (HPLC), often with a C18 column.

    • Characterize the structure of the pure, isolated inhibitor using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Synthesis Protocol for a Schiff Base Analogue

This protocol is representative of the synthesis of novel Schiff base derivatives.

  • Synthesis of Amine Precursor: Synthesize the starting amine, 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, according to established literature methods, often involving nucleophilic substitution followed by reduction of a nitro group.

  • Condensation Reaction:

    • Dissolve the synthesized amine precursor in a suitable solvent such as ethanol.

    • Add an equimolar amount of the desired aldehyde (e.g., salicylaldehyde or 2,6-dichlorobenzaldehyde).

    • Add a catalytic amount of an acid (e.g., acetic acid).

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to precipitate.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations: Workflows and Signaling Pathways

Diagrams of Key Processes

Discovery_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_evaluation Evaluation Phase Natural_Products Natural Product Screening Extraction Extraction & Partitioning Natural_Products->Extraction Chemical_Synthesis Chemical Synthesis (Total & Semi-synthesis) Chromatography Column & HPLC Chromatography Chemical_Synthesis->Chromatography In_Silico In Silico Screening & Docking In_Silico->Chemical_Synthesis Extraction->Chromatography Bioassay Pancreatic Lipase Inhibition Assay Chromatography->Bioassay Structure_ID Structural Elucidation (NMR, MS) Bioassay->Structure_ID Lead_Opt Lead Optimization (SAR Studies) Structure_ID->Lead_Opt

Caption: Workflow for Discovery and Isolation of Orlistat Analogues.

Mechanism of Action and Secondary Pathways

Orlistat's primary mechanism is direct enzyme inhibition. However, studies have revealed that it also modulates signaling pathways implicated in cancer, highlighting the potential for its analogues in oncology.

Mechanism_of_Action Pancreatic_Lipase Pancreatic Lipase (Active Site Serine) Absorption Fatty Acid Absorption Pancreatic_Lipase->Absorption Orlistat Orlistat Analogue (β-lactone) Orlistat->Pancreatic_Lipase Covalent Inhibition Dietary_Fat Dietary_Fat Dietary_Fat->Pancreatic_Lipase Hydrolysis

Caption: Primary Mechanism: Pancreatic Lipase Inhibition.

Secondary_Pathways cluster_akt AKT/mTOR Pathway cluster_nfkb NF-κB Pathway Orlistat Orlistat / Analogue AKT AKT Orlistat->AKT NFkB NF-κB Orlistat->NFkB mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation & Angiogenesis NFkB->Inflammation

Caption: Secondary Anti-Tumor Signaling Pathways Modulated by Orlistat.

Conclusion and Future Directions

The discovery and development of novel Orlistat analogues represent a promising frontier in medicinal chemistry. By leveraging a combination of synthetic innovation, natural product exploration, and computational design, researchers can develop new chemical entities with superior properties. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing these efforts. Future work will likely focus on creating analogues with enhanced selectivity, improved oral bioavailability for systemic applications (such as oncology), and a minimized impact on the gastrointestinal microbiome to reduce side effects. The continued exploration of this fascinating class of molecules holds significant potential for addressing the global challenges of obesity and cancer.

Uncharted Territory: The Scientific Landscape of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of the compound 5-Methylhexyl Orlistat Decyl Ester. Despite targeted searches across multiple scientific databases, no specific research, quantitative data, or detailed experimental protocols are publicly available for this particular Orlistat derivative. This technical guide, therefore, serves to highlight this knowledge gap and provide a foundational background based on the well-characterized parent compound, Orlistat.

Chemical Identity

This compound is identified in the PubChem database with the following chemical descriptors:

IdentifierValue
Molecular Formula C₂₈H₅₁NO₅[1]
IUPAC Name [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[1]
CAS Number 1356354-21-6[1]
Molecular Weight 481.7 g/mol [1]

While its chemical structure is defined, its biological activity and therapeutic potential remain unexplored in published literature.

Postulated Mechanism of Action: Extrapolation from Orlistat

Orlistat, the parent compound, is a potent and irreversible inhibitor of gastric and pancreatic lipases.[2][3][4][5] These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[2][3] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat renders them inactive.[3][6] This inhibition prevents the digestion and subsequent absorption of dietary fats, leading to a reduction in caloric intake.[2][3][7]

Given its structural similarity, it is hypothesized that this compound would act through a similar mechanism. The beta-lactone ring is a key pharmacophore in Orlistat and its analogues, responsible for the irreversible acylation of the lipase's active site serine. The varying side chains influence the compound's lipophilicity and potentially its potency and selectivity.

Dietary_Triglycerides Dietary Triglycerides Lipase Gastric & Pancreatic Lipases Dietary_Triglycerides->Lipase Hydrolysis Excretion Excretion of Undigested Fat Dietary_Triglycerides->Excretion No Hydrolysis Free_Fatty_Acids Free Fatty Acids & Monoglycerides Absorption Intestinal Absorption Free_Fatty_Acids->Absorption Lipase->Free_Fatty_Acids Orlistat_Analog 5-Methylhexyl Orlistat Decyl Ester (Postulated) Inhibition Inhibition Orlistat_Analog->Inhibition Inhibition->Lipase

Figure 1. Postulated mechanism of lipase inhibition by this compound.

Synthesis of Orlistat Analogues: A General Overview

The synthesis of Orlistat and its derivatives is a complex multi-step process.[8][9] While a specific protocol for this compound is not available, the general synthetic strategies for Orlistat analogues often involve the stereoselective synthesis of the beta-lactone core, followed by the attachment of the fatty acid side chain and the N-formyl-L-leucine moiety.[10][11][12][13] Key steps in these synthetic routes can include aldol reactions, reductions, and esterifications to build the chiral centers with the correct stereochemistry.[10][11][12][13]

A Starting Materials (e.g., Aldehydes, Esters) B Stereoselective Synthesis of Beta-Lactone Core A->B C Attachment of Fatty Acid Side Chain B->C D Coupling with N-formyl-L-leucine C->D E Final Product (Orlistat Analogue) D->E

Figure 2. Generalized synthetic workflow for Orlistat analogues.

Future Research Directions

The absence of data on this compound presents a clear opportunity for future research. Key areas of investigation would include:

  • Chemical Synthesis: Development and optimization of a synthetic route to produce this compound in sufficient quantities for biological testing.

  • In Vitro Efficacy: Determination of its inhibitory activity (IC₅₀) against pancreatic and gastric lipases.

  • Cellular Studies: Evaluation of its effects on lipid accumulation in relevant cell models.

  • Pharmacokinetics: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Studies: Investigation of its efficacy in animal models of obesity and its safety profile.

Conclusion

References

Predicted Biological Activity of 5-Methylhexyl Orlistat Decyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 5-Methylhexyl Orlistat Decyl Ester. Due to the absence of direct experimental data for this specific analog, this document leverages the extensive knowledge of its parent compound, Orlistat, a well-established anti-obesity therapeutic. The predicted mechanism of action, pharmacological effects, and potential pharmacokinetic properties are discussed based on established structure-activity relationships of lipase inhibitors. Furthermore, this guide outlines detailed experimental protocols for in vitro and in vivo validation of the predicted activity and presents key data in a structured format for comparative analysis. Visualizations of the predicted inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction

Obesity remains a significant global health challenge, driving research into novel therapeutic agents.[1][2] One of the established pharmacological strategies for obesity management is the inhibition of gastrointestinal lipases.[3][4] Orlistat, a hydrogenated derivative of the natural product lipstatin, is a potent inhibitor of these enzymes and is an FDA-approved treatment for obesity.[3][5] It acts locally in the gastrointestinal tract to prevent the absorption of dietary fats by forming a covalent bond with the active site of gastric and pancreatic lipases.[3][4]

This guide focuses on a novel analog, this compound. While specific biological data for this compound is not yet available, its structural similarity to Orlistat allows for a predictive assessment of its activity. This document aims to provide a foundational understanding of its likely biological profile to guide future research and development.

Chemical Structure and Properties

This compound is a carboxylic ester and a derivative of N-formyl-L-leucine and a beta-lactone.[6] It shares the core pharmacophore of Orlistat, the beta-lactone ring, which is essential for its mechanism of action. The key structural differences lie in the alkyl side chains.

Table 1: Comparison of Physicochemical Properties of Orlistat and this compound

PropertyOrlistatThis compoundData Source
IUPAC Name [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate[(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[5][6]
Molecular Formula C29H53NO5C28H51NO5[5][6]
Molecular Weight 495.7 g/mol 481.7 g/mol [5][6]
Predicted XLogP3 Not specified9.1[6]

Predicted Biological Activity and Mechanism of Action

Based on its structural analogy to Orlistat, this compound is predicted to be a potent inhibitor of gastric and pancreatic lipases.

Predicted Mechanism of Action

The primary mechanism of action is expected to be the irreversible inhibition of gastrointestinal lipases.[3] The beta-lactone ring is a key electrophilic group that is predicted to form a covalent bond with the serine residue in the active site of these enzymes.[3][7] This acylation inactivates the lipases, preventing them from hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[3][4] Consequently, undigested fats are excreted, leading to a caloric deficit.[3]

G cluster_lumen Gastrointestinal Lumen cluster_excretion Excretion Pathway triglycerides Dietary Triglycerides lipase Gastric/Pancreatic Lipase (Active Serine Site) triglycerides->lipase Substrate Binding unabsorbed_fat Unabsorbed Triglycerides products Free Fatty Acids & Monoglycerides lipase->products Hydrolysis inactivated_lipase Inactivated Lipase-Inhibitor Complex inhibitor 5-Methylhexyl Orlistat Decyl Ester (β-lactone ring) inhibitor->lipase absorption Intestinal Absorption products->absorption Absorption inactivated_lipase->unabsorbed_fat No Hydrolysis excretion Fecal Excretion unabsorbed_fat->excretion

Predicted mechanism of lipase inhibition.
Structure-Activity Relationship (SAR) Considerations

The variation in the alkyl side chains of this compound compared to Orlistat may influence its inhibitory potency and selectivity. The lipophilicity and steric hindrance of these side chains play a crucial role in the interaction with the lipase active site. The altered chain lengths ("5-methylhexyl" and "decyl" vs. "hexyl" and "dodecyl" in Orlistat) may affect how the molecule orients itself within the enzyme's binding pocket, potentially altering its efficacy. A higher lipophilicity, as suggested by the predicted XLogP3 of 9.1, could enhance its partitioning into the lipid phase where lipase activity occurs, potentially increasing its effective concentration at the target site.

Other Potential Biological Activities

Orlistat has been reported to inhibit fatty acid synthase (FAS), an enzyme overexpressed in some cancer cells, and lipoprotein lipase.[4][8] It is plausible that this compound could also exhibit these off-target activities. Further investigation would be required to confirm this.

Predicted Pharmacological Effects

The primary pharmacological effect of this compound is expected to be a reduction in the absorption of dietary fat, leading to weight loss and improved metabolic parameters in the context of obesity.[3]

Table 2: Predicted Biological Activity and Pharmacological Effects

ParameterPredicted Effect for this compoundBasis for Prediction
Primary Target Gastric and Pancreatic LipasesStructural similarity to Orlistat.[3]
IC50 against Pancreatic Lipase Predicted to be in the low micromolar to nanomolar rangeBased on known potency of Orlistat.[9]
In vivo Efficacy Reduction of dietary fat absorption by ~30%Extrapolated from Orlistat's efficacy.[4]
Therapeutic Indication Management of obesityPrimary use of lipase inhibitors.[3]
Potential Side Effects Gastrointestinal (e.g., steatorrhea, oily spotting)Mechanism-based side effects of lipase inhibition.[9]

Experimental Protocols for Validation

To validate the predicted biological activity, a series of in vitro and in vivo experiments are necessary.

In Vitro Pancreatic Lipase Inhibition Assay

This assay is crucial for determining the inhibitory potency (e.g., IC50) of the compound. A common method involves the use of a chromogenic substrate, p-nitrophenyl butyrate (pNPB).[10]

  • Principle: Pancreatic lipase hydrolyzes pNPB to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at 405-415 nm. The presence of an inhibitor will reduce the rate of this reaction.[11][12]

  • Reagents and Materials:

    • Porcine pancreatic lipase (PPL)

    • p-Nitrophenyl butyrate (pNPB)

    • Tris-HCl buffer (pH 8.0)

    • This compound (dissolved in DMSO)

    • Orlistat (as a positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and Orlistat in the assay buffer.

    • In a 96-well plate, add the PPL solution to each well containing the test compound or control.

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the pNPB substrate solution to all wells.

    • Measure the absorbance at 410 nm at regular intervals to determine the reaction rate.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G start Start prep_reagents Prepare Reagents: - Pancreatic Lipase Solution - pNPB Substrate - Test Compound Dilutions - Orlistat (Control) Dilutions start->prep_reagents plate_setup Pipette Reagents into 96-Well Plate: - Buffer - Test Compound/Control - Lipase Solution prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPB Substrate to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 410 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition measure_absorbance->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 end End ic50->end

References

Methodological & Application

Application Note: A Novel Synthetic Protocol for 5-Methylhexyl Orlistat Decyl Ester, a Potential Modulator of Lipid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Orlistat, a potent inhibitor of pancreatic and gastric lipases, is a well-established therapeutic agent for the management of obesity.[1][2] Its mechanism of action involves the formation of a covalent bond with the serine residue in the active site of these lipases, thereby preventing the hydrolysis of dietary triglycerides.[1][3][4] The modular nature of the Orlistat structure, featuring a β-lactone core with two alkyl side chains and an N-formyl-L-leucine ester, presents opportunities for the synthesis of novel analogs with potentially improved pharmacological profiles.[5][6] This application note details a proposed synthetic protocol for a novel Orlistat analog, "5-Methylhexyl Orlistat Decyl Ester," which incorporates a branched 5-methylhexyl side chain and a decyl ester moiety. The synthesis is designed based on established methodologies for Orlistat and its congeners, employing a convergent strategy that involves the synthesis of a key β-lactone intermediate followed by coupling with a modified N-formyl-L-leucine decyl ester.[7][8]

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the asymmetric synthesis of the pivotal β-lactone core bearing the 5-methylhexyl side chain. The second stage involves the preparation of the N-formyl-L-leucine decyl ester. The final stage is the coupling of these two key intermediates to yield the target compound.

G cluster_0 Stage 1: Synthesis of β-Lactone Intermediate cluster_1 Stage 2: Synthesis of N-formyl-L-leucine Decyl Ester cluster_2 Stage 3: Final Coupling and Purification A Starting Materials (e.g., Chiral Auxiliary, Aldehyde) B Asymmetric Aldol Reaction A->B C Diastereoselective Reduction B->C D Intramolecular Cyclization (β-Lactone Formation) C->D E Purification of β-Lactone D->E J Coupling Reaction (Mitsunobu or equivalent) E->J F L-leucine G Esterification with Decyl Alcohol F->G H Formylation of the Amino Group G->H I Purification of Ester H->I I->J K Purification of Final Product (Chromatography) J->K L Characterization (NMR, MS, HPLC) K->L

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of the β-Lactone Intermediate

This stage is adapted from established procedures for the synthesis of Orlistat's β-lactone core, with modifications to introduce the 5-methylhexyl side chain.[9][10][11]

1.1 Materials and Reagents

Reagent/MaterialPuritySupplier
Chiral Auxiliary (e.g., Evans auxiliary)≥98%Sigma-Aldrich
5-Methylhexanal≥97%TCI Chemicals
Titanium(IV) chloride≥99%Acros Organics
Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
Di-n-butylboron triflate1.0 M in CH₂Cl₂Sigma-Aldrich
Sodium borohydride≥98%Fisher Scientific
Methanesulfonyl chloride≥99.5%Alfa Aesar
Triethylamine≥99.5%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-Aldrich

1.2 Protocol for Asymmetric Aldol Reaction

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add titanium(IV) chloride (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the resulting dark red solution for 30 minutes at -78 °C.

  • Add a solution of 5-methylhexanal (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction for 4 hours at -78 °C, monitoring the progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the aldol adduct.

1.3 Protocol for Diastereoselective Reduction and Cyclization

  • Dissolve the purified aldol adduct (1.0 eq) in anhydrous THF (15 mL/mmol).

  • Cool the solution to -78 °C and add a solution of sodium borohydride (1.5 eq) in ethanol portionwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the diol intermediate.

  • Dissolve the diol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (20 mL/mmol) and cool to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 12 hours to facilitate intramolecular cyclization to the β-lactone.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude β-lactone by flash column chromatography.

Stage 2: Synthesis of N-formyl-L-leucine Decyl Ester

This stage involves a standard esterification followed by formylation.

2.1 Materials and Reagents

Reagent/MaterialPuritySupplier
L-leucine≥99%Sigma-Aldrich
Decyl alcohol≥98%Alfa Aesar
Thionyl chloride≥99.5%Sigma-Aldrich
Formic acid≥98%Sigma-Aldrich
Acetic anhydride≥99%Fisher Scientific
Toluene, Anhydrous≥99.8%Sigma-Aldrich
Pyridine≥99.8%Sigma-Aldrich

2.2 Protocol for Esterification

  • Suspend L-leucine (1.0 eq) in anhydrous toluene (20 mL/mmol).

  • Add decyl alcohol (1.2 eq) to the suspension.

  • Cool the mixture to 0 °C and add thionyl chloride (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield L-leucine decyl ester.

2.3 Protocol for Formylation

  • Prepare a formylating agent by adding formic acid (1.5 eq) to acetic anhydride (1.5 eq) at 0 °C and stirring for 15 minutes.

  • Dissolve the L-leucine decyl ester (1.0 eq) in pyridine (10 mL/mmol) and cool to 0 °C.

  • Add the pre-formed formylating agent dropwise to the ester solution.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain N-formyl-L-leucine decyl ester.

Stage 3: Final Coupling and Purification

The final step involves the coupling of the two synthesized intermediates. A Mitsunobu reaction is proposed for this transformation.[12]

3.1 Materials and Reagents

Reagent/MaterialPuritySupplier
β-Lactone Intermediate (from Stage 1)-Synthesized
N-formyl-L-leucine Decyl Ester (from Stage 2)-Synthesized
Triphenylphosphine (PPh₃)≥99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)97%Alfa Aesar
Tetrahydrofuran (THF), Anhydrous≥99.9%Sigma-Aldrich

3.2 Protocol for Mitsunobu Coupling

  • Dissolve the β-lactone intermediate (1.0 eq), N-formyl-L-leucine decyl ester (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (25 mL/mmol) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 18 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product, this compound.

3.3 Final Product Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMRPeaks corresponding to the 5-methylhexyl, decyl, leucine, and β-lactone protons.
¹³C NMRCarbons of the ester, amide, lactone carbonyls, and the aliphatic chains.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺.
High-Performance Liquid Chromatography (HPLC)Assessment of purity (target >95%).

Signaling Pathway and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations designed to build complexity in a controlled manner. The following diagram illustrates the key transformations and the relationship between the intermediates and the final product.

G cluster_main Synthetic Pathway cluster_lactone β-Lactone Synthesis cluster_ester Amino Ester Synthesis Start Commercially Available Starting Materials Aldol Asymmetric Aldol Reaction Start->Aldol Esterification Esterification Start->Esterification Reduction Diastereoselective Reduction Aldol->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Lactone β-Lactone Intermediate Cyclization->Lactone Coupling Final Coupling (e.g., Mitsunobu) Lactone->Coupling Formylation Formylation Esterification->Formylation AminoEster N-formyl-L-leucine Decyl Ester Formylation->AminoEster AminoEster->Coupling FinalProduct 5-Methylhexyl Orlistat Decyl Ester Coupling->FinalProduct

Figure 2: Logical flow of the key chemical transformations in the synthesis.

This application note provides a detailed, plausible synthetic protocol for the novel Orlistat analog, this compound. The proposed synthesis is based on well-established chemical transformations in the field of Orlistat chemistry and is designed to be accessible to researchers in drug discovery and development. The modular nature of this synthetic route allows for the potential generation of a library of Orlistat analogs for structure-activity relationship studies, which could lead to the discovery of new therapeutic agents with improved efficacy and pharmacokinetic properties. The provided protocols and diagrams offer a comprehensive guide for the synthesis and characterization of this novel compound.

References

Application Note: Purification of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Orlistat is a potent inhibitor of pancreatic lipases and is widely used for the management of obesity.[][2] Its derivatives are of significant interest in drug development for their potential to modulate activity, improve bioavailability, or alter pharmacokinetic profiles. "5-Methylhexyl Orlistat Decyl Ester" is a putative long-chain ester derivative of Orlistat. Its structure, featuring extended alkyl chains, suggests it is a highly lipophilic molecule. The purification of such compounds presents a significant challenge due to their low polarity and potential for co-purification with similarly nonpolar impurities, such as unreacted starting materials or lipidic byproducts.[3]

This application note outlines a comprehensive multi-step purification strategy for "this compound" from a crude reaction mixture. The protocol employs a logical sequence of liquid-liquid extraction for initial cleanup, followed by silica gel column chromatography for bulk separation, and concluding with recrystallization to achieve high purity suitable for analytical and biological evaluation. An optional preparative HPLC step is also described for obtaining material of the highest possible purity.

Challenges in Purification

The primary challenges in purifying highly lipophilic compounds like "this compound" include:

  • Low Polarity: The target compound will have very low solubility in polar solvents, making aqueous washes for impurity removal challenging without causing product precipitation.

  • Similar Impurities: Key impurities are likely to be unreacted long-chain alcohols, carboxylic acids, or other ester byproducts with similar low polarity, making chromatographic separation difficult.

  • Amorphous Nature: Highly lipophilic compounds can be difficult to crystallize, often yielding oils or waxy solids.

To address these challenges, the following multi-step approach is recommended.

Purification Workflow Overview

The overall workflow for the purification of "this compound" is depicted below.

G cluster_0 Crude Product Processing cluster_1 Chromatographic Purification cluster_2 Final Purification & Isolation Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Dissolve in Ethyl Acetate Column Chromatography Column Chromatography Liquid-Liquid Extraction->Column Chromatography Organic Layer Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column Chromatography->Fraction Analysis (TLC/HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Fraction Analysis (TLC/HPLC)->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Pure Compound (>99%) Pure Compound (>99%) Filtration & Drying->Pure Compound (>99%)

Caption: Overall purification workflow for this compound.

Experimental Protocols

Multi-Step Liquid-Liquid Extraction

This initial step aims to remove polar impurities, including residual acids, bases, and salts from the crude reaction mixture.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent with low polarity, such as ethyl acetate or dichloromethane (10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ solution (to remove acidic impurities).[]

    • Brine (saturated NaCl solution) to reduce the water content in the organic layer.

  • Perform each wash by adding an equal volume of the aqueous solution, shaking vigorously for 1-2 minutes, and allowing the layers to separate. Drain the aqueous layer after each wash.

  • After the final wash, drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, washed product.

Silica Gel Column Chromatography

This is the primary purification step to separate the target compound from closely related, nonpolar impurities.[4][5][6]

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane. The amount of silica gel should be 50-100 times the weight of the crude product for effective separation.[7]

  • Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product from the extraction step in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (gradient elution). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

G cluster_0 Column Chromatography Separation column Column Head Mobile Phase (Eluent) Sample loaded on Silica Silica Gel (Stationary Phase) Glass Wool/Fritted Disc Stopcock impurities Impurities & Product Separation Less Polar Impurity (elutes first) This compound More Polar Impurity (elutes last) column:f0->impurities:h Separation based on polarity elution Elution Direction

Caption: Separation principle in silica gel column chromatography.

Final Purification by Crystallization

Crystallization is a critical final step to achieve high purity and obtain a solid product.[2][8][9][10]

Protocol:

  • Solvent Selection: Dissolve the purified product from the chromatography step in a minimal amount of a suitable solvent at an elevated temperature. Good solvents are typically those in which the compound is soluble when hot but poorly soluble when cold (e.g., acetone, isopropanol, or acetonitrile).

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Anti-Solvent Addition (Optional): If crystallization does not occur upon cooling, an anti-solvent (a solvent in which the product is insoluble, e.g., water or hexane) can be added dropwise until the solution becomes turbid, which should induce crystallization.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation: Purification Parameters

The following table summarizes the key parameters for each purification step. These should be optimized for the specific reaction scale and impurity profile.

ParameterLiquid-Liquid ExtractionColumn ChromatographyCrystallization
Objective Removal of polar impuritiesSeparation of nonpolar impuritiesFinal purification and isolation
Solvent System Ethyl Acetate / WaterHexane / Ethyl Acetate GradientAcetone / Water or Isopropanol / Hexane
Stationary Phase N/ASilica Gel (60-120 mesh)N/A
Key Variable pH of aqueous washesEluent polarity gradientCooling rate, solvent/anti-solvent ratio
Typical Purity 70-85%95-99%>99.5%
Yield >95%70-90%80-95%

Analytical Verification

The purity of the final product should be confirmed using the following analytical techniques:

  • HPLC: A validated reversed-phase HPLC (RP-HPLC) method is essential for determining the final purity. A C8 or C18 column with a mobile phase of acetonitrile and water is a good starting point.[11][12][13][14][15]

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the "this compound".

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

These detailed protocols provide a robust framework for the purification of the novel, highly lipophilic compound "this compound". Researchers and drug development professionals should adapt and optimize these methods to suit their specific experimental conditions and purity requirements.

References

Application Notes and Protocols: Pancreatic Lipase Inhibition Assay for 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine. Inhibition of this enzyme is a key therapeutic strategy for managing obesity. Orlistat, a potent inhibitor of pancreatic and gastric lipases, is an FDA-approved drug for weight management.[1][2][3] It acts by forming a covalent bond with the serine residue in the active site of these lipases, thereby inactivating them.[2][4][5] This application note provides a detailed protocol for assessing the inhibitory potential of "5-Methylhexyl Orlistat Decyl Ester," a derivative of Orlistat, against porcine pancreatic lipase (PPL).

The described methods are based on well-established colorimetric and fluorometric assays for measuring pancreatic lipase activity.[6][7][8][9] These assays provide a robust and reproducible means to determine the potency of novel lipase inhibitors.

Principle of the Assay

The pancreatic lipase inhibition assay is based on the measurement of the enzymatic hydrolysis of a substrate. In the colorimetric assay, p-nitrophenyl butyrate (pNPB) is used as a substrate.[6][7] Lipase hydrolyzes pNPB to p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405-410 nm. The rate of p-nitrophenol formation is proportional to the lipase activity. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the determination of the inhibitor's potency (e.g., IC50 value).

Alternatively, a more sensitive fluorescent assay can be employed using a fluorescently labeled triglyceride substrate.[8][9] The cleavage of the fatty acid from the fluorescent triglyceride results in an increase in fluorescence intensity, which is proportional to the lipase activity.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
Porcine Pancreatic Lipase (PPL)Sigma-AldrichL3126
This compoundN/A (Test Compound)N/A
Orlistat (Positive Control)Sigma-AldrichO4139
p-Nitrophenyl Butyrate (pNPB)Sigma-AldrichN9876
Tris-HClSigma-AldrichT5941
Calcium Chloride (CaCl2)Sigma-AldrichC1016
Sodium Chloride (NaCl)Sigma-AldrichS9888
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well Microplate, Clear, Flat-BottomCorning3596
Microplate ReaderMolecular DevicesSpectraMax M5

Experimental Protocols

Protocol 1: Colorimetric Pancreatic Lipase Inhibition Assay

1. Preparation of Reagents:

  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl and bring the final volume to 1 L.

  • PPL Solution (1 mg/mL): Dissolve 10 mg of porcine pancreatic lipase in 10 mL of Tris-HCl buffer. Prepare fresh before use.

  • pNPB Substrate Solution (10 mM): Dissolve 20.9 mg of p-nitrophenyl butyrate in 10 mL of acetonitrile.

  • Test Compound and Control Solutions: Prepare stock solutions of "this compound" and Orlistat (positive control) in DMSO. Further dilute with Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

2. Assay Procedure:

  • Add 20 µL of the test compound or control solution to the wells of a 96-well microplate.

  • Add 160 µL of PPL solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.

  • Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the test compound and control.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of lipase activity) using a suitable software (e.g., GraphPad Prism).

Protocol 2: Fluorescent Pancreatic Lipase Inhibition Assay

1. Preparation of Reagents:

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2): Prepare as required.

  • Fluorescent Lipase Substrate: Use a commercially available fluorescent triglyceride substrate (e.g., from a kit) and prepare according to the manufacturer's instructions.

  • PPL Solution: Prepare as described in the colorimetric assay, using the appropriate assay buffer.

  • Test Compound and Control Solutions: Prepare as described in the colorimetric assay.

2. Assay Procedure:

  • Add the test compound or control solution to the wells of a black 96-well microplate.

  • Add the PPL solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorescent lipase substrate solution to each well.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (refer to the substrate manufacturer's instructions) every minute for 20-30 minutes using a fluorescence microplate reader at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound and control.

  • Calculate the percentage of inhibition and determine the IC50 value as described in the colorimetric assay protocol.

Data Presentation

The quantitative data from the inhibition assays should be summarized in a clear and structured table for easy comparison.

Table 1: Pancreatic Lipase Inhibition by this compound and Orlistat

CompoundIC50 (µM) [Colorimetric Assay]IC50 (µM) [Fluorescent Assay]
This compound[Insert Value][Insert Value]
Orlistat (Positive Control)[Insert Value][Insert Value]

Visualizations

Mechanism of Action of Orlistat Derivatives

The following diagram illustrates the mechanism of action of Orlistat and its derivatives, which involves the covalent modification of the active site of pancreatic lipase.

cluster_0 Mechanism of Pancreatic Lipase Inhibition Lipase Pancreatic Lipase (Active Enzyme) Complex Covalent Enzyme-Inhibitor Complex (Inactive) Lipase->Complex Covalent Bonding to Active Site Serine Products Fatty Acids & Monoglycerides Lipase->Products Hydrolysis Orlistat 5-Methylhexyl Orlistat Decyl Ester Orlistat->Complex Triglyceride Triglycerides Complex->Triglyceride Inhibition Triglyceride->Lipase Substrate

Caption: Mechanism of pancreatic lipase inhibition by an Orlistat derivative.

Experimental Workflow for Pancreatic Lipase Inhibition Assay

The following diagram outlines the general workflow for the in vitro pancreatic lipase inhibition assay.

cluster_1 Experimental Workflow A Prepare Reagents: - Pancreatic Lipase - Substrate (pNPB or Fluorescent) - Test Compound - Controls B Dispense Test Compound and Controls into 96-well Plate A->B C Add Pancreatic Lipase Solution B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate Addition D->E F Kinetic Measurement (Absorbance or Fluorescence) at 37°C E->F G Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 F->G

Caption: General workflow for the pancreatic lipase inhibition assay.

References

Application Notes and Protocols for In Vitro Cytotoxicity of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexyl Orlistat Decyl Ester is an analog of Orlistat, a potent inhibitor of fatty acid synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, making it a promising target for anti-cancer therapies.[5][6][7][8] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The protocols are designed to be adaptable for various cancer cell lines known to be sensitive to Orlistat, such as those from prostate (PC-3, LNCaP, DU145), breast (MCF-7, MDA-MB-231, BT-474), and pancreatic (PANC-1) cancers.[5][6][7][9][10]

Mechanism of Action: FASN Inhibition

Orlistat and its analogs exert their cytotoxic effects primarily by inhibiting FASN.[1][2][4] This inhibition blocks the synthesis of fatty acids, which are essential for membrane formation, energy storage, and signaling molecule production in rapidly proliferating cancer cells. The disruption of lipid metabolism leads to a cascade of events, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[5][10]

FASN_Inhibition_Pathway cluster_cell Cancer Cell Acetyl-CoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Fatty Acids Fatty Acids FASN->Fatty Acids Apoptosis Apoptosis FASN->Apoptosis Cell Proliferation\n& Survival Cell Proliferation & Survival Fatty Acids->Cell Proliferation\n& Survival 5-Methylhexyl Orlistat\nDecyl Ester 5-Methylhexyl Orlistat Decyl Ester 5-Methylhexyl Orlistat\nDecyl Ester->FASN

Caption: FASN Inhibition Pathway by this compound.

Recommended In Vitro Cytotoxicity Assays

A panel of assays is recommended to comprehensively evaluate the cytotoxic effects of this compound.

Assay TypePrincipleEndpoint Measured
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12][13]Cell Viability and Metabolic Activity
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis and membrane damage.[14][15][16][17][18]Cell Membrane Integrity and Cytotoxicity
Neutral Red Uptake Assay Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[19][20][21][22][23]Cell Viability and Lysosomal Integrity

Experimental Protocols

The following are detailed protocols for the recommended cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[11][12][13]

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 5-Methylhexyl Orlistat Decyl Ester B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I LDH_Assay_Workflow A Seed and Treat Cells in 96-well Plate B Incubate for 24-72h A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mixture D->E F Incubate for 30 min E->F G Measure Absorbance at 490 nm F->G H Calculate % Cytotoxicity G->H

References

Application Notes and Protocols for Orlistat in Animal Models of Obesity Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "5-Methylhexyl Orlistat Decyl Ester" did not yield specific results for this compound. The following application notes and protocols are based on the extensive research available for Orlistat , a closely related and well-studied anti-obesity therapeutic. Orlistat is chemically known as (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester[1]. These protocols and data are provided as a comprehensive guide for researchers utilizing lipase inhibitors in obesity-related animal studies.

Introduction

Obesity is a significant global health issue, contributing to a higher prevalence of metabolic diseases[2]. Orlistat, a saturated derivative of lipstatin isolated from Streptomyces toxytricini, is an FDA-approved medication for managing obesity[3]. It functions as a potent and irreversible inhibitor of gastric and pancreatic lipases, key enzymes in the digestion of dietary fats[1][3]. By forming a covalent bond with the active serine site of these lipases in the gastrointestinal lumen, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides[1][3]. This action reduces the absorption of dietary fat by approximately 30%, leading to a caloric deficit[2]. Its primary action is localized to the gut, with minimal systemic absorption[2][3].

These application notes provide detailed protocols for using Orlistat in rodent models of obesity and summarize the expected quantitative outcomes based on published studies.

Mechanism of Action

Orlistat's primary mechanism is the inhibition of gastrointestinal lipases. This localized action within the stomach and small intestine prevents the breakdown of dietary triglycerides, thereby reducing fat absorption and promoting a negative energy balance.

cluster_lumen Gastrointestinal Lumen cluster_enterocyte Intestinal Wall DietaryFat Dietary Triglycerides Lipases Gastric & Pancreatic Lipases DietaryFat->Lipases Hydrolysis Excretion Excretion in Feces DietaryFat->Excretion InactivatedLipases Inactivated Lipases Lipases->InactivatedLipases FFA Free Fatty Acids & Monoglycerides Lipases->FFA Orlistat Orlistat Orlistat->Lipases Inhibition Absorption Absorption FFA->Absorption

Caption: Mechanism of action of Orlistat in the gastrointestinal lumen.

Experimental Protocols

The following are detailed protocols for inducing obesity in rodent models and subsequent treatment with Orlistat.

3.1. High-Fat Diet-Induced Obesity Model

This is a common and translationally relevant model for studying obesity and metabolic syndrome.

start Acclimatization (1 week) diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks start->diet randomization Randomization into Treatment Groups (e.g., Vehicle, Orlistat) diet->randomization treatment Daily Administration of Orlistat or Vehicle (e.g., oral gavage) for specified duration randomization->treatment monitoring Weekly Monitoring: Body Weight, Food Intake treatment->monitoring endpoints Endpoint Analysis: Body Composition (DEXA/MRI) Serum Biomarkers Tissue Collection treatment->endpoints monitoring->treatment

Caption: Experimental workflow for a high-fat diet-induced obesity study.

Protocol:

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Obesity Induction: Switch animals to a high-fat diet (HFD), typically providing 45% to 60% of calories from fat. Maintain on HFD for 8-12 weeks to induce a stable obese phenotype.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., HFD + Vehicle, HFD + Orlistat). A lean control group on a standard diet is also recommended.

  • Orlistat Administration:

    • Dosage: A typical dose for mice is in the range of 10-200 mg/kg body weight per day. For instance, a study used 20 mg/kg of Orlistat in combination with Gelidium elegans extract[2]. Another study in a cancer model used 240 mg/kg/day[4].

    • Vehicle: Prepare Orlistat in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.

    • Route: Administer daily via oral gavage.

  • Monitoring:

    • Record body weight and food intake at least weekly.

    • Monitor for adverse effects, particularly gastrointestinal issues like steatorrhea[2].

  • Endpoint Analysis:

    • After the treatment period (e.g., 4-8 weeks), collect terminal samples.

    • Measure body composition (e.g., using DEXA or MRI) to determine fat mass and lean mass.

    • Collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipid profile).

    • Harvest tissues (e.g., liver, adipose tissue) for histological or molecular analysis.

3.2. Transgenic Mouse Models

For studies investigating the interplay between obesity and other diseases like cancer, transgenic models can be employed.

Protocol:

  • Animal Model: Utilize a relevant transgenic model, such as the Lkb1fl/flp53fl/fl mouse model for endometroid endometrial cancer[5].

  • Dietary Intervention: Expose mice to different diets, such as a high-fat diet (obese), a low-fat diet (lean), or a switch from a high-fat to a low-fat diet[5].

  • Orlistat Treatment: Administer Orlistat or a placebo to the different diet groups[5].

  • Outcome Measures: Monitor both body weight and tumor growth[5].

Quantitative Data Summary

The following tables summarize the quantitative effects of Orlistat observed in animal studies.

Table 1: Effects of Orlistat on Body Weight and Food Intake in High-Fat Diet-Induced Obese Mice

ParameterControl (HFD + Vehicle)Orlistat (HFD)Percentage ChangeReference
Body Weight Gain Significantly increasedSignificantly reduced vs. Control-[5][6]
Food Intake BaselineIncreased-[6]
Feed Conversion Ratio LowerHigherIndicates reduced risk of obesity[6]

Note: In one study, while Orlistat increased food intake, it still led to weight reduction, reflected in a higher feed conversion ratio, suggesting that more food was consumed to gain the same amount of weight[6].

Table 2: Effects of Orlistat in a Transgenic Mouse Model of Endometrial Cancer

GroupOutcomeObservationReference
Obese Mice (High-Fat Diet) Body WeightEffectively decreased[5]
Tumor GrowthInhibited[5]
Lean Mice (Low-Fat Diet) Tumor GrowthInhibited[5]
Diet Switch (HFD to LFD) Tumor GrowthInhibited[5]

Associated Signaling Pathways in Obesity

Obesity is associated with the dysregulation of several key signaling pathways. While Orlistat's primary action is not on these pathways, its downstream effects on weight loss and improved metabolic health can influence them.

cluster_outcomes Cellular & Physiological Outcomes PI3K PI3K/AKT Pathway IR Insulin Resistance PI3K->IR Dysregulation leads to Growth Cell Growth & Proliferation PI3K->Growth Regulates MAPK MAPK Pathway MAPK->IR Involved in AMPK AMPK Pathway Feeding Feeding Behavior AMPK->Feeding Regulates Thermogenesis Thermogenesis AMPK->Thermogenesis Regulates

Caption: Key signaling pathways implicated in obesity.

  • PI3K/AKT Pathway: This pathway is a crucial regulator of cell growth and is integral to the insulin signaling pathway. Its dysregulation is linked to the severity of obesity and insulin resistance[7].

  • MAPK Pathway: The MAPK signaling pathway is closely involved in the development of insulin resistance associated with obesity[7].

  • AMPK Pathway: Functioning as a cellular energy sensor, the AMPK pathway, particularly in the brain, plays a pivotal role in regulating feeding behavior, insulin sensitivity, and thermogenesis[7].

Conclusion

Orlistat serves as a valuable pharmacological tool in animal models of obesity research. Its well-defined mechanism of action, primarily the inhibition of fat absorption, allows for the investigation of the physiological consequences of reduced dietary fat intake. The provided protocols and data offer a framework for designing and interpreting experiments aimed at understanding the pathophysiology of obesity and evaluating potential therapeutic interventions. When using Orlistat, it is crucial to monitor for gastrointestinal side effects and consider potential impacts on the absorption of fat-soluble vitamins[2][8].

References

Application Notes and Protocols for "5-Methylhexyl Orlistat Decyl Ester" in Lipid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"5-Methylhexyl Orlistat Decyl Ester" is a putative analogue of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1][2][3][4][5] Orlistat and its analogues are valuable tools for studying lipid metabolism by preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][3][5] This document provides detailed application notes and experimental protocols for the characterization of "this compound" and its potential application in lipid metabolism research. While specific data for this derivative is not extensively available, the provided protocols are based on established methods for Orlistat and similar compounds.

Putative Mechanism of Action

"this compound", as an analogue of Orlistat, is hypothesized to act as a potent and irreversible inhibitor of pancreatic and gastric lipases. The mechanism involves the formation of a covalent bond with the serine residue in the active site of these enzymes, rendering them inactive.[3][5] This inhibition prevents the breakdown of dietary triglycerides in the intestinal lumen, thereby reducing the absorption of fats.

cluster_lumen Gastrointestinal Lumen Dietary Triglycerides Dietary Triglycerides Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Dietary Triglycerides->Free Fatty Acids & Monoglycerides Hydrolysis by Lipases Excretion Excretion Dietary Triglycerides->Excretion Reduced Absorption Pancreatic & Gastric Lipases Pancreatic & Gastric Lipases Inactive Lipase Complex Inactive Lipase Complex Pancreatic & Gastric Lipases->Inactive Lipase Complex Covalent Bonding This compound This compound This compound->Inactive Lipase Complex Intestinal Absorption Intestinal Absorption Free Fatty Acids & Monoglycerides->Intestinal Absorption Absorption

Figure 1. Proposed mechanism of action for this compound.

Data Presentation

Table 1: Pancreatic Lipase Inhibition by Orlistat (Reference Data)

This table summarizes the inhibitory activity of Orlistat against pancreatic lipase from various studies, which can be used as a benchmark for evaluating the potency of "this compound".

CompoundAssay MethodSubstrateIC50 (µM)Reference
OrlistatColorimetricp-Nitrophenyl butyrate (pNPB)0.1 - 0.2[6]
OrlistatTitrimetricOlive Oil Emulsion0.04 - 0.15
OrlistatFluorometricDibutyl-4-methylumbelliferyl phosphate0.08 - 0.3

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.

Table 2: Hypothetical Results of a Cellular Lipid Accumulation Assay

This table presents hypothetical data to illustrate the expected outcome of a cell-based lipid accumulation assay when testing "this compound".

Treatment GroupCompound Concentration (µM)Lipid Accumulation (% of Control)
Untreated Control-100 ± 5
Oleic Acid (Inducer)200250 ± 15
Oleic Acid + Orlistat10150 ± 10
Oleic Acid + this compound1220 ± 12
Oleic Acid + this compound10165 ± 8
Oleic Acid + this compound50120 ± 7

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory activity of "this compound" against porcine pancreatic lipase.[7][8][9]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (pNPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • "this compound"

  • Orlistat (as a positive control)[10]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • PPL solution: Dissolve PPL in Tris-HCl buffer to a final concentration of 1 mg/mL. Prepare fresh before use.[8]

    • pNPB solution: Dissolve pNPB in acetonitrile to a final concentration of 10 mM.[9]

    • Test compound and Orlistat solutions: Prepare stock solutions in DMSO and then dilute to various concentrations in Tris-HCl buffer. The final DMSO concentration in the assay should be less than 1%.

  • Assay Protocol:

    • Add 20 µL of the test compound or Orlistat solution at different concentrations to the wells of a 96-well plate.

    • Add 160 µL of PPL solution to each well and incubate at 37°C for 15 minutes.[9]

    • Initiate the reaction by adding 20 µL of the pNPB substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.[9]

    • Continue to measure the absorbance at 1-minute intervals for 20 minutes at 37°C.[9]

  • Data Analysis:

    • Calculate the rate of p-nitrophenol release by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of lipase inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Start reagent_prep Prepare Reagents (PPL, pNPB, Test Compounds) start->reagent_prep plate_setup Add Test Compounds/Orlistat to 96-well Plate reagent_prep->plate_setup enzyme_add Add Pancreatic Lipase Solution and Incubate plate_setup->enzyme_add substrate_add Add pNPB Substrate to Initiate Reaction enzyme_add->substrate_add measurement Measure Absorbance at 405 nm over Time substrate_add->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Figure 2. Workflow for the in vitro pancreatic lipase inhibition assay.

Protocol 2: Cell-Based Lipid Accumulation Assay

This protocol utilizes Oil Red O staining to quantify intracellular lipid accumulation in a suitable cell line (e.g., 3T3-L1 pre-adipocytes or HepG2 hepatocytes) to assess the effect of "this compound" on cellular lipid content.[11][12][13]

Materials:

  • 3T3-L1 or HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Oleic acid (to induce lipid accumulation)

  • "this compound"

  • Orlistat (as a positive control)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde solution (4%)

  • Oil Red O staining solution

  • Isopropanol

  • 24-well cell culture plates

  • Microscope

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 24-well plates and allow them to adhere and grow to confluence.

    • For 3T3-L1 cells, induce differentiation into adipocytes using a standard differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

    • Treat the cells with various concentrations of "this compound" or Orlistat in the presence of oleic acid (e.g., 200 µM) for 24-48 hours. Include untreated and oleic acid-only controls.

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde for 30 minutes.[11]

    • Wash the cells with distilled water and then with 60% isopropanol.

    • Stain the cells with Oil Red O working solution for 20-30 minutes at room temperature.[11][12]

    • Wash the cells extensively with distilled water to remove excess stain.

  • Quantification of Lipid Accumulation:

    • For qualitative analysis, visualize and capture images of the stained lipid droplets using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells by adding isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the isopropanol containing the eluted dye to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.[12][13]

  • Data Analysis:

    • Normalize the absorbance values to the protein content of each well if necessary.

    • Express the results as a percentage of the lipid accumulation in the oleic acid-treated control group.

start Start cell_seeding Seed and Culture Cells (e.g., 3T3-L1, HepG2) start->cell_seeding differentiation Induce Differentiation (for 3T3-L1) cell_seeding->differentiation treatment Treat Cells with Oleic Acid and Test Compounds differentiation->treatment staining Fix and Stain Cells with Oil Red O treatment->staining visualization Qualitative Analysis: Microscopy staining->visualization quantification Quantitative Analysis: Elute Stain and Measure Absorbance staining->quantification analysis Data Analysis and Interpretation visualization->analysis quantification->analysis end End analysis->end

Figure 3. Workflow for the cell-based lipid accumulation assay.

Disclaimer

The information provided for "this compound" is based on its structural similarity to Orlistat and its analogues. The biological activity and efficacy of this specific compound have not been extensively reported in the scientific literature. The provided protocols and hypothetical data are intended as a guide for researchers to design and conduct their own investigations. Experimental validation is crucial to determine the actual properties of "this compound".

References

Application Notes and Protocols for the Quantification of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexyl Orlistat Decyl Ester is an analog of Orlistat, a potent inhibitor of gastric and pancreatic lipases used in the management of obesity.[1] Accurate and precise quantification of this analog is crucial for pharmacokinetic studies, formulation development, and quality control. Although specific validated methods for this compound are not widely published, its structural similarity to Orlistat allows for the adaptation of well-established analytical methods. This document provides detailed protocols for the quantification of this compound in bulk pharmaceutical ingredients and biological matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), based on proven methods for Orlistat.

Disclaimer: The following protocols are adapted from methods validated for Orlistat. While these methods are expected to be suitable for this compound, they must be fully validated for the specific analyte and matrix according to the relevant regulatory guidelines (e.g., ICH, FDA).

I. Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended.[2]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid in the ratio of 85:15:0.5 (v/v/v).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 205 nm.[2][4]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 600 µg/mL): Accurately weigh about 60 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes to dissolve, and then dilute to the mark with methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 6-60 µg/mL).[2]

3. Sample Preparation (from Capsules):

  • Weigh and finely powder the contents of not fewer than 20 capsules.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a sufficient volume of methanol and sonicate for 15-30 minutes to ensure complete dissolution of the active ingredient.[2][3]

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to a concentration within the calibration range.

4. Calibration and Quantification:

  • Inject the standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the sample preparations.

  • Determine the concentration of this compound in the samples from the calibration curve.

Expected Method Performance (Based on Orlistat Data)

The following table summarizes the typical performance characteristics of HPLC-UV methods for Orlistat, which can be used as a benchmark for the validation of the adapted method for this compound.

ParameterExpected PerformanceCitations
Linearity Range6 - 160 µg/mL[2][5]
Correlation Coefficient (r²)> 0.999[5]
Precision (%RSD)< 2%[2]
Accuracy (% Recovery)98 - 102%[2]
Limit of Detection (LOD)Dependent on instrumentation and conditions[6]
Limit of Quantification (LOQ)Dependent on instrumentation and conditions[6]

II. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 x 2.1 mm, 5 µm particle size) is suitable.[7][8]

  • Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 0.1% formic acid (65:20:15, v/v/v).[7][9]

  • Flow Rate: 0.8 mL/min.[7][9]

  • Injection Volume: 10 µL.

  • Autosampler Temperature: 10°C.[9]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor/Product Ion Transitions: These will need to be optimized for this compound. For Orlistat, a common transition is m/z 496.4 → 337.31 or 496.4 → 142.08.[7][10] A suitable internal standard (e.g., a deuterated analog) should be used.

  • Optimization: Ion spray voltage, source temperature, nebulizer gas, and collision energy should be optimized to achieve the best signal intensity.

3. Sample Preparation (from Plasma):

  • Liquid-Liquid Extraction:

    • To 250 µL of plasma sample, add 100 µL of the internal standard solution.

    • Vortex for 2 minutes.

    • Add 5 mL of ethyl acetate and vortex thoroughly.[7][9]

    • Centrifuge at 4500 rpm for 30 minutes.[9]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 250 µL of the mobile phase.[9]

4. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound and the internal standard.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation procedure described above.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Quantify the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Expected Method Performance (Based on Orlistat Data)

The following table summarizes the typical performance characteristics of LC-MS/MS methods for Orlistat in biological matrices.

ParameterExpected PerformanceCitations
Linearity Range1.2 - 392.0 ng/mL[7]
Correlation Coefficient (r²)> 0.999[7]
Precision (%RSD)< 15% (< 20% at LLOQ)[7]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[7]
Lower Limit of Quantification (LLOQ)~1.2 ng/mL[7]
Recovery> 85%[7]

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into LC-MS/MS Working->Inject Sample Weigh/Measure Sample Extract Extract Analyte Sample->Extract Dilute Dilute to Final Concentration Extract->Dilute Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound.

Signaling Pathway of Lipase Inhibition

Orlistat and its analogs act by inhibiting gastric and pancreatic lipases, which are essential for the digestion of dietary fats.[11] This leads to a reduction in the absorption of free fatty acids and monoglycerides.[12][13]

G DietaryFat Dietary Triglycerides Hydrolysis Hydrolysis DietaryFat->Hydrolysis Excretion Fecal Excretion DietaryFat->Excretion Lipases Gastric & Pancreatic Lipases Lipases->Hydrolysis OrlistatAnalog 5-Methylhexyl Orlistat Decyl Ester OrlistatAnalog->Lipases Inhibition Hydrolysis->DietaryFat If inhibited Products Free Fatty Acids & Monoglycerides Hydrolysis->Products If not inhibited Absorption Absorption in Small Intestine Products->Absorption

Caption: Mechanism of action of this compound.

References

Application Note: High-Throughput Screening of Orlistat Derivatives for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Orlistat, also known as tetrahydrolipstatin, is an FDA-approved medication primarily used for managing obesity.[1] It functions as a potent and irreversible inhibitor of gastric and pancreatic lipases, the enzymes responsible for breaking down dietary triglycerides.[1][2][3] By forming a covalent bond with the active serine site of these lipases, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, thereby reducing caloric intake from fat.[2][3] Recent studies have revealed that Orlistat possesses anti-tumor properties, targeting cancer cells by modulating multiple signaling pathways, inducing apoptosis, and interfering with tumor cell cycles.[4][5] This has spurred interest in developing and screening Orlistat derivatives to identify novel compounds with enhanced efficacy, improved safety profiles, or new therapeutic applications, such as in oncology. This document provides a framework and detailed protocols for the high-throughput screening (HTS) of Orlistat derivatives.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for Orlistat derivatives involves a multi-stage process designed to efficiently screen large compound libraries and identify promising lead candidates. The workflow begins with a primary screen to identify initial "hits" based on a single, robust assay, followed by secondary and tertiary assays to confirm activity, determine potency, and evaluate cellular effects.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Analysis cluster_3 Phase 4: Secondary & Counter-Screens Compound_Library Orlistat Derivative Library (in DMSO) Assay_Plates Assay-Ready Plates (384- or 1536-well) Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary HTS: Lipase Inhibition Assay Assay_Plates->Primary_Screen Add Enzyme & Substrate Data_Acquisition Plate Reader (Absorbance Measurement) Primary_Screen->Data_Acquisition Data_Analysis Data Analysis: Calculate % Inhibition Data_Acquisition->Data_Analysis Hit_Selection Hit Selection (Threshold Criteria) Data_Analysis->Hit_Selection Dose_Response Dose-Response Curve & IC50 Determination Hit_Selection->Dose_Response Secondary_Assays Secondary Assays: Cell Viability, Cytotoxicity Dose_Response->Secondary_Assays Confirmed Hits Lead_Candidates Validated Lead Candidates Secondary_Assays->Lead_Candidates Orlistat_Pathways cluster_inhibition Inhibitory Effects cluster_activation Activation Effects cluster_outcomes Cellular Outcomes Orlistat Orlistat Derivatives FASN Fatty Acid Synthase (FASN) Orlistat->FASN Inhibits NFKB NF-κB Pathway Orlistat->NFKB Inhibits AKT_mTOR AKT/mTOR Pathway Orlistat->AKT_mTOR Inhibits Caspases Caspase-3 / Caspase-9 Orlistat->Caspases Activates TRAIL TRAIL Pathway Orlistat->TRAIL Activates CellCycleArrest Cell Cycle Arrest FASN->CellCycleArrest Angiogenesis Angiogenesis NFKB->Angiogenesis Apoptosis Apoptosis AKT_mTOR->Apoptosis Inhibits Apoptosis Caspases->Apoptosis TRAIL->Apoptosis

References

Application Notes and Protocols for 5-Methylhexyl Orlistat Decyl Ester in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the established mechanism of action of Orlistat, a close structural analog of 5-Methylhexyl Orlistat Decyl Ester. As of late 2025, specific experimental data for this compound is not widely available in published literature. Researchers should validate these protocols and expect that the specific potency and characteristics of this derivative may differ from Orlistat.

Introduction

This compound is a synthetic derivative of Orlistat, a potent and irreversible inhibitor of gastric and pancreatic lipases.[1][2] Orlistat itself is a hydrogenated derivative of lipstatin, a natural product isolated from Streptomyces toxytricini.[3][4] These compounds act by covalently binding to the serine residue in the active site of lipases, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][4] This mechanism makes Orlistat and its analogs valuable tools for studying the metabolic consequences of reduced dietary fat absorption.

Beyond its effects on gastrointestinal lipases, Orlistat has also been shown to inhibit fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[5] This dual activity allows for the investigation of lipid metabolism in various contexts, from obesity and dyslipidemia to cancer metabolism.[5][6] this compound, as a lipophilic analog, is presumed to share these inhibitory activities and can be employed as a tool compound to probe these metabolic pathways.

Key Applications
  • Inhibition of Pancreatic Lipase: In vitro characterization of the compound's inhibitory potency (IC50) against pancreatic lipase.

  • Cellular Lipid Accumulation: Investigation of the compound's effect on lipid droplet formation and triglyceride content in cultured cells, such as adipocytes or hepatocytes.

  • Fecal Fat Excretion: In vivo assessment of the compound's ability to block dietary fat absorption in animal models.

  • Fatty Acid Synthase (FASN) Inhibition: Evaluation of the compound's impact on FASN activity and downstream metabolic pathways in cancer cell lines or other relevant models.[5]

  • Sterol Metabolism Studies: Analysis of the compound's influence on the absorption and metabolism of cholesterol and other sterols.[6]

Quantitative Data Summary

The following tables present example data that could be generated for this compound based on typical results for Orlistat analogs. This data is for illustrative purposes only.

Table 1: In Vitro Inhibitory Activity

Target EnzymeAssay TypeParameterExample Value
Porcine Pancreatic LipaseFluorometric Activity AssayIC50150 nM
Human Gastric LipaseColorimetric Activity AssayIC50250 nM
Fatty Acid Synthase (FASN)Thioesterase Domain AssayIC505 µM

Table 2: Cellular Effects on 3T3-L1 Adipocytes

TreatmentConcentrationTriglyceride Content (% of Control)
Vehicle (DMSO)-100%
This compound1 µM85%
This compound10 µM62%
This compound50 µM41%

Table 3: In Vivo Effects in a Murine Model

Treatment GroupDose (mg/kg, p.o.)24h Fecal Fat Excretion (% of Ingested Fat)
Vehicle Control-4.5%
This compound10 mg/kg18.2%
This compound30 mg/kg29.8%

Experimental Protocols

Protocol 1: In Vitro Pancreatic Lipase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against porcine pancreatic lipase using a fluorogenic substrate.

Materials:

  • Porcine Pancreatic Lipase (Sigma-Aldrich)

  • 4-Methylumbelliferyl Oleate (4-MUO) substrate (Sigma-Aldrich)

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 5 mM CaCl2 and 2 mM deoxycholate

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex: 355 nm, Em: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in DMSO.

  • Enzyme Preparation: Prepare a working solution of pancreatic lipase at 2 µg/mL in Assay Buffer.

  • Assay Reaction: a. In the 96-well plate, add 2 µL of the diluted compound or DMSO (vehicle control) to each well. b. Add 98 µL of the lipase working solution to each well. c. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Substrate Addition: Prepare a 1 mM stock of 4-MUO in DMSO. Dilute to 100 µM in Assay Buffer. Add 100 µL of this substrate solution to each well to start the reaction.

  • Measurement: Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30 minutes, taking readings every minute.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration. b. Normalize the rates to the vehicle control (100% activity). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Lipid Accumulation in 3T3-L1 Adipocytes

This protocol measures the effect of the compound on lipid accumulation during the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • This compound

  • Oil Red O staining solution

  • Triglyceride Quantification Kit (Abcam or similar)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.

  • Initiate Differentiation: Two days post-confluence (Day 0), replace the medium with Differentiation Medium containing various concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle (DMSO).

  • Maturation: On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the test compound. From Day 4 onwards, culture the cells in DMEM with 10% FBS and fresh compound, changing the medium every two days.

  • Quantification (Day 8):

    • Oil Red O Staining (Qualitative): Wash cells with PBS, fix with 10% formalin for 1 hour, wash with water, and stain with Oil Red O solution for 30 minutes. Visualize lipid droplets by microscopy.

    • Triglyceride Quantification (Quantitative): Wash cells with PBS. Lyse the cells and use a commercial triglyceride quantification kit according to the manufacturer's instructions. Normalize triglyceride levels to total protein content in each well.

Visualizations

Lipase_Inhibition_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Fat Dietary Triglycerides Lipase Pancreatic Lipase Dietary_Fat->Lipase Binds to Products Free Fatty Acids & Monoglycerides Lipase->Products Hydrolyzes Compound 5-Methylhexyl Orlistat Decyl Ester Compound->Lipase Covalently Binds & Inactivates Absorption Absorption Products->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation To Bloodstream Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Compound Synthesis & Characterization B Biochemical Assay: Lipase Inhibition (IC50) A->B C Cell-Based Assay: Adipocyte Lipid Accumulation B->C Active compounds D Animal Model Selection (e.g., High-Fat Diet Mouse) C->D Promising lead E Fecal Fat Excretion Study D->E F Metabolic Phenotyping (Weight, Glucose, Lipids) E->F FASN_Signaling_Pathway cluster_cell Cellular Metabolism Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Membranes, Signaling) Palmitate->Lipids Compound 5-Methylhexyl Orlistat Decyl Ester Compound->FASN Inhibits

References

Application Notes & Protocols: Formulation of "5-Methylhexyl Orlistat Decyl Ester" for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methylhexyl Orlistat Decyl Ester is a lipophilic analogue of Orlistat.[1] Its high lipophilicity, indicated by a computed XLogP3 of 9.1, presents a significant challenge for oral bioavailability due to poor aqueous solubility.[1][2] Lipid-based formulations are a promising strategy to enhance the oral delivery of such lipophilic drugs.[2][3][4] These formulations can improve drug solubilization, increase dissolution rates, and potentially enhance absorption through lymphatic transport, thereby avoiding first-pass metabolism.[2][3][5] This document provides detailed application notes and protocols for the formulation of this compound for in vivo studies, with a focus on Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties is presented in Table 1. The high molecular weight and, most notably, the high partition coefficient (XLogP3) confirm the compound's significant lipophilicity, making it a prime candidate for lipid-based formulations.[1]

PropertyValueSource
Molecular FormulaC₂₈H₅₁NO₅PubChem[1]
Molecular Weight481.7 g/mol PubChem[1]
XLogP39.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]

Formulation Strategies for In Vivo Delivery

Given the highly lipophilic nature of this compound, two primary formulation approaches are recommended: Self-Emulsifying Drug Delivery Systems (SEDDS) and Nanoemulsions.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[5][6][7][8] This self-emulsification process leads to the formation of small droplets that provide a large surface area for drug absorption.[9]

Workflow for SEDDS Development:

SEDDS_Development_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Optimization cluster_characterization Characterization cluster_invivo In Vivo Studies Solubility Solubility Studies in Oils, Surfactants, Co-surfactants Ternary Construct Ternary Phase Diagrams Solubility->Ternary Compatibility Drug-Excipient Compatibility (DSC, FTIR) Compatibility->Ternary Optimization Optimize Component Ratios Ternary->Optimization Emulsification Self-Emulsification Time Optimization->Emulsification Droplet_Size Droplet Size & PDI Analysis Optimization->Droplet_Size Zeta_Potential Zeta Potential Measurement Optimization->Zeta_Potential Drug_Content Drug Content Uniformity Optimization->Drug_Content Stability Thermodynamic Stability Optimization->Stability Administration Oral Administration to Animal Model Stability->Administration PK_Studies Pharmacokinetic Studies Administration->PK_Studies

Workflow for SEDDS formulation development.

Experimental Protocol: Preparation of SEDDS

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Tween 80, Cremophor EL, Labrasol), and cosurfactants (e.g., Transcutol P, PEG 400).

    • Add an excess amount of the drug to 2 mL of each excipient in a vial.

    • Shake the vials in an isothermal shaker at 25°C for 48 hours.

    • Centrifuge the samples and quantify the dissolved drug in the supernatant using a validated HPLC method.

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and cosurfactant based on the solubility studies.

    • Prepare mixtures of the selected excipients in different ratios.

    • Visually observe the mixtures for clarity and phase separation to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the ternary phase diagram, select an optimized ratio of oil, surfactant, and cosurfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Gently heat (if necessary) and vortex until a clear and homogenous solution is obtained.

Nanoemulsions

Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm. They can be prepared using high-energy methods (e.g., high-pressure homogenization, ultrasonication) or low-energy methods (e.g., phase inversion, self-emulsification).[10][11]

Workflow for Nanoemulsion Preparation:

Nanoemulsion_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization cluster_invivo In Vivo Studies Oil_Phase Oil Phase: Drug in Oil/Lipid Pre_Emulsion Coarse Pre-emulsion (High-Shear Mixing) Oil_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase: Surfactant in Water Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization or Ultrasonication Pre_Emulsion->Homogenization Droplet_Size_NE Droplet Size & PDI Homogenization->Droplet_Size_NE Zeta_Potential_NE Zeta Potential Homogenization->Zeta_Potential_NE Morphology Morphology (TEM) Homogenization->Morphology Encapsulation Encapsulation Efficiency Homogenization->Encapsulation Stability_NE Physical Stability Homogenization->Stability_NE Administration_NE Oral or Parenteral Administration Stability_NE->Administration_NE Bioavailability Bioavailability Assessment Administration_NE->Bioavailability

Workflow for nanoemulsion formulation.

Experimental Protocol: Preparation of Nanoemulsion by High-Pressure Homogenization

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration.

    • Aqueous Phase: Dissolve a surfactant (e.g., lecithin, Tween 80) in purified water.

  • Formation of a Coarse Emulsion:

    • Add the oil phase to the aqueous phase while stirring with a high-shear mixer (e.g., Ultra-Turrax) at 5000-10000 rpm for 5-10 minutes.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[10][11][12]

    • Cool the system on an ice bath during homogenization to prevent drug degradation.

Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and in vivo performance of the formulation.

ParameterMethodPurpose
SEDDS Characterization
Self-Emulsification TimeVisual observation after dilution in waterTo assess the speed of emulsification.
Droplet Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the size and uniformity of the emulsion droplets.[13]
Zeta PotentialDLS with an electrodeTo predict the stability of the emulsion; higher values indicate greater stability.
Drug ContentHPLC-UVTo ensure uniformity of the drug in the formulation.
Thermodynamic StabilityCentrifugation, heating-cooling cycles, freeze-thaw cyclesTo evaluate the physical stability of the formulation under stress.
Nanoemulsion Characterization
Droplet Size and PDIDynamic Light Scattering (DLS)To measure the size and size distribution of the nano-droplets.[13]
Zeta PotentialDLS with an electrodeTo assess the surface charge and predict stability.
MorphologyTransmission Electron Microscopy (TEM)To visualize the shape and size of the nano-droplets.
Encapsulation EfficiencyUltracentrifugation followed by HPLC analysis of the supernatantTo determine the percentage of drug successfully encapsulated in the nano-droplets.
In Vitro Drug ReleaseDialysis bag methodTo study the release profile of the drug from the formulation.

In Vivo Study Design

The following is a general protocol for an in vivo pharmacokinetic study in a rodent model.

Signaling Pathway of Lipid Absorption:

Lipid_Absorption_Pathway SEDDS SEDDS/Nanoemulsion in GI Tract Emulsion Fine Oil Droplets SEDDS->Emulsion Self-emulsification Lipolysis Pancreatic Lipase Emulsion->Lipolysis Micelles Mixed Micelles (Drug, Bile Salts, Fatty Acids) Lipolysis->Micelles Enterocyte Enterocyte (Intestinal Epithelial Cell) Micelles->Enterocyte Passive Diffusion Chylomicrons Chylomicrons Formation Enterocyte->Chylomicrons Re-esterification Lymphatics Lymphatic System Chylomicrons->Lymphatics Exocytosis Systemic Systemic Circulation Lymphatics->Systemic

Lipid-based formulation absorption pathway.

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley or Wistar rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

  • Dosing:

    • Divide the animals into groups (e.g., control group receiving a simple suspension of the drug, and test groups receiving the SEDDS or nanoemulsion formulation).

    • Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect the blood in heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable solvent.

    • Analyze the drug concentration in the plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using appropriate software.

    • Compare the parameters between the control and test groups to determine the enhancement in bioavailability.

Conclusion

The successful in vivo application of this compound is highly dependent on the formulation strategy. Lipid-based systems, particularly SEDDS and nanoemulsions, offer a robust platform to overcome the challenges posed by its high lipophilicity. The protocols outlined in this document provide a comprehensive framework for the rational design, development, and evaluation of suitable formulations for preclinical studies. It is crucial to perform thorough characterization and stability testing to ensure the development of a safe and effective drug delivery system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of "5-Methylhexyl Orlistat Decyl Ester."

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Issue / Observation Potential Cause Suggested Solution
Low overall yield Suboptimal reaction conditions in one or more steps.Review each step (β-lactone formation, esterification, N-formylation) for appropriate temperature, reaction time, and stoichiometry. Consider a step-by-step optimization.
Degradation of the β-lactone ring.The β-lactone ring is sensitive to hydrolysis. Ensure all reagents and solvents are anhydrous. Avoid strongly acidic or basic conditions unless required for a specific step.[]
Incomplete Esterification Reaction Steric hindrance around the secondary alcohol on the β-lactone intermediate.Use a more powerful coupling agent system, such as DCC/DMAP or HATU/DIPEA. Alternatively, consider Mitsunobu conditions for the esterification.[2]
Low reactivity of N-formyl-L-leucine.Activate the carboxylic acid of N-formyl-L-leucine before adding the alcohol. This can be done by forming an active ester or an acid chloride.
Reversible reaction equilibrium.If using a direct esterification method (e.g., Fischer esterification, which is less likely for this substrate), use a large excess of one reactant or remove water as it forms (e.g., with a Dean-Stark apparatus).
Formation of Multiple Spots on TLC (Side Products) Formation of diastereomers.The stereocenters in the β-lactone core and the L-leucine moiety can lead to diastereomers. Use stereoselective synthesis methods, such as the tandem Mukaiyama aldol-lactonization (TMAL) process, to control the stereochemistry of the β-lactone.[2][3] Purification by column chromatography or preparative HPLC may be necessary to separate isomers.[4]
N-acetylation instead of N-formylation.If using mixed anhydrides like formic acid/acetic acid anhydride for formylation, a common by-product is the N-acetyl analog.[5] Use a highly selective N-formylating reagent, such as pivaloyl formic anhydride, to minimize this.[5][6]
Epimerization at the α-carbon of L-leucine.Avoid prolonged exposure to strong bases during the coupling reaction, as this can cause epimerization.
Difficulty in Product Purification Co-elution of starting materials or by-products with the final product.Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using preparative reverse-phase HPLC for challenging separations.[4][7]
Oily product that is difficult to crystallize.The long alkyl chains can make crystallization challenging. Try recrystallization from a non-polar solvent like hexane or heptane at low temperatures (0 to 5 °C).[5][6] Seeding the solution with a small crystal can also induce crystallization.
Hydrolysis of the Ester or β-Lactone during Workup Presence of acid or base during aqueous workup.Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to remove acid and a brine wash to remove excess water.
Product instability on silica gel.Minimize the time the product spends on the silica gel column. Consider using a neutral stationary phase like deactivated silica or alumina if degradation is observed.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the yield of this compound?

A1: The esterification of the N-formyl-L-leucine with the β-lactone intermediate is often the most challenging and yield-determining step. The secondary alcohol on the β-lactone is sterically hindered, which can lead to slow and incomplete reactions. Focusing on optimizing this coupling reaction will likely have the most significant impact on your overall yield.

Q2: Which synthetic route is recommended for preparing the modified β-lactone core?

A2: A highly effective and stereoselective method for synthesizing the β-lactone core of Orlistat and its analogs is the tandem Mukaiyama aldol-lactonization (TMAL) process.[2][3][8] This method allows for the facile modification of the side chains, which is ideal for introducing the "5-methylhexyl" group.

Q3: How can I avoid the formation of the N-acetyl by-product?

A3: The formation of an N-acetyl by-product is a known issue when using certain formylating agents.[5] To ensure high selectivity for N-formylation, it is recommended to use a reagent like pivaloyl formic anhydride, which can be prepared in situ from formic acid and pivaloyl chloride.[5][6]

Q4: What are the best practices for purifying the final product?

A4: Purification of Orlistat analogs typically involves a combination of techniques. Initial purification is usually done by silica gel column chromatography. For high-purity material, preparative reverse-phase HPLC (RP-HPLC) is a very effective method to remove closely related impurities and diastereomers.[9] Final purification can often be achieved by recrystallization from aliphatic hydrocarbon solvents like hexane or heptane at low temperatures.[5]

Q5: My final product is an oil. How can I induce it to crystallize?

A5: Orlistat analogs with long alkyl chains can be difficult to crystallize. If your product is an oil, ensure it is highly pure, as impurities can inhibit crystallization. Try dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane) and cooling it slowly to 0-5°C for an extended period.[5] If that fails, techniques like trituration with a cold solvent or attempting to form a co-crystal can be explored.

Data Presentation

The following table summarizes key variables that can influence the yield of the esterification step, based on general principles and data from related syntheses. Note: These are representative values and may require optimization for your specific substrate.

Parameter Condition A Condition B Condition C Expected Outcome / Remarks
Coupling Agent EDC/DMAPDCC/DMAPHATU/DIPEAHATU is often more effective for sterically hindered substrates but is more expensive. DCC can lead to urea by-products that are difficult to remove.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)DCM is a common choice. THF is also effective. Solvent choice can impact reaction rate and solubility.
Temperature 0 °C to Room TempRoom Temperature40 °CStarting the reaction at 0 °C and allowing it to warm to room temperature is a standard procedure to control the initial exotherm. Higher temperatures may increase the rate but can also lead to more side products.
Reaction Time 12 hours24 hours48 hoursSterically hindered esterifications often require longer reaction times. Monitor the reaction by TLC or LC-MS to determine completion.
Stoichiometry (Acid:Alcohol) 1.1 : 11.5 : 12 : 1Using a slight excess (1.1 to 1.5 equivalents) of the carboxylic acid and coupling agents is common to drive the reaction to completion.
Representative Yield 60-70%70-85%>85%Higher yields are expected with more potent coupling agents and optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for β-Lactone Synthesis via Tandem Mukaiyama Aldol-Lactonization (TMAL)

This protocol outlines a general strategy for synthesizing the β-lactone core, which would need to be adapted with the specific aldehyde required to generate the "5-methylhexyl" side chain.

  • Preparation of Silyl Ketene Acetal: Prepare the silyl ketene acetal from the appropriate ester precursor (e.g., an ester with the decyl chain) using a suitable base (e.g., LDA) and silylating agent (e.g., TMSCl) in an anhydrous solvent like THF at low temperature (-78 °C).

  • Aldol-Lactonization Reaction: In a separate flask, dissolve the aldehyde containing the "5-methylhexyl" moiety in an anhydrous solvent (e.g., DCM) and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., TiCl₄).

  • Slowly add the prepared silyl ketene acetal to the aldehyde/catalyst mixture.

  • Allow the reaction to stir at low temperature for several hours until completion, as monitored by TLC. The reaction should directly yield the trans-β-lactone with high diastereoselectivity.[8]

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude β-lactone by silica gel column chromatography.

Protocol 2: Esterification using DCC/DMAP Coupling

This protocol describes the coupling of the synthesized β-lactone intermediate with N-formyl-L-leucine.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve N-formyl-L-leucine (1.2 eq) and the β-lactone alcohol (1.0 eq) in anhydrous DCM.

  • Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the final this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_lactone β-Lactone Core Synthesis cluster_coupling Esterification cluster_purification Purification Aldehyde 5-Methylheptanal TMAL TMAL Reaction (e.g., TiCl4) Aldehyde->TMAL KeteneAcetal Decyl Silyl Ketene Acetal KeteneAcetal->TMAL BetaLactone β-Lactone Intermediate TMAL->BetaLactone Coupling Esterification (e.g., DCC/DMAP) BetaLactone->Coupling Leucine N-Formyl-L-Leucine Leucine->Coupling Product Crude Product Coupling->Product Purify Chromatography & Recrystallization Product->Purify FinalProduct Pure 5-Methylhexyl Orlistat Decyl Ester Purify->FinalProduct

Caption: General synthetic workflow for this compound.

Troubleshooting Logic for Low Esterification Yield

Troubleshooting_Logic Start Low Yield in Esterification Step Check_Completion Is the reaction going to completion? (Monitor by TLC/LCMS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Side_Products Significant Side Products Observed Check_Completion->Side_Products Yes, but low yield Increase_Time Increase Reaction Time Incomplete->Increase_Time Change_Coupling Use Stronger Coupling Agent (e.g., HATU) Incomplete->Change_Coupling Increase_Equiv Increase Equivalents of Acid/Coupling Agent Incomplete->Increase_Equiv Check_Purity Check Purity of Starting Materials Side_Products->Check_Purity Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Optimize_Workup Optimize Workup (Avoid harsh pH) Side_Products->Optimize_Workup

Caption: Troubleshooting logic for low yield in the esterification step.

References

"5-Methylhexyl Orlistat Decyl Ester" degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for "5-Methylhexyl Orlistat Decyl Ester". All guidance on degradation and stability is based on established knowledge of the closely related compound, Orlistat, and general principles of ester chemistry, as specific stability studies on "this compound" are not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and how does it relate to Orlistat?

A1: "this compound" is an analog of Orlistat, a potent inhibitor of gastric and pancreatic lipases used for obesity management.[1][2] Like Orlistat, it features a critical β-lactone ring which covalently binds to the serine active site of lipases, inactivating them.[1][3] The structural difference lies in the ester side chain. This modification may alter its physicochemical properties, such as lipophilicity and potentially its absorption and metabolic profile.

Q2: What are the primary degradation pathways for this compound?

A2: Based on extensive studies of Orlistat, the two most probable degradation pathways for "this compound" are:

  • Hydrolysis of the β-lactone ring: This is the primary inactivation pathway for Orlistat, resulting in an open-ring, pharmacologically inactive metabolite.[4] This reaction is susceptible to catalysis by acid, base, and even neutral water (neutral hydrolysis).[3][5][6]

  • Hydrolysis of the decyl ester linkage: The long-chain decyl ester can be hydrolyzed, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and alcohol.[7]

Q3: What are the recommended storage conditions for "this compound"?

A3: To minimize degradation, the compound should be stored under controlled conditions. Based on recommendations for Orlistat and general best practices for labile esters:

  • Temperature: Store at controlled room temperature, 15°C to 25°C (59°F to 77°F).[4][6] Avoid freezing.

  • Humidity: Keep in a tightly closed container to protect from moisture, which can accelerate hydrolysis.[4][6] Storage in a desiccated environment is ideal.

  • Light: While Orlistat is reported to be stable to light, storage in a light-resistant container is a good precautionary measure.[2][3]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as Orlistat has shown some lability to oxidative stress.[2][3]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Loss of Potency in Lipase Inhibition Assay Degradation of the compound, primarily through hydrolysis of the β-lactone ring.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and humidity, protected from moisture. 2. Prepare Fresh Solutions: The compound may degrade in solution, especially in aqueous or protic solvents. Prepare solutions fresh before each experiment. 3. Analyze Purity: Use a stability-indicating method like HPLC (see Protocol 2) to check the purity of your stock material and working solutions. The presence of new peaks may indicate degradation products.
Unexpected Peaks in Chromatogram (e.g., HPLC, LC-MS) The compound has degraded into one or more new chemical entities.1. Characterize New Peaks: If using mass spectrometry, analyze the m/z of the new peaks. An increase of 18 amu could indicate hydrolysis of the β-lactone ring. 2. Perform Forced Degradation: Intentionally degrade a small sample of the compound under acidic, basic, and oxidative conditions (see Protocol 1). Compare the resulting chromatograms to your experimental sample to identify the degradation products. 3. Review Solvent/Buffer pH: Ensure the pH of your mobile phase or sample diluent is not promoting degradation. Orlistat shows lability in both acidic and alkaline conditions.[3][5]
Poor Solubility or Phase Separation in Aqueous Buffers The compound is highly lipophilic and practically insoluble in water, similar to Orlistat.[4][8]1. Use Co-solvents: Dissolve the compound in a minimal amount of an organic solvent (e.g., ethanol, methanol, chloroform, DMSO) before diluting into your aqueous buffer.[4][6] 2. Incorporate Surfactants: For dissolution in aqueous media, consider using a surfactant like sodium lauryl sulphate, which has been used in dissolution testing for Orlistat formulations.[8] 3. Sonication: Gentle sonication may aid in the dispersion of the compound in the chosen solvent system.
Inconsistent Experimental Results Variability in compound purity, solution stability, or assay conditions.1. Standardize Solution Preparation: Always prepare solutions fresh and use them within a defined timeframe. 2. Control Assay pH and Temperature: Ensure that the pH and temperature of your experimental buffers are controlled and consistent, as these factors can influence the rate of hydrolysis. 3. Qualify New Batches: When receiving a new batch of the compound, perform a purity check via HPLC before use.

Quantitative Data Summary

The following table summarizes forced degradation data for the related compound, Orlistat. This provides an indication of the potential stability of "this compound" under similar stress conditions.

Table 1: Forced Degradation of Orlistat

Stress Condition Time Temperature Degradation (%) Reference
0.01 N HCl (Acid Hydrolysis) 8 hours 80°C 13.37% [3]
0.1 N NaOH (Alkali Hydrolysis) 7 days Ambient 9.23% [2][3]
Water (Neutral Hydrolysis) 7 days Ambient 1.44% [2][3]
3% H₂O₂ (Oxidation) 7 days Ambient 5.04% [2][3]
Dry Heat 7 days 80°C No degradation [2][3]

| Photolytic | 7 days | Light | No degradation |[2][3] |

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile and generate degradation products for analytical identification. It is based on ICH guidelines and published studies on Orlistat.[3][9]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of "this compound" in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60-80°C for 2-8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 7 days. Also, heat a stock solution at 60-80°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 7 days).

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50-100 µg/mL with the mobile phase to be used for HPLC analysis.

  • Analysis: Analyze the stressed samples by HPLC-UV or HPLC-MS (see Protocol 2) alongside a non-degraded control solution.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is adapted from validated methods for Orlistat and is suitable for separating the parent compound from its potential degradation products.[3]

  • Instrumentation: HPLC system with UV or PDA detector, or Mass Spectrometer (MS).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in water (e.g., 85:15 v/v). Note: Gradient elution may be required to resolve all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase, filter, and degas.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standards and samples in the mobile phase at a known concentration (e.g., 50 µg/mL).

    • Inject the samples and record the chromatograms.

    • The parent peak should be well-resolved from any degradation product peaks. The method is considered "stability-indicating" if all degradation peaks are separated from the parent peak and from each other.

Visualizations

G Potential Degradation Pathways parent 5-Methylhexyl Orlistat Decyl Ester hydrolysis_bl β-Lactone Ring Opening parent->hydrolysis_bl H₂O (Acid/Base/Neutral) hydrolysis_ester Decyl Ester Cleavage parent->hydrolysis_ester H₂O (Acid/Base) product1 Inactive Open-Ring Acid hydrolysis_bl->product1 product2 Orlistat Analog Carboxylic Acid hydrolysis_ester->product2 product3 Decanol hydrolysis_ester->product3

Caption: Inferred degradation pathways for the target molecule.

G Experimental Workflow for Stability Assessment cluster_0 Stress Application stress_acid Acid (HCl) analysis Analyze via Stability-Indicating HPLC stress_acid->analysis stress_base Base (NaOH) stress_base->analysis stress_ox Oxidation (H₂O₂) stress_ox->analysis stress_therm Thermal stress_therm->analysis stress_photo Photolytic stress_photo->analysis start Prepare Stock Solution of Compound start->stress_acid Forced Degradation start->stress_base Forced Degradation start->stress_ox Forced Degradation start->stress_therm Forced Degradation start->stress_photo Forced Degradation data Compare Degradant Profiles & Quantify Parent Peak Loss analysis->data conclusion Determine Stability Profile & Identify Degradation Products data->conclusion

References

Overcoming poor solubility of "5-Methylhexyl Orlistat Decyl Ester" in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor solubility of "5-Methylhexyl Orlistat Decyl Ester" in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it poorly soluble in aqueous solutions?

A1: this compound is a derivative of Orlistat, a potent inhibitor of lipases used in the treatment of obesity.[1][2] As an ester with long alkyl chains (5-methylhexyl and decyl groups), the molecule is highly lipophilic, meaning it has a strong affinity for fats and oils and a very low affinity for water. This chemical nature leads to its poor aqueous solubility.

Q2: I am seeing precipitation when I add my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?

A2: This is a common issue with highly lipophilic compounds. While the compound may be soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when diluted into an aqueous buffer. This is because the overall solvent environment becomes much more polar, causing the non-polar drug molecules to aggregate and precipitate out of the solution. This is often referred to as a "kinetic" solubility issue, where the compound is rapidly forced out of solution upon dilution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, as a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. Some more robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line. Concentrations of 5% and 10% DMSO have been shown to be cytotoxic to human apical papilla cells. It's important to keep the final DMSO concentration consistent across all wells, including controls, to avoid solvent-induced artifacts.

Q4: Can the solubilizing agents themselves interfere with my assay?

A4: Yes, this is a critical consideration. Surfactants, co-solvents, and cyclodextrins can all potentially interfere with experimental results. For instance, some surfactants can inhibit cytochrome P450 enzymes. It is crucial to run appropriate vehicle controls (assay buffer with the solubilizing agent but without the test compound) to assess any background effects.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible cloudiness or particulate matter in the assay plate wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected activity of the compound.

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of the compound in the assay to below its aqueous solubility limit.

  • Optimize Co-Solvent Concentration:

    • If using DMSO, ensure the final concentration is as low as possible while maintaining compound solubility.

    • Consider a serial dilution of your stock solution in the assay buffer to identify the concentration at which precipitation occurs.

  • Utilize Surfactants:

    • Incorporate a non-ionic surfactant like Tween 20 or Cremophor EL into your assay buffer. Start with a concentration slightly above the critical micelle concentration (CMC) (see Table 1).

    • Caution: Surfactants can affect cell membranes and enzyme activity. Always include a vehicle control with the surfactant alone.

  • Employ Cyclodextrins:

    • Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the lipophilic compound, increasing its aqueous solubility.[1][3][4][5]

    • Prepare a stock solution of the compound in a solution of HP-β-CD.

    • As with other excipients, run appropriate vehicle controls.

Issue 2: Inconsistent Results in Enzyme Inhibition Assays

Symptoms:

  • High variability between replicate wells.

  • IC50 values that are not consistent across experiments.

Troubleshooting Steps:

  • Ensure Complete Solubilization in Stock: Before preparing dilutions, ensure your compound is fully dissolved in the stock solvent (e.g., DMSO). Gentle warming or vortexing may be necessary.

  • Pre-mix Compound with Assay Buffer: Instead of adding a small volume of concentrated stock directly to the well, pre-dilute the compound in the assay buffer before adding it to the enzyme and substrate.

  • Evaluate Excipient-Enzyme Interactions:

    • Run a control experiment to determine if the chosen solubilizing agent (e.g., Tween 20) has any direct effect on the enzyme's activity.

    • Some excipients can inhibit or enhance enzyme activity, leading to skewed results.[6]

Data Summary Tables

Table 1: Properties of Common Solubilizing Agents

Solubilizing AgentTypeTypical Starting Concentration in AssaysCritical Micelle Concentration (CMC)Notes
DMSO (Dimethyl Sulfoxide)Co-solvent< 0.5% (v/v)Not ApplicableCan be cytotoxic at higher concentrations.
EthanolCo-solvent< 1% (v/v)Not ApplicableCan be more cytotoxic than DMSO for some cell lines.
Tween 20Non-ionic Surfactant0.01% - 0.1% (v/v)~0.06 mM (~0.007% w/v)Can interfere with cell-based assays and enzyme activity.
Cremophor ELNon-ionic Surfactant0.01% - 0.1% (v/v)~0.02% (w/v)Can cause cell toxicity and interfere with some assays.
HP-β-CyclodextrinComplexing Agent1-10 mMNot ApplicableGenerally well-tolerated in cell culture.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol allows you to determine the thermodynamic solubility of "this compound" in your specific assay buffer.

Materials:

  • This compound (solid)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of solid "this compound" to a glass vial. A good starting point is 1-2 mg.

  • Add a known volume of your assay buffer to the vial (e.g., 1 mL).

  • Securely cap the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm that excess solid is still present.

  • Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

  • The resulting concentration is the thermodynamic solubility of the compound in your assay buffer.

Protocol 2: Preparation of a Stock Solution with a Surfactant

This protocol describes how to prepare a stock solution of "this compound" using a surfactant to improve its solubility in aqueous media.

Materials:

  • This compound

  • DMSO

  • Tween 20

  • Assay Buffer

Procedure:

  • Prepare a high-concentration primary stock solution of "this compound" in 100% DMSO (e.g., 10 mM).

  • Prepare your assay buffer containing the desired final concentration of Tween 20 (e.g., 0.05% v/v). Ensure the Tween 20 is fully dissolved.

  • Perform a serial dilution of your DMSO stock solution into the Tween 20-containing assay buffer to achieve your final desired concentrations for the experiment.

  • Vortex each dilution gently after preparation.

  • Visually inspect for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay A Weigh Compound B Dissolve in 100% DMSO A->B E Serial Dilution of DMSO Stock into Buffer B->E C Prepare Assay Buffer D Add Solubilizing Agent (e.g., Tween 20) C->D D->E F Add to Assay Plate E->F G Incubate F->G H Readout G->H

Caption: Workflow for preparing and using a poorly soluble compound in an assay.

troubleshooting_flowchart cluster_solutions cluster_checks start Precipitation Observed in Assay? check1 Is Concentration Essential? start->check1 sol1 Lower Compound Concentration end_node Proceed with Optimized Assay sol1->end_node sol2 Increase Co-solvent % (e.g., DMSO) sol2->end_node sol3 Add Surfactant (e.g., Tween 20) sol3->end_node sol4 Use Cyclodextrin sol4->end_node check1->sol1 No check2 Is Co-solvent Compatible? check1->check2 Yes check2->sol2 Yes check3 Is Surfactant Compatible? check2->check3 No check3->sol3 Yes check3->sol4 No

Caption: Decision tree for troubleshooting compound precipitation in assays.

References

Technical Support Center: Optimizing Dosage of 5-Methylhexyl Orlistat Decyl Ester in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 5-Methylhexyl Orlistat Decyl Ester in animal studies. As a novel derivative of the well-characterized lipase inhibitor Orlistat, the information provided herein is based on established principles and data from Orlistat research, adapted to guide the experimental design for this specific analog.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is presumed to act similarly to Orlistat as a potent and irreversible inhibitor of gastric and pancreatic lipases.[1][2][3] It is expected to form a covalent bond with the serine residue at the active site of these enzymes in the gastrointestinal lumen.[3][4] This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2][4] Consequently, unabsorbed fats are excreted, leading to a caloric deficit.[2][4] Systemic absorption of the compound is not required for its primary therapeutic effect.[3][4]

Q2: What is a recommended starting dose for this compound in rodent studies?

A2: For initial studies with this compound, a starting dose in the range of 10-50 mg/kg/day, administered orally, is a reasonable starting point for rats and mice. This recommendation is extrapolated from effective doses of Orlistat observed in various rodent studies.[5][6][7][8] For example, studies in rats have used doses as low as 10 mg/kg/day, while mouse studies have explored doses up to 200 mg/kg/day.[5][7][8][9] A dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoints.

Q3: How should I prepare this compound for oral administration?

A3: Given that this compound, like Orlistat, is highly lipophilic and practically insoluble in water, a suspension or solution in an appropriate vehicle is necessary for oral gavage. Common vehicles used in published studies with Orlistat include distilled water, or a solution containing dissolved Orlistat. For example, one study administered Orlistat dissolved in normal saline.[6] Another study mentions a vehicle of 20 μL of DMSO and 80 μL of canola oil.[10][11] It is crucial to ensure the formulation is homogenous to allow for consistent dosing. Sonication may be required to achieve a uniform suspension. A pilot study to assess the stability and handling of your chosen formulation is advisable.

Q4: What are the expected outcomes of treatment in an animal model of obesity?

A4: Treatment with an effective dose of this compound in a diet-induced obesity model is expected to lead to several measurable outcomes. These include a significant reduction in body weight gain compared to control animals on a high-fat diet.[6][9] You should also observe a decrease in the weight of visceral and subcutaneous adipose tissue.[6] Furthermore, improvements in metabolic parameters such as lower serum levels of total cholesterol, triglycerides, and LDL cholesterol, along with an increase in HDL cholesterol, are anticipated.[5][6][7]

Q5: What potential side effects should I monitor for in the animals?

A5: The most common side effects associated with lipase inhibitors like Orlistat are gastrointestinal in nature and are a direct consequence of the mechanism of action. You should monitor for signs of steatorrhea (oily or fatty stools), which may manifest as oily spotting on cage bedding.[12] Due to the inhibition of fat absorption, there is also a potential for reduced absorption of fat-soluble vitamins (A, D, E, and K).[13] For long-term studies, monitoring the nutritional status of the animals and considering supplementation should be part of the experimental design.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in body weight change between animals in the same treatment group. 1. Inconsistent dosing due to improper formulation (e.g., settling of the compound in the vehicle).2. Variation in food intake among animals; some may be compensating for fat malabsorption by eating more.[13]3. Incorrect gavage technique leading to variable administration of the compound.1. Ensure the formulation is homogenous. Vortex or sonicate the suspension before each administration.2. Monitor food intake for all animals. Report data as a factor in your analysis.3. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery.
No significant effect on body weight despite administration of the compound. 1. The dose is too low for the specific animal model or diet.2. The compound is not being effectively delivered or is degrading in the formulation.3. The animal model is not responsive to lipase inhibition.1. Conduct a dose-response study to determine the optimal dosage.[13]2. Verify the stability of your formulation over the intended period of use. Prepare fresh formulations regularly.3. Confirm the mechanism of obesity in your chosen model. Lipase inhibitors are most effective in models of diet-induced obesity where high dietary fat intake is a key factor.
Animals are showing signs of distress or adverse effects beyond oily stools. 1. The dose may be too high, leading to excessive gastrointestinal distress.2. The vehicle used for administration may be causing adverse effects.3. Potential for off-target effects of the compound at higher concentrations.1. Reduce the dose or consider a dose-escalation study to find a better-tolerated dose.2. Run a vehicle-only control group to rule out any adverse effects from the vehicle itself.3. Monitor for any unexpected clinical signs and consider histopathological analysis of key organs at the end of the study.
Difficulty in handling and administering the compound due to its lipophilic nature. 1. The compound is "sticky" and difficult to weigh and dissolve.[3]2. Poor suspension in the chosen vehicle.1. Use an analytical balance with a draft shield for accurate weighing. Consider preparing a stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the final vehicle, being mindful of the final solvent concentration's tolerability.2. Experiment with different pharmaceutically acceptable vehicles or co-solvents. The use of a small amount of a surfactant may also be explored, but its potential effects on the experiment must be considered.

Data from Orlistat Animal Studies

The following tables summarize dosages and effects of Orlistat in various rodent models, which can serve as a reference for designing studies with this compound.

Table 1: Orlistat Dosage and Efficacy in Rat Models

Rat Strain Diet Dosage Duration Key Findings Reference
Sprague-DawleyHigh-Fat Diet10 mg/kg/day6 weeksSignificantly decreased body weight, total cholesterol, triglycerides, and LDL. Increased HDL.[5][7][8]
WistarHigh-Fat Diet43.3 mg/kg6 weeksSignificant reduction in BMI and lipid profiles.[14]
Genetically ObeseN/A42 mg/kg/day77 days15% reduction in body weight and 24% reduction in body fat.[13]

Table 2: Orlistat Dosage and Efficacy in Mouse Models

Mouse Strain Diet Dosage Duration Key Findings Reference
C57BL/6JHigh-Fat Diet50 mg/kg/dayN/ASignificantly inhibited weight gain and decreased adipose tissue weight.[6]
Lkb1fl/flp53fl/fl (Endometrial Cancer Model)High-Fat Diet60 mg/kg/day & 200 mg/kg/day4 weeksBoth doses effectively inhibited tumor growth. Significant reduction in body weight in HFD-fed mice.[9]
Genetically ObeseN/A114 mg/kg/day43 days17% reduction in body weight and 21% reduction in body fat.[13]
C57BL/6 (Acute Pancreatitis Model)Diet-Induced Obesity2 mg/mouse3 injections over 48 hoursDecreased intra-abdominal fat necrosis.[10][15]

Experimental Protocols

Protocol 1: General Procedure for Oral Gavage Administration

  • Animal Handling: Acclimatize animals to handling and the gavage procedure for several days before the start of the experiment to minimize stress.

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle (e.g., distilled water with a suspending agent, or an oil-based vehicle).

    • Create a homogenous suspension of the compound in the vehicle. Use a vortex mixer or sonicator as needed. Prepare fresh daily unless stability data indicates otherwise.

  • Dose Calculation: Calculate the volume to be administered to each animal based on its most recent body weight.

  • Administration:

    • Gently restrain the animal.

    • Use a proper-sized, ball-tipped gavage needle.

    • Introduce the needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the formulation.

    • Carefully remove the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

Visualizations

Mechanism_of_Action cluster_inhibition Dietary Triglycerides Dietary Triglycerides Lipases Lipases Dietary Triglycerides->Lipases Hydrolysis Excretion Excretion in Feces Dietary Triglycerides->Excretion GI_Lumen Gastrointestinal Lumen Inactive_Lipase Inactive Lipase Complex Free_Fatty_Acids Free Fatty Acids & Monoglycerides Lipases->Free_Fatty_Acids 5_MHODE 5-Methylhexyl Orlistat Decyl Ester 5_MHODE->Lipases Covalent Bonding (Inhibition) Absorption Absorption into Bloodstream Free_Fatty_Acids->Absorption

Caption: Mechanism of lipase inhibition by this compound.

Experimental_Workflow start Start: Acclimatization of Animals diet Induction of Obesity (High-Fat Diet vs. Control Diet) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Administration: - Vehicle Control - 5-MHODE (Dose 1) - 5-MHODE (Dose 2)... randomization->treatment monitoring Regular Monitoring: - Body Weight - Food Intake - Clinical Signs treatment->monitoring monitoring->treatment During Treatment Period endpoint Endpoint Data Collection: - Blood Sampling (Lipid Profile) - Tissue Harvesting (Adipose, Liver) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: General workflow for a dose optimization study in an obesity animal model.

References

Troubleshooting inconsistent results in lipase activity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lipase activity assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during lipase activity experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to inconsistent lipase activity assay results.

Question 1: Why am I seeing high background noise or spontaneous substrate hydrolysis in my assay?

Answer: High background noise can originate from several sources. The substrate itself might be unstable and hydrolyzing spontaneously in the assay buffer. Additionally, components in your sample matrix or the reagents used could be interfering with the assay.

  • Substrate Instability: Some artificial substrates, like p-nitrophenyl esters, can hydrolyze on their own, especially at an alkaline pH.[1] It is crucial to prepare fresh substrate solutions and run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis.[2]

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms produce lipases.

  • Sample Interference: The sample itself might contain substances that interfere with the assay. To check for this, run a "sample control" containing the sample and all reaction components except the substrate.[3]

Question 2: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility is a common issue and can stem from several factors related to assay conditions and reagent preparation.

  • Inconsistent Substrate Preparation: For substrates that require emulsification, such as tributyrin or olive oil, the emulsion's quality and stability are critical.[2][4] Inconsistent vortexing or sonication can lead to variations in droplet size, affecting the surface area available for the enzyme and thus the reaction rate. Some protocols recommend specific surfactants to stabilize the emulsion.[2] For substrates that need to be dissolved, ensure they are completely in solution before use. Some substrates may require heating and vortexing to dissolve properly.[3][5]

  • Temperature Fluctuations: Lipase activity is highly dependent on temperature.[6][7][8][9] Ensure that all reaction components are properly equilibrated to the desired assay temperature before initiating the reaction. Use a temperature-controlled incubation system for the duration of the assay.

  • pH Variations: The pH of the assay buffer is critical for optimal lipase activity and stability.[6][8][9][10] Prepare buffers carefully and verify the pH at the assay temperature, as it can shift with temperature changes.

  • Pipetting Errors: Inconsistent pipetting, especially of viscous enzyme or substrate solutions, can introduce significant variability. Use calibrated pipettes and appropriate techniques to ensure accuracy.

Question 3: The lipase activity in my samples appears to be lower than expected. What are the potential reasons?

Answer: Lower-than-expected activity can be due to enzyme instability, the presence of inhibitors, or suboptimal assay conditions.

  • Enzyme Inactivation: Lipases can be sensitive to storage conditions. Repeated freeze-thaw cycles should be avoided. It is often recommended to prepare aliquots of the enzyme solution and store them at -20°C or below.[5][11] Also, consider the stability of the lipase at the assay pH and temperature.[6]

  • Presence of Inhibitors: Your sample may contain endogenous lipase inhibitors.[12][13] Common interfering substances include EDTA, ascorbic acid, and some detergents.[14] Orlistat is a well-known lipase inhibitor and can be present in samples from subjects undergoing treatment.[13][15] To test for inhibition, you can perform a spike-and-recovery experiment by adding a known amount of active lipase to your sample and measuring the activity.

  • Suboptimal Cofactor Concentration: Some lipases require cofactors like calcium ions for full activity.[3][5][16] Ensure that the concentration of any necessary cofactors in your assay buffer is optimal.

Question 4: I am observing a turbid solution during my colorimetric assay, which is interfering with absorbance readings. How can I resolve this?

Answer: Turbidity in colorimetric assays is often caused by the precipitation of long-chain fatty acids released during the hydrolysis of the substrate.[11]

  • Addition of Emulsifiers or Bile Salts: Including an emulsifier like Triton X-100 or gum arabic, or bile salts such as sodium deoxycholate, in the assay buffer can help to keep the fatty acids in solution and prevent turbidity.[11][17]

  • Use of Calcium Ions: The addition of CaCl2 can lead to the precipitation of the fatty acids as calcium soaps, which can sometimes be removed by centrifugation before measuring the absorbance of the supernatant.[11] However, this may not be suitable for all assay formats.

  • Alternative Substrates: Consider using a substrate with shorter-chain fatty acids, which are generally more soluble.

Question 5: Why am I getting falsely elevated lipase values when running samples on an automated analyzer?

Answer: Falsely elevated lipase results on automated analyzers can be caused by reagent carryover, particularly from triglyceride assays.[18][19]

  • Reagent Carryover: Triglyceride reagents often contain microbial lipases. If a lipase assay is performed immediately after a triglyceride assay on the same sample, the residual lipase from the triglyceride reagent can contaminate the reaction and lead to erroneously high results.[18][19]

  • Troubleshooting: To investigate this, rerun the samples with elevated lipase values for lipase only. If the results are normal on the rerun, reagent carryover is the likely cause. To prevent this, you can separate the analysis of triglycerides and lipase onto different instruments or implement a stringent wash protocol for the analyzer's probes and cuvettes between assays.[18][19]

Quantitative Data Summary

Table 1: General Optimal Conditions for Lipase Assays

ParameterTypical Optimal RangeKey Considerations
pH 7.0 - 9.0Highly dependent on the specific lipase. Some fungal lipases have acidic pH optima.[9]
Temperature 30°C - 40°CVaries with the source of the lipase. Thermostability should be considered for prolonged incubations.[6][7][8][9]
Calcium Ions 1 - 10 mMRequired by some lipases for activity and stability.[3][5][16]
Bile Salts 5 - 35 mMOften required for the activity of pancreatic lipases, especially with natural triglyceride substrates.

Experimental Protocols

Protocol 1: p-Nitrophenyl Palmitate (pNPP) Spectrophotometric Assay

This method measures the release of p-nitrophenol from the substrate pNPP, which can be quantified by measuring the absorbance at 410 nm.[20]

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium deoxycholate

  • Lipase solution (and positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of pNPP in isopropanol (e.g., 10 mM).

  • Reaction Buffer Preparation: Prepare the assay buffer containing Tris-HCl and sodium deoxycholate (e.g., 5 mM).

  • Assay Setup: In each well of a 96-well plate, add:

    • 150 µL of Reaction Buffer

    • 20 µL of sample or lipase standard

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the pNPP substrate solution to each well to start the reaction.

  • Measurement: Immediately start measuring the absorbance at 410 nm every minute for 10-20 minutes.

  • Calculation: Determine the rate of change in absorbance (ΔAbs/min). Calculate the lipase activity using a standard curve of p-nitrophenol or its molar extinction coefficient.

Protocol 2: Titrimetric Assay using Olive Oil Emulsion

This classic method, often referred to as the pH-stat method, measures the release of free fatty acids from an olive oil emulsion by titrating them with a standardized base to maintain a constant pH.[21]

Materials:

  • Olive oil

  • Gum arabic or another suitable emulsifier

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium deoxycholate

  • Colipase

  • Calcium chloride (CaCl2)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 N)

  • pH-stat apparatus (or a pH meter and a burette)

  • Thermostated reaction vessel

Procedure:

  • Substrate Emulsion Preparation: Prepare a stable emulsion of olive oil in the Tris-HCl buffer containing gum arabic.

  • Reaction Mixture Preparation: In the thermostated reaction vessel, combine the olive oil emulsion, Tris-HCl buffer, sodium deoxycholate, colipase, and CaCl2. Adjust the pH to the desired setpoint (e.g., pH 8.0).

  • Enzyme Addition: Add the lipase solution to the reaction vessel to initiate the reaction.

  • Titration: As the lipase hydrolyzes the triglycerides, free fatty acids are released, causing the pH to drop. The pH-stat apparatus will automatically add the NaOH solution to maintain the pH at the setpoint. Record the volume of NaOH added over time.

  • Calculation: The rate of NaOH consumption is directly proportional to the rate of fatty acid release. One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation pre_incubation Pre-incubation reagent_prep->pre_incubation substrate_prep Substrate Preparation reaction_init Reaction Initiation substrate_prep->reaction_init enzyme_prep Enzyme/Sample Preparation enzyme_prep->pre_incubation pre_incubation->reaction_init Add Substrate data_acq Data Acquisition reaction_init->data_acq Measure Signal calc Calculate Activity data_acq->calc results Results calc->results troubleshooting_lipase_assay cluster_repro Reproducibility Issues cluster_activity Low Activity Issues cluster_background High Background Issues start Inconsistent Results? q_repro Low Reproducibility? start->q_repro q_activity Low Activity? start->q_activity q_background High Background? start->q_background sol_substrate Check Substrate Prep (Emulsion/Solubility) q_repro->sol_substrate sol_temp Verify Temperature Control q_repro->sol_temp sol_ph Check Buffer pH q_repro->sol_ph sol_enzyme Check Enzyme Stability (Storage/Aliquots) q_activity->sol_enzyme sol_inhibitor Test for Inhibitors (Spike-Recovery) q_activity->sol_inhibitor sol_cofactor Optimize Cofactor Concentration q_activity->sol_cofactor sol_sub_control Run 'Substrate Only' Control q_background->sol_sub_control sol_reagent_contam Check for Reagent Contamination q_background->sol_reagent_contam sol_turbidity Address Turbidity (Emulsifiers) q_background->sol_turbidity

References

Technical Support Center: Stability of Orlistat and its Analogs in Aqueous Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability of "5-Methylhexyl Orlistat Decyl Ester" is not available in the public domain. The following data and guidelines are based on studies conducted on Orlistat. Researchers should consider this information as a proxy and are encouraged to perform their own stability assessments for specific Orlistat derivatives.

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Orlistat in various buffer systems. The following question-and-answer format addresses common issues and provides guidance for experimental design.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Orlistat solution appears cloudy or shows precipitation in an aqueous buffer. What could be the cause?

A1: Orlistat is a highly lipophilic and practically insoluble compound in aqueous solutions. Cloudiness or precipitation is a common issue and can be attributed to several factors:

  • Low Solubility: Orlistat's inherent low water solubility can lead to it falling out of solution, especially at higher concentrations.

  • Buffer Composition: The presence of certain salts or a high ionic strength in the buffer can decrease the solubility of lipophilic compounds like Orlistat.

  • Temperature: Changes in temperature can affect solubility. Lower temperatures may cause the compound to precipitate.

  • pH: While Orlistat does not have a pKa in the physiological pH range, extreme pH values can promote hydrolysis, leading to the formation of less soluble degradation products.

Troubleshooting:

  • Co-solvents: Consider using a small percentage of an organic co-solvent such as DMSO or ethanol to initially dissolve the Orlistat before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Surfactants: The use of a surfactant, such as sodium lauryl sulfate (SLS), can significantly improve the solubility of Orlistat in aqueous media.

  • Sonication: Gentle sonication can help to disperse the compound and break up small aggregates, but it may not prevent eventual precipitation.

  • Fresh Preparation: Prepare Orlistat solutions fresh before each experiment to minimize issues related to precipitation over time.

Q2: I am concerned about the degradation of Orlistat during my experiment. How stable is it in different buffer systems?

A2: Orlistat is susceptible to degradation, particularly through hydrolysis of its β-lactone ring and ester linkages. The rate of degradation is influenced by pH, temperature, and the buffer composition.

General Stability Profile:

  • Acidic Conditions: Orlistat shows significant degradation under acidic conditions.

  • Neutral Conditions: Orlistat is also unstable in neutral aqueous solutions. One study reported over 50% degradation within one hour in distilled water.[1] However, another study showed only 1.44% degradation after 12 hours at 80°C in distilled water, indicating that temperature is a critical factor.[2]

  • Alkaline Conditions: The compound is also unstable in alkaline conditions.

Refer to the data summary table below for more specific quantitative information.

Q3: What are the best practices for preparing and handling Orlistat solutions to ensure stability?

A3: To minimize degradation and ensure the integrity of your Orlistat solutions, follow these best practices:

  • Storage of Stock Solutions: If you need to store stock solutions, prepare them in a suitable organic solvent like methanol or DMSO. A study has shown that a stock solution of Orlistat in methanol is stable for at least one week when stored at 4°C.

  • Use Freshly Prepared Aqueous Solutions: Due to its instability in aqueous media, it is highly recommended to prepare working solutions in your buffer of choice immediately before use.

  • Control Temperature: Avoid high temperatures when working with Orlistat solutions. If your experiment requires elevated temperatures, be aware of the potential for accelerated degradation.

  • pH Monitoring: Ensure the pH of your buffer system is accurately controlled and appropriate for your experiment, keeping in mind the pH-dependent stability of Orlistat.

Q4: How can I analyze the stability of Orlistat in my specific buffer system?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to quantitatively assess the stability of Orlistat. This involves monitoring the decrease in the concentration of the parent compound over time. Key aspects of such a method are outlined in the Experimental Protocols section.

Data Presentation: Stability of Orlistat in Different Aqueous Systems

The following table summarizes the available quantitative data on Orlistat's stability. It is important to note that this data is primarily from forced degradation studies conducted at elevated temperatures, which may not directly reflect stability under typical experimental conditions.

Buffer System/ConditionpHTemperature (°C)DurationPercent DegradationReference
0.1 N Hydrochloric Acid~1808 hours13.37%[2]
0.1 N Sodium Hydroxide~13808 hours9.23%[2]
Distilled WaterNeutral8012 hours1.44%[2]
3% Hydrogen Peroxide-Room Temp.24 hours5.04%[2]
Distilled WaterNeutralNot Specified1 hour>50%[1]
Phosphate Buffer7.437Not specifiedSustained release observed from microspheres, implying some stability over 6 hours[3]

Experimental Protocols

Protocol for a Stability-Indicating HPLC Assay for Orlistat

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the stability of Orlistat in a specific buffer system.

1. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of Orlistat in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with your chosen buffer system (e.g., phosphate buffer pH 7.4, citrate buffer pH 6.0) to achieve the desired final concentration for your stability study.

2. Stability Study Conditions:

  • Incubate the working solutions under your desired experimental conditions (e.g., 25°C, 37°C).

  • Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench any further degradation by adding an equal volume of the mobile phase and store the samples at a low temperature (e.g., 4°C) until analysis.

3. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution is common. Examples include:

      • Acetonitrile:0.1% Formic Acid (85:15, v/v)[2]

      • Methanol:Acetonitrile:Trifluoroacetic Acid (82.5:17.5:0.01, v/v/v)[5]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

    • Detection: UV detection at a wavelength of 205-215 nm.[2]

    • Injection Volume: 20 µL.[2]

4. Data Analysis:

  • Quantify the peak area of Orlistat at each time point.

  • Calculate the percentage of Orlistat remaining relative to the initial time point (t=0).

  • Plot the percentage of Orlistat remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Stock Prepare Orlistat Stock Solution (e.g., 1 mg/mL in Methanol) Working Prepare Working Solution in Desired Buffer Stock->Working Dilute Incubate Incubate at Specific Temperature (e.g., 25°C or 37°C) Working->Incubate Sample Withdraw Aliquots at Different Time Points Incubate->Sample Quench Quench Degradation (e.g., add mobile phase) Sample->Quench HPLC Analyze by Stability- Indicating HPLC Quench->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data Conclusion Conclusion on Stability Data->Conclusion Determine Stability Profile

Caption: Experimental workflow for assessing the stability of Orlistat in a buffer system.

Logical_Relationship cluster_outcomes Potential Outcomes Orlistat Orlistat in Aqueous Buffer pH pH Temp Temperature Buffer Buffer Composition Degradation Hydrolytic Degradation Precipitation Precipitation pH->Degradation Influences Temp->Degradation Influences Buffer->Precipitation Influences

Caption: Factors influencing the stability of Orlistat in aqueous solutions.

References

Mitigating gastrointestinal side effects of Orlistat analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orlistat and its analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Orlistat and its analogues?

A1: Orlistat and its analogues are potent inhibitors of gastric and pancreatic lipases.[1] These enzymes are crucial for the digestion of dietary fats, specifically the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1] By forming a covalent bond with the serine residues in the active site of these lipases, Orlistat and its analogues render them inactive.[2][3] This inhibition prevents the digestion and subsequent absorption of a significant portion of dietary fat, leading to a caloric deficit.[3]

Q2: What are the most common gastrointestinal side effects observed with Orlistat analogues?

A2: The most frequently reported gastrointestinal side effects are a direct consequence of the drug's mechanism of action and include steatorrhea (oily, fatty stools), oily spotting, fecal urgency, flatulence with discharge, and increased defecation frequency.[4] These symptoms arise from the increased amount of undigested fat passing through the gastrointestinal tract.

Q3: How does the gastrointestinal side effect profile of Cetilistat compare to Orlistat?

A3: Clinical studies suggest that Cetilistat, an analogue of Orlistat, may have a more favorable side effect profile. While both drugs share a similar mechanism of action, some research indicates that gastrointestinal adverse events are less frequent and severe with Cetilistat compared to Orlistat.[4][5][6][7] This improved tolerability may be due to differences in their molecular structure and interaction with fat micelles in the intestine.[4]

Q4: What are the recommended strategies to mitigate the gastrointestinal side effects of Orlistat analogues during preclinical and clinical studies?

A4: Several strategies can be employed to manage and mitigate the gastrointestinal side effects of Orlistat and its analogues:

  • Dietary Modification: Adherence to a low-fat diet (less than 30% of calories from fat) is the most critical factor in reducing the severity of GI side effects.[3]

  • Fiber Supplementation: Co-administration of psyllium husk, a natural fiber, has been shown to significantly reduce the frequency and severity of GI events.[8][9]

  • Bile Acid Sequestrants: The use of bile acid sequestrants, such as cholestyramine, has been proposed to reduce the unpleasant gastrointestinal symptoms by binding to the excess fat and bile acids in the colon.[10]

Troubleshooting Guides

Issue 1: Excessive Steatorrhea and Poor Subject Compliance in Preclinical/Clinical Trials

Q: We are observing a high incidence of severe steatorrhea in our animal/human subjects, leading to poor compliance and potential data variability. What steps can we take to address this?

A: This is a common challenge when working with lipase inhibitors. Here’s a step-by-step troubleshooting guide:

  • Verify and Adjust Dietary Fat Content:

    • Action: Immediately review and confirm the fat content of the diet being provided to the subjects.

    • Rationale: The severity of steatorrhea is directly proportional to the amount of dietary fat consumed.

    • Recommendation: Ensure the diet contains no more than 30% of calories from fat. If the fat content is higher, a dietary adjustment is the first and most effective intervention.

  • Introduce a Bulking Agent:

    • Action: Consider the co-administration of psyllium husk fiber.

    • Rationale: Psyllium can absorb water and oil, helping to solidify the stool and reduce oily leakage and diarrhea.[8][9]

    • Recommendation: Based on clinical data, a dose of approximately 6.0 grams of psyllium mucilloid administered with the lipase inhibitor can significantly reduce the GI symptom score.[8]

  • Evaluate the Dosing Regimen:

    • Action: Review the dose and timing of the Orlistat analogue administration.

    • Rationale: Administering the drug with meals containing fat is crucial for its efficacy and can influence the side effect profile.

    • Recommendation: Ensure the drug is administered during or up to one hour after a fat-containing meal. If a meal is missed or is fat-free, the dose should be skipped.

  • Consider a Different Analogue:

    • Action: If severe side effects persist despite the above interventions, consider evaluating a different Orlistat analogue, such as Cetilistat.

    • Rationale: As indicated by clinical trial data, Cetilistat may be better tolerated with a lower incidence of severe gastrointestinal adverse events.[4][11]

Issue 2: Inconsistent or Unexpected Results in Lipase Inhibition Assays

Q: Our in vitro lipase inhibition assays are yielding inconsistent IC50 values for our Orlistat analogue. What could be the cause, and how can we troubleshoot this?

A: Inconsistent results in lipase inhibition assays can stem from several factors related to the assay conditions and reagents. Follow these troubleshooting steps:

  • Check Substrate Preparation and Emulsification:

    • Action: Ensure the lipid substrate (e.g., p-nitrophenyl palmitate, olive oil emulsion) is properly prepared and consistently emulsified for each assay.

    • Rationale: The activity of lipases is highly dependent on the interfacial area of the substrate. Poor or inconsistent emulsification will lead to variable enzyme activity and, consequently, variable inhibition.

    • Recommendation: Use a standardized sonication or vortexing procedure for substrate preparation and prepare fresh emulsions for each experiment.

  • Verify Enzyme Activity and Stability:

    • Action: Confirm the activity and stability of your lipase stock solution.

    • Rationale: Lipases can lose activity over time, especially with repeated freeze-thaw cycles.

    • Recommendation: Aliquot your lipase stock and store it at the recommended temperature. Run a positive control with a known inhibitor (like Orlistat) and a negative control (no inhibitor) in every assay to ensure consistent enzyme activity.

  • Assess Inhibitor Solubility:

    • Action: Confirm that your Orlistat analogue is fully dissolved in the assay buffer.

    • Rationale: Poor solubility of the inhibitor will lead to an underestimation of its true potency.

    • Recommendation: Use an appropriate solvent (e.g., DMSO) to prepare a concentrated stock solution of your inhibitor and ensure the final solvent concentration in the assay is low and consistent across all wells.

  • Optimize Incubation Times:

    • Action: Review and optimize the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate.

    • Rationale: Orlistat and its analogues are mechanism-based inhibitors, and their inhibitory activity can be time-dependent.

    • Recommendation: Perform time-course experiments to determine the optimal pre-incubation and reaction times for your specific analogue and assay conditions.

Data Presentation

Table 1: Comparison of Gastrointestinal Adverse Events: Orlistat vs. Cetilistat

Adverse EventOrlistat 120 mg t.i.d.Cetilistat 80 mg t.i.d.Cetilistat 120 mg t.i.d.Placebo
Discontinuations due to AEs High (entirely due to GI AEs)Similar to PlaceboSimilar to PlaceboLow
Overall Tolerability LowerHigherHigherHigh

Note: This table summarizes qualitative data from a 12-week, randomized, double-blind study in obese patients with type 2 diabetes.[11] "High" and "Low" are relative comparisons based on the study's findings.

Table 2: Efficacy of Psyllium Mucilloid in Mitigating Orlistat-Induced GI Side Effects

Treatment GroupMean GI Event Score (± SEM)
Orlistat + Psyllium 13.0 ± 1.8
Orlistat + Placebo 35.9 ± 2.7
Orlistat + Placebo (crossover) 36.1 ± 3.6
Orlistat + Psyllium (crossover) 8.9 ± 1.5

Data from a placebo-controlled, crossover study where a lower score indicates fewer and less severe gastrointestinal events.[8]

Experimental Protocols

Protocol 1: Quantification of Fecal Fat (Modified Van de Kamer Method)

This protocol provides a general outline for the titrimetric determination of total fatty acids in a fecal homogenate.

Materials:

  • Fecal homogenate

  • Ethanolic potassium hydroxide (33% KOH in ethanol)

  • Amyl alcohol

  • Hydrochloric acid (25%)

  • Petroleum ether

  • Thymol blue indicator

  • 0.1 N Sodium hydroxide (NaOH)

  • Reflux condenser and heating mantle

  • Separatory funnel

  • Titration apparatus

Procedure:

  • Saponification:

    • Weigh approximately 5 grams of the fecal homogenate into a flask.

    • Add 10 mL of ethanolic potassium hydroxide and 40 mL of ethanol containing 0.4% amyl alcohol.

    • Boil the mixture under reflux for 20-30 minutes to saponify the fats.

  • Acidification:

    • Cool the flask.

    • Add 17 mL of 25% hydrochloric acid to liberate the fatty acids from their soaps.

  • Extraction:

    • Add a known volume (e.g., 50 mL) of petroleum ether to the flask.

    • Stopper the flask and shake vigorously for 1 minute to extract the fatty acids into the ether layer.

    • Allow the layers to separate.

  • Titration:

    • Carefully transfer a known aliquot (e.g., 25 mL) of the upper petroleum ether layer to a clean flask.

    • Evaporate the petroleum ether.

    • Dissolve the fatty acid residue in a neutral solvent (e.g., ethanol).

    • Add a few drops of thymol blue indicator.

    • Titrate the fatty acids with 0.1 N NaOH until the endpoint is reached (color change).

  • Calculation:

    • Calculate the total amount of fatty acids in the original sample based on the volume of NaOH used in the titration, accounting for the aliquot factor. The results are typically expressed as grams of fat per 24 hours.

Protocol 2: Gut Microbiome Analysis via 16S rRNA Gene Sequencing

This protocol outlines the key steps for analyzing the gut microbiome composition from fecal samples.

1. Sample Collection and Storage:

  • Collect fecal samples in sterile containers.
  • Immediately freeze samples at -80°C to preserve microbial DNA.

2. DNA Extraction:

  • Use a commercially available fecal DNA extraction kit that includes a bead-beating step to effectively lyse bacterial cells.
  • Follow the manufacturer's instructions to isolate high-quality microbial DNA.
  • Quantify the extracted DNA and assess its purity (e.g., using a spectrophotometer).

3. 16S rRNA Gene Amplification (PCR):

  • Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. These primers are often tagged with adaptors for sequencing.
  • Perform PCR in triplicate for each sample to minimize PCR bias.
  • Run the PCR products on an agarose gel to verify the amplification of the correct size fragment.

4. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.
  • Purify the pooled PCR products to remove primers and dNTPs.
  • Attach sequencing indices (barcodes) to the amplicons of each sample in a second round of PCR. This allows for multiplexing (sequencing multiple samples in one run).
  • Purify the indexed amplicons.
  • Quantify the final library and pool all samples in equimolar concentrations.
  • Sequence the pooled library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

5. Bioinformatic Analysis:

  • Demultiplex the raw sequencing reads based on their barcodes.
  • Perform quality filtering to remove low-quality reads.
  • Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
  • Assign taxonomy to each ASV/OTU by comparing their sequences to a reference database (e.g., SILVA, Greengenes).
  • Analyze the microbial diversity (alpha and beta diversity) and composition of the samples.

Mandatory Visualizations

fat_digestion_absorption DietaryFat Dietary Triglycerides (Large Fat Globules) Emulsification Emulsification (Bile Salts) DietaryFat->Emulsification Stomach & Small Intestine SmallDroplets Small Fat Droplets Emulsification->SmallDroplets DigestionProducts Monoglycerides & Free Fatty Acids SmallDroplets->DigestionProducts Hydrolysis Excretion Excretion in Feces (Steatorrhea) SmallDroplets->Excretion Blocked Digestion GastricLipase Gastric Lipase GastricLipase->DigestionProducts PancreaticLipase Pancreatic Lipase PancreaticLipase->DigestionProducts Orlistat Orlistat / Analogue Orlistat->GastricLipase Inhibits Orlistat->PancreaticLipase Inhibits Micelle Micelle Formation (with Bile Salts) DigestionProducts->Micelle Absorption Absorption by Enterocytes Micelle->Absorption

Caption: Signaling pathway of dietary fat digestion and absorption, and the inhibitory action of Orlistat analogues.

preclinical_workflow start Start: Hypothesis (Lipase Inhibitor Efficacy) animal_model Select Animal Model (e.g., High-Fat Diet Induced Obese Mice) start->animal_model group_allocation Randomly Allocate to Groups (Vehicle, Orlistat, Analogue) animal_model->group_allocation treatment Administer Treatment (Co-administered with diet) group_allocation->treatment monitoring Monitor Key Parameters (Body Weight, Food Intake) treatment->monitoring fecal_collection 24-72h Fecal Collection monitoring->fecal_collection fecal_analysis Fecal Fat Analysis (e.g., Van de Kamer) fecal_collection->fecal_analysis microbiome_analysis Gut Microbiome Analysis (16S rRNA Sequencing) fecal_collection->microbiome_analysis data_analysis Data Analysis and Interpretation (Efficacy and Side Effect Profile) fecal_analysis->data_analysis microbiome_analysis->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for preclinical evaluation of Orlistat analogues.

troubleshooting_steatorrhea start Issue: Excessive Steatorrhea Observed in Subjects check_diet Is dietary fat < 30% of calories? start->check_diet adjust_diet Action: Reduce dietary fat content. Monitor subject response. check_diet->adjust_diet No add_fiber Is a bulking agent being used? check_diet->add_fiber Yes continue_monitoring Continue monitoring for improvement. adjust_diet->continue_monitoring implement_fiber Action: Co-administer psyllium fiber. (e.g., 6g with dose) add_fiber->implement_fiber No review_dosing Is dosing regimen optimized? (with fat-containing meals) add_fiber->review_dosing Yes implement_fiber->continue_monitoring adjust_dosing Action: Ensure administration with meals. Skip dose if meal is fat-free. review_dosing->adjust_dosing No consider_analogue Action: Consider evaluating an analogue with a better tolerability profile (e.g., Cetilistat). review_dosing->consider_analogue Yes adjust_dosing->continue_monitoring

Caption: Troubleshooting guide for managing excessive steatorrhea during experiments.

References

Technical Support Center: Enhancing the Bioavailability of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methylhexyl Orlistat Decyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with enhancing the oral bioavailability of this lipophilic compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a lipophilic analogue of Orlistat.[1] Like Orlistat, it is expected to be practically insoluble in water, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable oral bioavailability.[2][3] Enhancing its bioavailability is crucial for achieving consistent therapeutic efficacy.

Q2: What are the primary strategies for enhancing the bioavailability of a lipophilic compound like this compound?

A2: The most promising strategies for improving the oral bioavailability of poorly water-soluble drugs include lipid-based formulations and nanoparticle systems.[4][5][6][7][8] These approaches aim to increase the dissolution rate and/or present the drug to the intestinal wall in a solubilized form, facilitating absorption.

Q3: Are there any specific formulation approaches that have been successful for Orlistat that might be applicable here?

A3: Yes, studies on Orlistat have shown success with solid lipid nanoparticles (SLNs) to enhance its oral bioavailability.[9] This approach improves solubility and provides a controlled release of the drug. Given the structural similarity, SLNs and other lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly relevant for this compound.

Q4: What are the critical quality attributes to consider when developing a lipid-based formulation?

A4: Key quality attributes for lipid-based formulations include drug solubility in the lipid excipients, particle size and distribution of the dispersed phase, zeta potential (for stability of nanodispersions), encapsulation efficiency, and in vitro drug release profile. These parameters are critical for ensuring the formulation's performance and stability.

Q5: How can I assess the in vitro performance of my formulation?

A5: In vitro performance can be evaluated using dissolution testing in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). For lipid-based formulations, lipolysis models can also be employed to mimic the in vivo digestion process and assess how the drug is released and maintained in a solubilized state.

Troubleshooting Guides

Issue 1: Poor Solubility in Lipid Excipients
Symptom Possible Cause Suggested Solution
Low drug loading capacity in the lipid formulation.The inherent solubility of this compound in the selected lipid is insufficient.1. Screen a wider range of lipid excipients: Test solubility in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants, and co-solvents. 2. Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene glycol) to enhance drug solubility in the lipid phase. 3. Temperature elevation: Gently heat the lipid excipient during drug incorporation to increase solubility (ensure drug stability at elevated temperatures).
Drug precipitation out of the formulation during storage.The formulation is supersaturated, or there is a change in temperature leading to decreased solubility.1. Determine the equilibrium solubility: Ensure the drug concentration is below the saturation point at the intended storage temperature. 2. Incorporate a precipitation inhibitor: Add polymers like HPMC or PVP to the formulation to maintain a supersaturated state.
Issue 2: Inconsistent Particle Size in Nanoparticle Formulations (e.g., SLNs)
Symptom Possible Cause Suggested Solution
Large and polydisperse particles after formulation.1. Inefficient homogenization process. 2. Inappropriate surfactant concentration.1. Optimize homogenization parameters: Increase homogenization speed, duration, or pressure. 2. Adjust surfactant concentration: Ensure sufficient surfactant is present to stabilize the newly formed nanoparticles. A surfactant screening study may be necessary.
Particle aggregation over time.Insufficient surface charge (low zeta potential) leading to instability.1. Increase zeta potential: Add a charged surfactant or a stabilizer to the formulation to increase electrostatic repulsion between particles. 2. Optimize storage conditions: Store the formulation at a suitable pH and temperature to maintain stability.

Experimental Protocols

Protocol 1: Screening of Lipid Excipients for Solubility
  • Objective: To determine the solubility of this compound in various lipid excipients.

  • Materials: this compound, various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP).

  • Method:

    • Add an excess amount of this compound to 1 g of each excipient in a sealed vial.

    • Place the vials in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 48 hours to reach equilibrium.

    • After 48 hours, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)
  • Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.

  • Materials: this compound, solid lipid (e.g., Glyceryl monostearate), surfactant (e.g., Poloxamer 188), and purified water.

  • Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Disperse the this compound in the molten lipid.

    • Heat the aqueous surfactant solution to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 10 minutes to form a coarse emulsion.

    • Immediately sonicate the coarse emulsion using a probe sonicator for 5-15 minutes.

    • Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Excipients at 25°C

Excipient CategoryExcipient NameSolubility (mg/g)
Oils Medium-Chain Triglycerides85.2 ± 4.1
Long-Chain Triglycerides55.7 ± 3.5
Surfactants Kolliphor RH 40120.5 ± 6.3
Tween 8098.4 ± 5.2
Co-solvents Transcutol HP150.1 ± 7.8

Table 2: Hypothetical Characteristics of Optimized this compound-Loaded SLN Formulation

ParameterValue
Particle Size (nm) 180 ± 15
Polydispersity Index (PDI) 0.21 ± 0.03
Zeta Potential (mV) -25.4 ± 2.1
Encapsulation Efficiency (%) 92.5 ± 3.7

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Assessment solubility Solubility Screening excipient Excipient Selection solubility->excipient Select Excipients formulation Formulation Optimization (e.g., SLN, SEDDS) excipient->formulation Develop Formulation particle_size Particle Size & Zeta Potential formulation->particle_size ee Encapsulation Efficiency formulation->ee dissolution In Vitro Dissolution formulation->dissolution lipolysis In Vitro Lipolysis formulation->lipolysis pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study Proceed if promising lipolysis->pk_study Proceed if promising bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for enhancing the bioavailability of this compound.

troubleshooting_pathway start Start: Low Bioavailability q1 Is in vitro dissolution poor? start->q1 solubility_issue Investigate Solubility/ Formulation Issues q1->solubility_issue Yes permeability_issue Investigate Permeability/ Efflux Issues q1->permeability_issue No a1_yes Yes a1_no No q2 Is drug solubility in lipids low? solubility_issue->q2 screen_lipids Screen more excipients/ Use co-solvents q2->screen_lipids Yes optimize_formulation Optimize formulation type (e.g., SEDDS vs. SLN) q2->optimize_formulation No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for low bioavailability of this compound.

References

Technical Support Center: Synthesis and Purification of 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methylhexyl Orlistat Decyl Ester and related Orlistat derivatives. The information addresses common challenges in synthesis, reaction byproducts, and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common reaction byproducts I might encounter during the synthesis of this compound?

A1: While specific data for this compound is limited, byproducts analogous to those found in Orlistat synthesis are expected. These can include:

  • Diastereomers: Incomplete stereochemical control during the synthesis can lead to the formation of diastereomers, such as (R,R,S,S)-Orlistat, which may be difficult to separate from the desired product.[1]

  • Incomplete Formylation: The final formylation step to introduce the N-formyl group may be incomplete, resulting in the presence of the corresponding amino precursor (amino-orlistat derivative).

  • Side-Chain Impurities: Impurities in the starting materials, particularly the fatty acid and amino acid derivatives, can lead to the formation of analogs with incorrect side-chain lengths.

  • Ring-Opened Byproducts: The β-lactone ring is susceptible to hydrolysis under certain pH and temperature conditions, leading to the formation of the corresponding hydroxy acid.[2]

  • Deformylated-N-acetyl Orlistat: If acetic anhydride is present as an impurity in the reagents used for formylation, it can lead to the formation of an N-acetylated byproduct instead of the desired N-formyl product.[3]

Q2: I'm observing a lower than expected yield. What are the potential causes?

A2: Low yields in the synthesis of Orlistat derivatives can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, the hydrogenation step to form the amino precursor requires careful control of temperature and pressure.[4]

  • Moisture Contamination: The presence of water can lead to hydrolysis of the β-lactone ring or interfere with organometallic reagents used in earlier steps.

  • Degradation During Workup: The product can be sensitive to acidic or basic conditions during the extraction and washing steps. Prolonged exposure can lead to degradation.

  • Losses During Purification: Multiple recrystallization steps, while necessary for high purity, can significantly reduce the overall yield.[5]

Q3: My final product purity is low after initial purification. What purification strategies can I employ?

A3: Achieving high purity for Orlistat and its derivatives often requires multiple purification steps.

  • Recrystallization: This is a common method for purifying Orlistat.[4][5] Solvents such as n-hexane or other aliphatic hydrocarbons are often used.[4] However, this method can be solvent-intensive and may lead to lower yields.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity and removing close-eluting impurities like diastereomers, preparative HPLC is a powerful technique.[5][6] A common mobile phase is an acetonitrile/water mixture.[6]

  • Column Chromatography: Silica gel chromatography can be effective for removing less polar or more polar impurities. The choice of eluent system is critical for good separation.

Q4: How can I identify the byproducts in my reaction mixture?

A4: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): A validated RP-HPLC method is essential for separating and quantifying the main product and its impurities.[7]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the detailed chemical structure of isolated byproducts.[2]

Quantitative Data Summary

ParameterTypical Value/RangeSource
Orlistat Purity after Recrystallization> 99.0%[5]
Known Impurity Limit (ICH Guidelines)≤ 0.15%[5]
Unknown Impurity Limit (ICH Guidelines)≤ 0.10%[5]
HPLC Purity after Preparative HPLC> 99.5%[5]

Experimental Protocols

Protocol 1: General Synthesis of an Orlistat Derivative (Hypothetical for this compound)

This protocol is a representative procedure based on known Orlistat syntheses and should be adapted and optimized for the specific target molecule.

  • Hydrogenation of the N-Cbz Precursor:

    • Dissolve the N-Cbz protected amino ester precursor in a suitable solvent such as dichloromethane or ethyl acetate.[4]

    • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

    • Hydrogenate the mixture under a hydrogen atmosphere (e.g., 2.5-3.0 kg/cm ²) at room temperature for 1.5-3 hours.[4]

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Filter the reaction mixture through a bed of celite to remove the catalyst. The resulting filtrate containing the amino precursor is used directly in the next step.[4]

  • Preparation of Formylating Agent (Formic Anhydride):

    • Cool a mixture of formic acid in dichloromethane to -10°C.

    • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane while maintaining the temperature between -5°C and -10°C.[3]

    • Stir the mixture for approximately 2.5 hours at this temperature.

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU). The filtrate contains the in-situ generated formic anhydride.[3]

  • N-Formylation:

    • To the filtrate containing the amino precursor from step 1, slowly add the freshly prepared formic anhydride solution at -5°C to -10°C.[3]

    • Stir the reaction mixture for 1-2 hours at 0°C to -5°C.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, quench the reaction with water.[3]

    • Separate the organic layer and wash with a sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Protocol 2: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., n-hexane) at an elevated temperature.[4]

  • Cool the solution slowly to 0-5°C and allow it to stand for several hours to facilitate crystallization.[4]

  • Filter the resulting solid and wash with a small amount of cold solvent.

  • Dry the purified solid under vacuum.

  • Repeat the process if necessary to achieve the desired purity.

Visualizations

Synthesis_Pathway N_Cbz N-Cbz Protected Amino Ester Precursor Amino_Precursor Amino Precursor N_Cbz->Amino_Precursor H2, Pd/C Final_Product 5-Methylhexyl Orlistat Decyl Ester Amino_Precursor->Final_Product Byproduct_1 Incomplete Formylation (Amino Precursor) Amino_Precursor->Byproduct_1 Formic_Anhydride Formic Anhydride Formic_Anhydride->Final_Product Formylation Byproduct_2 Ring-Opened Product Final_Product->Byproduct_2 Hydrolysis

Caption: Hypothetical synthesis pathway for this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization (e.g., n-Hexane) Crude->Recrystallization Purity_Check_1 Purity Check (HPLC) Recrystallization->Purity_Check_1 Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity < 99.5% Final_Product High-Purity Product Purity_Check_1->Final_Product Purity ≥ 99.5% Purity_Check_2 Purity Check (HPLC) Prep_HPLC->Purity_Check_2 Purity_Check_2->Final_Product

Caption: General purification workflow for Orlistat derivatives.

Troubleshooting_Guide Problem Low Purity Detected by HPLC Identify_Impurity Identify Impurity (LC-MS, NMR) Problem->Identify_Impurity Known_Impurity Known Impurity? Identify_Impurity->Known_Impurity Diastereomer Diastereomer Known_Impurity->Diastereomer Yes Starting_Material Unreacted Starting Material Known_Impurity->Starting_Material Yes Degradation Degradation Product Known_Impurity->Degradation Yes Optimize_Stereo Optimize Stereoselective Step Diastereomer->Optimize_Stereo Prep_HPLC Use Preparative HPLC Diastereomer->Prep_HPLC Increase_Time_Temp Increase Reaction Time/Temp Starting_Material->Increase_Time_Temp Check_pH_Temp Check Workup pH/Temp Degradation->Check_pH_Temp

Caption: Troubleshooting guide for low product purity.

References

Validation & Comparative

A Comparative Analysis of Lipase Inhibition: Orlistat vs. 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lipase inhibition potency of the well-established anti-obesity drug, Orlistat, and a theoretical analogue, 5-Methylhexyl Orlistat Decyl Ester. Due to a lack of available experimental data for this compound in the public domain, this comparison focuses on the known inhibitory activity of Orlistat and a theoretical discussion of the potential impact of the structural modifications present in its analogue.

Introduction to Orlistat and Lipase Inhibition

Orlistat is a potent inhibitor of gastric and pancreatic lipases, the enzymes responsible for the hydrolysis of dietary triglycerides.[1][2][3][4] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat effectively inactivates them, preventing the breakdown of fats into absorbable free fatty acids and monoglycerides.[3] This mechanism of action reduces the absorption of dietary fat, leading to a caloric deficit and subsequent weight loss.[3] The core structure of Orlistat features a β-lactone ring, which is crucial for its irreversible inhibitory activity.[5]

Quantitative Comparison of Lipase Inhibition Potency

The inhibitory potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While no specific IC50 values were found for this compound, various studies have reported the IC50 of Orlistat against pancreatic lipase.

Table 1: Reported IC50 Values for Orlistat against Pancreatic Lipase

IC50 Value (µg/mL)IC50 Value (µM)Source
17.05~34.4[6]
12.30~24.8[6]
6.14 - 8.43~12.4 - 17.0[7]
Not Specified0.2[8]
Not Specified2.8[9]
Not Specified0.14[4]

Note: The variation in reported IC50 values can be attributed to different experimental conditions, such as the source of the lipase, the substrate used, and the assay methodology.

Theoretical Comparison: this compound

The structure of "this compound" suggests two key modifications to the original Orlistat molecule: the replacement of the N-formyl-L-leucine side chain with a 5-methylhexyl group and the dodecyl ester with a decyl ester.

Structural Modifications and Potential Impact on Lipase Inhibition:

  • N-formyl-L-leucine Side Chain Modification: The N-formyl-L-leucine group in Orlistat plays a role in the interaction with the lipase enzyme. Replacing this with a 5-methylhexyl group would alter the steric and hydrophobic properties of this part of the molecule. This change could potentially influence the binding affinity and inhibitory potency. A comprehensive structure-activity relationship (SAR) study would be necessary to determine whether this substitution enhances or diminishes the inhibitory effect.

  • Ester Group Modification: The length of the ester side chain is known to be a determinant of the inhibitory activity of Orlistat analogues. The change from a dodecyl (12 carbons) to a decyl (10 carbons) ester in "this compound" would make this side chain slightly shorter and less lipophilic. This modification could affect how the molecule positions itself within the active site of the lipase, potentially altering its inhibitory potency.

Without experimental data, it is difficult to definitively predict the lipase inhibition potency of this compound relative to Orlistat. It is plausible that these structural changes could lead to a different IC50 value.

Experimental Protocols for Lipase Inhibition Assay

The following is a generalized protocol for a pancreatic lipase inhibition assay, based on commonly used methodologies.

Principle:

The assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a substrate, which results in a detectable product. The inhibitory effect of a test compound is determined by measuring the reduction in enzyme activity in its presence.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Substrate (e.g., p-nitrophenyl butyrate (pNPB), triolein)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Inhibitor (Orlistat as a positive control, and the test compound)

  • Solvent for inhibitor (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPL in buffer.

    • Prepare a stock solution of the substrate in a suitable solvent.

    • Prepare stock solutions of Orlistat and the test compound in DMSO.

  • Assay Protocol:

    • In a 96-well microplate, add the buffer solution.

    • Add the inhibitor solution at various concentrations to the respective wells.

    • Add the PPL solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C and monitor the absorbance (for pNPB) or other relevant signal at regular intervals.

  • Data Analysis:

    • Calculate the percentage of lipase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme without inhibitor) and A_sample is the absorbance of the sample (enzyme with inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value from the dose-response curve.

Visualizations

Mechanism of Orlistat Action

G cluster_0 Gastrointestinal Lumen Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Hydrolysis Excretion Excretion Dietary Triglycerides->Excretion Unhydrolyzed Inactive Lipase-Orlistat Complex Inactive Lipase-Orlistat Complex Pancreatic Lipase->Inactive Lipase-Orlistat Complex Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Orlistat Orlistat Orlistat->Pancreatic Lipase Covalent Bonding to Active Site Absorption Absorption Free Fatty Acids & Monoglycerides->Absorption

Caption: Mechanism of Orlistat's lipase inhibition.

Experimental Workflow for Lipase Inhibition Assay

G cluster_0 Experimental Workflow Reagent Preparation Reagent Preparation Assay Setup Assay Setup Reagent Preparation->Assay Setup Pre-incubation Pre-incubation Assay Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for a typical lipase inhibition assay.

Conclusion

Orlistat is a well-characterized and potent inhibitor of pancreatic lipase. While the specific inhibitory potency of this compound remains to be determined through experimental investigation, its structural modifications suggest a potential alteration in its interaction with the lipase enzyme. Further research, including synthesis and in vitro lipase inhibition assays, is required to elucidate the precise effect of these changes and to quantitatively compare its potency with that of Orlistat. The provided experimental protocol offers a framework for conducting such a comparative study.

References

Comparative analysis of "5-Methylhexyl Orlistat Decyl Ester" and other lipase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-obesity therapeutics, the inhibition of pancreatic lipase remains a clinically validated and significant strategy. This guide provides a comparative analysis of "5-Methylhexyl Orlistat Decyl Ester" with other prominent lipase inhibitors, namely Orlistat and Cetilistat. Due to the limited publicly available experimental data on "this compound," this comparison extrapolates its potential characteristics based on its structural similarity to Orlistat, a well-established lipase inhibitor. The analysis is supported by a review of existing experimental data for Orlistat and Cetilistat.

Mechanism of Action: Covalent Inhibition of Pancreatic Lipase

The primary mechanism of action for Orlistat and its derivatives, as well as Cetilistat, involves the inhibition of gastric and pancreatic lipases. These enzymes are crucial for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides. By inhibiting these lipases, these compounds reduce the absorption of dietary fats, leading to a caloric deficit and subsequent weight loss.[1][2][3][4]

Orlistat and its analogs are known to form a covalent bond with the serine residue in the active site of lipase, leading to irreversible inactivation of the enzyme.[5][6] Cetilistat also acts as a potent inhibitor of pancreatic lipase.[7][8]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a lipase inhibitor. The following table summarizes the reported IC50 values for Orlistat and Cetilistat against pancreatic lipase.

CompoundEnzyme SourceIC50 ValueReference(s)
Orlistat Porcine Pancreatic Lipase0.25 ± 0.0016 mg/ml[9]
Human Pancreatic LipaseNot specified in provided results
Cetilistat Rat Pancreatic Lipase54.8 nM[1][7][8]
Human Pancreatic Lipase5.95 nM[1][7][8]
This compound Not availableNot available

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Based on its structural similarity to Orlistat, "this compound" is anticipated to be a potent inhibitor of pancreatic lipase. The modifications in the ester and hexyl groups may influence its lipophilicity and interaction with the enzyme's active site, potentially altering its IC50 value. However, without direct experimental data, its precise potency remains theoretical.

In Vivo and Clinical Efficacy: Weight Management and Metabolic Parameters

Clinical trials have demonstrated the efficacy of both Orlistat and Cetilistat in promoting weight loss and improving obesity-related comorbidities.

InhibitorKey Clinical FindingsReference(s)
Orlistat - Significant weight loss compared to placebo. - When combined with diet, can prevent the absorption of about one-third of dietary fat.[10] - Associated with gastrointestinal side effects such as oily spotting, flatus with discharge, and fecal urgency.[2][3][2][3][10]
Cetilistat - Similar weight loss efficacy to Orlistat. - Demonstrated a potentially more favorable side effect profile with fewer discontinuations due to adverse events compared to Orlistat in some studies.[2][3][4] - Significant reductions in body weight and improvements in glycemic control in obese diabetic patients.[2][2][3][4]
This compound No clinical data available.

The structural modifications in "this compound" compared to Orlistat could potentially influence its pharmacokinetic profile and, consequently, its in vivo efficacy and side effect profile. A more lipophilic derivative might exhibit altered absorption and distribution, which could impact both its therapeutic effect and tolerability.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay (p-Nitrophenyl Palmitate Method)

This spectrophotometric assay is a widely used method for screening pancreatic lipase inhibitors.[5][11][12][13][14]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Inhibitor compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of PPL in Tris-HCl buffer.

  • Prepare a stock solution of the inhibitor at various concentrations.

  • In a 96-well plate, add a specific volume of the PPL solution to each well.

  • Add the inhibitor solution to the test wells and an equivalent volume of solvent to the control wells.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Prepare a solution of pNPP in a suitable solvent (e.g., isopropanol).

  • Initiate the enzymatic reaction by adding the pNPP solution to all wells.

  • Measure the absorbance at 405-410 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol, a product of the enzymatic reaction.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Weight Loss Study in a Diet-Induced Obesity (DIO) Rodent Model

This protocol outlines a general procedure for evaluating the anti-obesity effects of lipase inhibitors in an animal model.

Animals and Diet:

  • Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

  • Induce obesity by feeding a high-fat diet (HFD; e.g., 45-60% kcal from fat) for several weeks.

Experimental Design:

  • After the obesity induction period, randomly divide the animals into groups:

    • Vehicle control (receiving the vehicle used to dissolve the inhibitor)

    • Positive control (e.g., Orlistat or Cetilistat)

    • Test compound group(s) (different doses of "this compound")

  • Administer the compounds orally, typically mixed with the HFD or administered by gavage, once or twice daily for a specified duration (e.g., 4-8 weeks).

  • Monitor body weight and food intake regularly (e.g., daily or weekly).

  • At the end of the study, collect blood samples for analysis of lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C) and other metabolic parameters.

  • Collect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal) to assess changes in adiposity.

  • Fecal fat excretion can also be measured to confirm the mechanism of action.

Visualizing the Lipase Inhibition Pathway and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Lipase_Inhibition_Pathway Dietary_Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Dietary_Triglycerides->Pancreatic_Lipase Hydrolysis Excretion Fecal Excretion Dietary_Triglycerides->Excretion Unhydrolyzed Absorbable_Products Absorbable Products (Free Fatty Acids, Monoglycerides) Pancreatic_Lipase->Absorbable_Products Lipase_Inhibitor Lipase Inhibitor (e.g., Orlistat, Cetilistat) Lipase_Inhibitor->Pancreatic_Lipase Inhibition Absorption Intestinal Absorption Absorbable_Products->Absorption

Caption: Mechanism of action of pancreatic lipase inhibitors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Inhibitor_Screening Lipase Inhibition Assay (p-NPP method) IC50_Determination IC50 Value Determination Inhibitor_Screening->IC50_Determination DIO_Model Diet-Induced Obesity (DIO) Rodent Model IC50_Determination->DIO_Model Lead Compound Selection Compound_Administration Compound Administration DIO_Model->Compound_Administration Monitoring Body Weight & Food Intake Monitoring Compound_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (Lipid Profile, Adiposity) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for evaluating lipase inhibitors.

Conclusion

Orlistat and Cetilistat are well-characterized lipase inhibitors with proven efficacy in weight management. While Cetilistat may offer a better tolerability profile, both function through the same primary mechanism of inhibiting fat absorption. "this compound," as a derivative of Orlistat, is predicted to be a potent lipase inhibitor. However, its specific in vitro and in vivo characteristics, including potency, efficacy, and safety profile, require direct experimental evaluation. The provided experimental protocols offer a framework for conducting such a comparative analysis. Further research into novel Orlistat derivatives could lead to the development of more effective and better-tolerated anti-obesity therapeutics.

References

Validating the Anti-Obesity Efficacy of 5-Methylhexyl Orlistat Decyl Ester: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-obesity effects of the novel compound, 5-Methylhexyl Orlistat Decyl Ester. Due to the absence of published in vivo data for this specific Orlistat analog, this document outlines a proposed experimental validation pathway and compares it against established anti-obesity therapeutics: Orlistat, Liraglutide, and Semaglutide. The information presented for this compound is therefore hypothetical and intended to guide future research.

Comparative Overview of Anti-Obesity Agents

The following table summarizes the key characteristics and reported in vivo efficacy of the comparator drugs, alongside the hypothesized profile of this compound.

Parameter This compound (Hypothetical) Orlistat Liraglutide Semaglutide
Mechanism of Action Pancreatic and Gastric Lipase InhibitorPancreatic and Gastric Lipase Inhibitor[1][2][3][4][5][6][7][8]Glucagon-like peptide-1 (GLP-1) Receptor Agonist[1][2][3][4][9]Glucagon-like peptide-1 (GLP-1) Receptor Agonist[1][2][3][4][9]
Primary Effect Reduced dietary fat absorptionReduced dietary fat absorption by approximately 30%[2][3][5][9][10]Increased satiety, delayed gastric emptying, improved glucose homeostasis[1][4]Increased satiety, delayed gastric emptying, improved glucose homeostasis[4]
Reported Body Weight Reduction (in vivo - rodents) To be determinedModest but significant reduction in body weight and fat mass in high-fat diet-induced obese models.Significant reduction in body weight and fat mass in diet-induced obese mice.[11]Significant and sustained body weight loss in diet-induced obese rodents.[12]
Reported Body Weight Reduction (Clinical Trials) To be determinedAverage weight loss of 4 to 6 kg more than placebo over 1 year.[13][14][15]Significant weight loss, with a larger proportion of patients achieving ≥5% and ≥10% weight loss compared to placebo.[13]Superior weight loss compared to other agents, with a mean change of -14.9% vs -2.4% for placebo in some studies.[16]
Common Adverse Effects Expected to be primarily gastrointestinal (e.g., steatorrhea, oily spotting).Gastrointestinal effects such as oily stools, fecal urgency, and flatulence.[14]Nausea, vomiting, diarrhea, constipation.Nausea, vomiting, diarrhea, constipation.[16]

Proposed In Vivo Validation Protocol for this compound

This section details a comprehensive experimental protocol for the in vivo validation of this compound in a diet-induced obesity mouse model.

Animal Model and Husbandry
  • Animal Strain: C57BL/6J male mice, 6-8 weeks old.

  • Acclimatization: Mice will be acclimated for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Diet-Induced Obesity: Following acclimatization, mice will be fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity (body weight ~20-25% greater than control group on standard chow).

Experimental Groups and Drug Administration

Mice will be randomly assigned to the following treatment groups (n=10-12 per group):

  • Group 1 (Vehicle Control): HFD + Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (Positive Control - Orlistat): HFD + Orlistat (e.g., 10 mg/kg, oral gavage, daily).

  • Group 3 (Test Article - Low Dose): HFD + this compound (e.g., 5 mg/kg, oral gavage, daily).

  • Group 4 (Test Article - High Dose): HFD + this compound (e.g., 20 mg/kg, oral gavage, daily).

Treatment will be administered for 8 weeks.

Efficacy Endpoints
  • Body Weight: Measured daily.

  • Food Intake: Measured daily.

  • Body Composition: Assessed by quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study to determine fat mass and lean mass.

  • Fecal Fat Excretion: Feces will be collected over a 24-hour period at the beginning and end of the treatment period. Fecal lipid content will be determined using a standard extraction method.

  • Serum Biochemistry: At the end of the study, blood will be collected for the analysis of:

    • Lipid profile (total cholesterol, triglycerides, HDL, LDL).

    • Glucose and insulin levels.

  • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose metabolism.

Safety and Tolerability
  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Organ Weights: At necropsy, major organs (liver, kidneys, spleen) will be weighed.

  • Histopathology: Liver tissue will be collected for histological analysis (H&E and Oil Red O staining) to assess for steatosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed experimental workflow for validating this compound and the known signaling pathways of the comparator drugs.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Efficacy Assessment cluster_Phase4 Phase 4: Safety Assessment Acclimatization Acclimatization Diet-Induced Obesity (8-12 weeks HFD) Diet-Induced Obesity (8-12 weeks HFD) Acclimatization->Diet-Induced Obesity (8-12 weeks HFD) Randomization Randomization Diet-Induced Obesity (8-12 weeks HFD)->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Orlistat (Positive Control) Orlistat (Positive Control) Randomization->Orlistat (Positive Control) 5-MOD-Ester (Low Dose) 5-MOD-Ester (Low Dose) Randomization->5-MOD-Ester (Low Dose) 5-MOD-Ester (High Dose) 5-MOD-Ester (High Dose) Randomization->5-MOD-Ester (High Dose) Vehicle Control->Treatment Orlistat (Positive Control)->Treatment 5-MOD-Ester (Low Dose)->Treatment 5-MOD-Ester (High Dose)->Treatment Daily Body Weight & Food Intake Daily Body Weight & Food Intake Treatment->Daily Body Weight & Food Intake Body Composition (qNMR/DEXA) Body Composition (qNMR/DEXA) Treatment->Body Composition (qNMR/DEXA) Fecal Fat Analysis Fecal Fat Analysis Treatment->Fecal Fat Analysis Serum Biochemistry Serum Biochemistry Treatment->Serum Biochemistry OGTT OGTT Treatment->OGTT OGTT->Endpoint Clinical Observations Clinical Observations Endpoint->Clinical Observations Organ Weights Organ Weights Endpoint->Organ Weights Histopathology Histopathology Endpoint->Histopathology Orlistat_Mechanism Dietary Triglycerides Dietary Triglycerides Gastric & Pancreatic Lipases Gastric & Pancreatic Lipases Dietary Triglycerides->Gastric & Pancreatic Lipases Hydrolysis Excretion Excretion Dietary Triglycerides->Excretion Reduced Absorption Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Gastric & Pancreatic Lipases->Free Fatty Acids & Monoglycerides Orlistat / 5-MOD-Ester Orlistat / 5-MOD-Ester Orlistat / 5-MOD-Ester->Gastric & Pancreatic Lipases Inhibition Inactivated Lipases Inactivated Lipases Absorption in Small Intestine Absorption in Small Intestine Free Fatty Acids & Monoglycerides->Absorption in Small Intestine GLP1_Signaling Liraglutide / Semaglutide Liraglutide / Semaglutide GLP-1 Receptor GLP-1 Receptor Liraglutide / Semaglutide->GLP-1 Receptor Activation Adenylate Cyclase Adenylate Cyclase GLP-1 Receptor->Adenylate Cyclase Delayed Gastric Emptying Delayed Gastric Emptying GLP-1 Receptor->Delayed Gastric Emptying Increased Satiety (CNS) Increased Satiety (CNS) GLP-1 Receptor->Increased Satiety (CNS) cAMP cAMP Adenylate Cyclase->cAMP PKA / Epac PKA / Epac cAMP->PKA / Epac Increased Insulin Secretion Increased Insulin Secretion PKA / Epac->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion PKA / Epac->Decreased Glucagon Secretion

References

Cross-reactivity of "5-Methylhexyl Orlistat Decyl Ester" with other enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Orlistat and its analogs, with a focus on "5-Methylhexyl Orlistat Decyl Ester." Due to the limited direct data on this specific analog, this guide leverages the extensive research available on Orlistat to infer and compare its enzymatic inhibition profile. Orlistat, a potent inhibitor of gastric and pancreatic lipases, is a hydrogenated derivative of lipstatin.[1][2] Its primary therapeutic action involves diminishing the absorption of dietary fat by forming a covalent bond with the active serine site of lipases, thereby inactivating them.[1][3]

Comparative Enzyme Inhibition

Orlistat and its analogs exhibit significant cross-reactivity with other enzymes, most notably fatty acid synthase (FAS). This off-target activity has garnered considerable interest for its potential therapeutic applications, particularly in oncology. FAS is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells.[4][5] Orlistat inhibits FAS through the same mechanism as it inhibits lipases, by covalently binding to the active serine site of the thioesterase domain.[2][6]

Target EnzymeInhibitorIC50 ValueNotes
Pancreatic LipaseOrlistat~0.14 µMPotent, irreversible inhibition.[1]
Fatty Acid Synthase (FAS)OrlistatNot explicitly stated in search resultsPotent inhibitor, induces apoptosis in cancer cells.[2][4]

Note: Specific IC50 values for "this compound" are not available in the reviewed literature. The data for Orlistat is presented as a baseline for comparison. The structural similarity suggests that the analog would exhibit a comparable inhibition profile.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

A commonly employed method for assessing the inhibitory activity of Orlistat and its analogs against pancreatic lipase involves a spectrophotometric assay using porcine pancreatic lipase (PPL) and a chromogenic substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (PPL) solution

  • p-Nitrophenyl Palmitate (pNPP) as substrate

  • Reaction buffer (e.g., pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., isopropanol)

  • Orlistat as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Preparation of Reagents: Prepare working solutions of PPL, pNPP, test compound, and Orlistat in the reaction buffer.

  • Assay Setup: To the wells of a 96-well plate, add the reaction buffer, followed by the test compound at various concentrations. Include wells for a negative control (buffer only) and a positive control (Orlistat).

  • Enzyme Addition: Add the PPL solution to all wells except for the blanks.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the pNPP solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 405-410 nm and continue to monitor the change in absorbance over time. The rate of pNPP hydrolysis is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of lipase inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To further elucidate the evaluation process and the biological context of this cross-reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) prep_plates Prepare 96-Well Plates add_inhibitor Add Inhibitor/ Test Compound prep_plates->add_inhibitor add_enzyme Add Pancreatic Lipase add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate measure Measure Absorbance (405-410 nm) add_substrate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for pancreatic lipase inhibition assay.

G cluster_pathway Fatty Acid Synthase (FAS) Pathway in Cancer orlistat Orlistat / Analog fas Fatty Acid Synthase (FAS) orlistat->fas inhibits apoptosis Apoptosis orlistat->apoptosis induces ampk AMPK Activation orlistat->ampk leads to fatty_acids Fatty Acid Synthesis (e.g., Palmitate) fas->fatty_acids synthesizes cell_proliferation Tumor Cell Proliferation & Survival fas->cell_proliferation promotes fatty_acids->cell_proliferation promotes mtor mTOR Pathway Inhibition ampk->mtor inhibits

Caption: Simplified signaling pathway of FAS inhibition by Orlistat in cancer cells.

Conclusion

While specific experimental data for "this compound" remains elusive, the well-documented cross-reactivity of its parent compound, Orlistat, provides a strong foundation for predicting its biological activity. The inhibitory action of Orlistat on both pancreatic lipase and fatty acid synthase highlights its potential for therapeutic applications beyond weight management, particularly in the realm of oncology.[2][5][7] The provided experimental protocol offers a standardized method for empirically determining the inhibitory potency of "this compound" and other analogs, allowing for a direct comparison of their cross-reactivity profiles. Further research into the specific inhibitory constants and cellular effects of this analog is warranted to fully characterize its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Orlistat Analogues in Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Orlistat, marketed under brand names such as Xenical® and Alli®, is a potent inhibitor of pancreatic lipase and a widely used therapeutic agent for the management of obesity.[1][2] Its mechanism of action involves the formation of a covalent bond with the serine residue in the active site of pancreatic lipase, rendering the enzyme inactive.[1][3] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids, thereby reducing fat absorption.[1] The unique structure of Orlistat, featuring a β-lactone ring, an N-formyl-L-leucine moiety, and two distinct alkyl side chains, is pivotal to its inhibitory activity. Understanding the structure-activity relationship (SAR) of Orlistat analogues is crucial for the design of novel and potentially more effective anti-obesity agents. This guide provides a comparative analysis of Orlistat analogues, supported by experimental data on their inhibitory potency against pancreatic lipase.

Key Structural Features and Their Impact on Activity

The inhibitory activity of Orlistat and its analogues is intrinsically linked to three key structural components: the β-lactone ring, the two alkyl side chains, and the N-formyl-L-leucine group.

The Indispensable β-Lactone Ring

The β-lactone ring is the pharmacophore of Orlistat, responsible for its irreversible inhibition of pancreatic lipase. The strained four-membered ring is susceptible to nucleophilic attack by the active site serine residue (Ser152) of the lipase. This reaction leads to the opening of the lactone ring and the formation of a stable, covalent acyl-enzyme intermediate, thus inactivating the enzyme.[1][4] Studies have shown that cleavage of the β-lactone ring results in a complete loss of inhibitory activity, highlighting its essential role.

The Influence of Stereochemistry

Orlistat possesses a specific stereochemistry that is crucial for its potent inhibitory activity. Systematic studies on the stereoisomers of tetrahydrolipstatin (THL), the active component of Orlistat, have revealed that the natural configuration is optimal for binding to the active site of pancreatic lipase. While some diastereomers retain significant inhibitory activity, the enantiomer of THL is significantly less active.[5]

Comparative Inhibitory Activity of Orlistat Analogues

The potency of Orlistat and its analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against pancreatic lipase. The following table summarizes the IC50 values for Orlistat and a selection of its stereoisomers, providing a quantitative comparison of their inhibitory efficacy.

CompoundStereochemistryPancreatic Lipase IC50 (nM)Reference
Tetrahydrolipstatin (THL) Natural (Orlistat) 4.0 [5]
Diastereomer 1Inverted at C2'8.0[5]
Diastereomer 2Inverted at C315[5]
Diastereomer 3Inverted at C220[5]
Enantiomer of THLAll chiral centers inverted77[5]
Diastereomer 4Inverted at C2, C3, and C2'930[5]

Note: The IC50 values presented are from a single study for direct comparability and were determined using porcine pancreatic lipase.[5] IC50 values for Orlistat from other studies have been reported in the range of 0.14 µM to 17.05 µg/mL, with variations attributable to different assay conditions and enzyme sources.[6][7]

Experimental Protocols

Pancreatic Lipase Inhibition Assay

A commonly employed method for determining the pancreatic lipase inhibitory activity of Orlistat analogues involves the use of a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP). The hydrolysis of this substrate by pancreatic lipase releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor is used to calculate the percentage of inhibition and subsequently the IC50 value.

A Representative Protocol:

  • Enzyme and Substrate Preparation: A stock solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0). A stock solution of the substrate (e.g., p-nitrophenyl butyrate) is prepared in a solvent such as acetonitrile or dimethylformamide.

  • Incubation: The test compounds (Orlistat analogues) at various concentrations are pre-incubated with the pancreatic lipase solution for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture.

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 405 nm or 410 nm) over time using a microplate reader or spectrophotometer.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the key structural features of Orlistat and their influence on its inhibitory activity against pancreatic lipase.

Caption: Key structural determinants of Orlistat's inhibitory activity.

Conclusion

The structure-activity relationship of Orlistat analogues reveals a clear dependence of inhibitory potency on the integrity of the β-lactone ring and the specific stereochemistry of the molecule. Modifications to the alkyl side chains and the N-formyl-L-leucine moiety offer avenues for modulating the compound's lipophilicity and binding affinity, thereby influencing its overall efficacy. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals engaged in the discovery and development of novel pancreatic lipase inhibitors for the treatment of obesity. Further systematic exploration of the chemical space around the Orlistat scaffold holds promise for the identification of next-generation anti-obesity therapeutics with improved pharmacological profiles.

References

A Comparative Analysis of 5-Methylhexyl Orlistat Decyl Ester and Natural Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic lipase inhibitor, 5-Methylhexyl Orlistat Decyl Ester, with a range of natural lipase inhibitors. Due to the limited publicly available data on the specific efficacy of this compound, this comparison utilizes its parent compound, Orlistat, as a benchmark for synthetic lipase inhibitors. Orlistat is a well-characterized, potent inhibitor of gastric and pancreatic lipases and serves as a relevant reference for the efficacy of its structural analogs.

The primary mechanism of action for Orlistat and its derivatives involves the irreversible inhibition of lipases, key enzymes in the digestion of dietary triglycerides.[1] By forming a covalent bond with the serine residue in the active site of these enzymes, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[1] This reduction in fat absorption contributes to a caloric deficit, making it a therapeutic strategy for obesity management.

Natural compounds, sourced from various botanicals, have also demonstrated significant lipase inhibitory activity. These natural inhibitors often belong to diverse chemical classes, including flavonoids, saponins, and polyphenols, and present a promising area for the development of novel anti-obesity agents. This guide will delve into the comparative efficacy of these natural compounds against the benchmark synthetic inhibitor, supported by experimental data and detailed methodologies.

Efficacy Comparison: Synthetic vs. Natural Lipase Inhibitors

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.

The following table summarizes the IC50 values for Orlistat and a selection of natural lipase inhibitors against pancreatic lipase, as reported in various scientific studies.

Inhibitor CategoryCompound/ExtractSourceIC50 Value
Synthetic OrlistatStreptomyces toxytricini (derivative)~0.1 - 1.7 µg/mL
Natural - Plant Extracts Phyllanthus niruri-27.7 µg/mL[2]
Orthosiphon stamineus-34.7 µg/mL[2]
Murraya paniculata-41.5 µg/mL[2]
Averrhoa bilimbi-55.2 µg/mL[2]
Hibiscus rosa-sinensis (leaves)->400 µg/mL (71.9% inhibition at 400 µg/mL)[3]
Cassia auriculata (aerial parts)-6.0 µg/mL[4]
Natural - Isolated Compounds MyricetinAmpelopsis grossedentata1.34 µM[5]
QuercetinAmpelopsis grossedentata1.53 µM[5]
DihydromyricetinAmpelopsis grossedentata34.28 µM[5]
Kaempferol-3-O-rutinosideCassia auriculata2.9 µM[4]
Catechin gallateTea extracts0.041 µM[6]
Epicatechin gallateTea extracts0.79 µM[6]

Experimental Protocols

The determination of lipase inhibitory activity is crucial for the evaluation of potential anti-obesity agents. A commonly employed and reliable method is the in vitro pancreatic lipase inhibition assay using a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB).

In Vitro Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Butyrate (p-NPB)

1. Principle:

This spectrophotometric assay is based on the enzymatic hydrolysis of the substrate p-NPB by pancreatic lipase, which releases p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at a specific wavelength (typically 405-410 nm), which is directly proportional to the lipase activity. The presence of an inhibitor will decrease the rate of this reaction.

2. Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100 or other emulsifying agent

  • Inhibitor compound (e.g., this compound, natural extracts)

  • Orlistat (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Porcine Pancreatic Lipase in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, p-NPB, in a suitable solvent like acetonitrile or isopropanol.

    • Prepare stock solutions of the test inhibitors and the positive control (Orlistat) in DMSO. Further dilutions are made with the buffer.

  • Assay Protocol:

    • In a 96-well microplate, add a specific volume of the lipase solution to each well.

    • Add varying concentrations of the test inhibitor or the positive control to the respective wells. For the control (uninhibited reaction), an equivalent volume of the buffer/DMSO is added.

    • Incubate the enzyme with the inhibitor for a predefined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the p-NPB substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals for a specific duration (e.g., 10-20 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of lipase directly impacts the digestive cascade of dietary fats. The following diagram illustrates the simplified pathway of fat digestion and the point of intervention for lipase inhibitors.

fat_digestion_inhibition Dietary_Triglycerides Dietary Triglycerides (Large Fat Globules) Emulsification Emulsification (Bile Salts) Dietary_Triglycerides->Emulsification Small_Fat_Droplets Small Fat Droplets Emulsification->Small_Fat_Droplets Pancreatic_Lipase Pancreatic Lipase Small_Fat_Droplets->Pancreatic_Lipase Hydrolysis Excretion Excretion Small_Fat_Droplets->Excretion If not hydrolyzed Monoglycerides_FFAs Monoglycerides & Free Fatty Acids (FFAs) Pancreatic_Lipase->Monoglycerides_FFAs Lipase_Inhibitors Lipase Inhibitors (e.g., this compound, Natural Compounds) Lipase_Inhibitors->Pancreatic_Lipase Inhibition Micelle_Formation Micelle Formation Monoglycerides_FFAs->Micelle_Formation Absorption Absorption by Enterocytes Micelle_Formation->Absorption Chylomicron_Formation Chylomicron Formation Absorption->Chylomicron_Formation Lymphatic_System Enters Lymphatic System Chylomicron_Formation->Lymphatic_System

Caption: Pathway of dietary fat digestion and the inhibitory action of lipase inhibitors.

The following diagram outlines a typical experimental workflow for screening and characterizing potential lipase inhibitors.

lipase_inhibitor_screening_workflow Source_Material Source Material (Synthetic Compound or Natural Product) Extraction_Isolation Extraction & Isolation (for Natural Products) Source_Material->Extraction_Isolation In_Vitro_Screening In Vitro Lipase Inhibition Assay (e.g., p-NPB assay) Source_Material->In_Vitro_Screening Extraction_Isolation->In_Vitro_Screening Determine_IC50 Determine IC50 Value In_Vitro_Screening->Determine_IC50 Kinetic_Studies Enzyme Kinetic Studies (Mode of Inhibition) Determine_IC50->Kinetic_Studies Lead_Compound Identification of Lead Compound(s) Kinetic_Studies->Lead_Compound In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Compound->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

A Comparative Analysis of the Pharmacokinetic Profiles of Orlistat and 5-Methylhexyl Orlistat Decyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the known pharmacokinetic properties of the anti-obesity medication Orlistat, and a theoretical comparison to the novel derivative, 5-Methylhexyl Orlistat Decyl Ester, based on structural analysis.

To the research community: This guide provides a detailed summary of the extensive research on the pharmacokinetic profile of Orlistat, a widely recognized lipase inhibitor for the management of obesity. In contrast, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for "this compound." The comparison presented herein for this novel compound is therefore theoretical and based on established principles of medicinal chemistry and pharmacokinetics. This document aims to be a valuable resource for researchers and drug development professionals by consolidating the known data for Orlistat and providing a structured, albeit hypothetical, framework for evaluating potential pharmacokinetic differences in its derivatives.

Introduction to Orlistat and its Mechanism of Action

Orlistat, a saturated derivative of the natural product lipstatin, is a potent inhibitor of gastric and pancreatic lipases.[1][2] These enzymes are crucial for the digestion of dietary fats, specifically the breakdown of triglycerides into absorbable free fatty acids and monoglycerides.[1] By forming a covalent bond with the active serine residues of these lipases in the gastrointestinal lumen, Orlistat renders them inactive.[3] This prevents the absorption of a significant portion of dietary fat, leading to a caloric deficit and subsequent weight management.[3][4] The therapeutic action of Orlistat is primarily localized to the gut, with minimal systemic absorption.[2]

Pharmacokinetic Profile of Orlistat

The pharmacokinetic properties of Orlistat have been extensively studied and are characterized by minimal systemic exposure.

Pharmacokinetic ParameterOrlistat
Absorption Minimal systemic absorption.[2][3] Following oral administration, plasma concentrations of intact Orlistat are often near or below the limit of detection (<5 ng/mL).[3]
Distribution Due to its limited absorption, distribution into tissues is minimal. For the small fraction that is absorbed, it is over 99% bound to plasma proteins, primarily lipoproteins and albumin.[2]
Metabolism Primarily metabolized within the intestinal wall.[2] Two major metabolites, M1 (hydrolyzed lactone ring) and M3 (M1 with a cleaved N-formyl leucine moiety), are pharmacologically insignificant with very weak lipase inhibitory activity.[5]
Excretion The vast majority (approximately 95-97%) of an administered dose is excreted unchanged in the feces.[2] Less than 2% is eliminated through the kidneys. Complete excretion occurs within 3-5 days.[3]
Half-life The elimination half-life of the small amount of absorbed Orlistat is estimated to be between 1 to 2 hours.[3][4]

This compound: A Structural Analog with an Unknown Profile

"this compound" is a structural analog of Orlistat. Its chemical information is available in the PubChem database (CID 71750373), indicating its molecular formula as C28H51NO5.[1] However, a comprehensive search of scientific literature reveals no published experimental data on its pharmacokinetic profile, lipase inhibitory activity, or any comparative studies with Orlistat.

Theoretical Pharmacokinetic Comparison

Based on the structural differences between Orlistat and "this compound," we can hypothesize potential alterations in its pharmacokinetic properties. The key structural modification in "this compound" is the substitution of the dodecyl ester group of Orlistat with a decyl ester and a change in the other alkyl side chain. These modifications in the lipophilic side chains could theoretically influence its interaction with lipases and its absorption characteristics.

Hypothetical Influence of Structural Modifications:

  • Lipophilicity and Absorption: The alteration of the alkyl chains will change the overall lipophilicity of the molecule. This could potentially lead to a marginal increase or decrease in its already minimal systemic absorption. However, without experimental data, the direction and magnitude of this change remain speculative.

  • Enzyme Inhibition: The precise fit of the inhibitor within the active site of the lipase is critical for its activity. The changes in the side chain lengths could alter the binding affinity and inhibitory potency against gastric and pancreatic lipases compared to Orlistat.

  • Metabolism: As the primary site of metabolism is the intestinal wall, any change in absorption could theoretically alter the extent of first-pass metabolism. However, the metabolic pathways are likely to be similar, involving hydrolysis of the ester and lactone rings.

It is crucial to emphasize that these are theoretical considerations. Rigorous experimental studies are necessary to determine the actual pharmacokinetic profile of "this compound."

Experimental Protocols for Pharmacokinetic Assessment

The following outlines a general experimental workflow for a comparative pharmacokinetic study of lipase inhibitors like Orlistat and its analogs.

G cluster_0 Pre-clinical Phase cluster_1 In Vitro Analysis cluster_2 Data Comparison animal_model Animal Model Selection (e.g., rats, mice) dosing Oral Administration of Test Compounds animal_model->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_params comparison Comparative Analysis of Pharmacokinetic Profiles and Inhibitory Potency pk_params->comparison lipase_assay Lipase Inhibition Assay (e.g., using p-nitrophenyl butyrate) ic50 Determination of IC50 Values lipase_assay->ic50 ic50->comparison

Experimental Workflow for Pharmacokinetic Comparison

Detailed Methodologies:

  • Animal Studies: Pharmacokinetic studies are typically conducted in rodent models, such as Sprague-Dawley rats. Animals are administered a single oral dose of the test compound (e.g., Orlistat or its analog) via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Orlistat and, presumably, its analogs is the inhibition of gastrointestinal lipases. This is a direct enzymatic inhibition and does not involve complex signaling pathways for its primary therapeutic effect.

G dietary_fat Dietary Triglycerides lipases Gastric & Pancreatic Lipases dietary_fat->lipases Hydrolysis excretion Excretion of Undigested Fat dietary_fat->excretion absorption Absorption of Free Fatty Acids & Monoglycerides lipases->absorption orlistat Orlistat orlistat->lipases Inhibition

Mechanism of Action of Orlistat

Conclusion

Orlistat exhibits a well-defined pharmacokinetic profile characterized by minimal systemic absorption and a localized effect within the gastrointestinal tract. While "this compound" presents an interesting structural modification, the complete absence of experimental data precludes any definitive comparison. The theoretical analysis suggests potential, yet unproven, differences in absorption and lipase inhibition. This highlights a clear gap in the current scientific knowledge and underscores the necessity for future preclinical studies to elucidate the pharmacokinetic and pharmacodynamic properties of this and other Orlistat derivatives. Such research is essential for the rational design of new anti-obesity agents with potentially improved efficacy or safety profiles.

References

The Impact of Lipase Inhibitors on Fat-Soluble Vitamin Absorption: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel lipase inhibitors for the management of obesity is an active area of research. A key consideration in the safety and efficacy profile of these compounds is their effect on the absorption of dietary fats and, consequently, fat-soluble vitamins. This guide provides a comparative overview of the impact of lipase inhibitors on the absorption of vitamins A, D, E, and K.

While this guide is prompted by interest in "5-Methylhexyl Orlistat Decyl Ester," a thorough search of the scientific literature reveals no available experimental data for this specific compound. However, its chemical nomenclature suggests it is an analogue of Orlistat, the most well-characterized lipase inhibitor. Therefore, this guide will use the extensive data available for Orlistat as a benchmark to provide a framework for evaluating novel lipase inhibitors.

Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes crucial for the hydrolysis of dietary triglycerides.[1][2] This inhibition prevents the breakdown of fat into absorbable free fatty acids and monoglycerides, thereby reducing overall fat absorption by approximately 30%.[2][3] As fat-soluble vitamins are absorbed along with dietary fats, this mechanism inherently leads to a reduction in their bioavailability.[4][5]

Quantitative Analysis of Orlistat's Effect on Fat-Soluble Vitamin Absorption

Clinical studies have consistently demonstrated that Orlistat treatment can significantly reduce the absorption and circulating levels of fat-soluble vitamins. The following tables summarize the quantitative data from key clinical trials comparing Orlistat to placebo.

Table 1: Effect of Orlistat on Vitamin A (Retinol) and Beta-Carotene Absorption

ParameterOrlistat GroupPlacebo/BaselineKey FindingsCitations
Beta-Carotene Absorption ~30% reductionNo significant changePharmacokinetic studies show a consistent reduction in the absorption of beta-carotene, a precursor to vitamin A.[6][7]
Acute Retinol Absorption Not significantly alteredNo significant changeStudies on the acute absorption of retinol have not shown a significant impact from Orlistat.[8][9]
Serum Vitamin A Levels Generally within normal rangeGenerally within normal rangeIn long-term trials, serum vitamin A levels typically remain within the normal range, although decreases are more frequent than with placebo.[8][10]

Table 2: Effect of Orlistat on Vitamin D (25-hydroxy-D) Absorption

ParameterOrlistat GroupPlacebo/BaselineKey FindingsCitations
Serum 25-hydroxy-D Levels Significant reduction (p<0.02) after 1 monthNo significant changeMean vitamin D levels were significantly reduced despite multivitamin supplementation in some studies.[8][9]
Long-term Serum Vitamin D Decreased concentrations observedDecreases also reported, possibly due to reduced fat intakeMonitoring of plasma 25-OH-D levels is considered mandatory during Orlistat therapy.[10][11][12]

Table 3: Effect of Orlistat on Vitamin E (α-tocopherol) Absorption

ParameterOrlistat GroupPlacebo/BaselineKey FindingsCitations
α-tocopherol Absorption ~60% reduction (AUC)No significant changePharmacokinetic studies show a significant reduction in the absorption of tocopherol acetate.[6][7][13]
Acute α-tocopherol Absorption Significantly reduced (p<0.001)No significant changeA marked decrease in the acute absorption of vitamin E is a consistent finding.[8][9]
Serum Vitamin E Levels Generally within normal rangeGenerally within normal rangeDespite reduced absorption, serum levels often remain within the normal range in long-term studies, though declines are more common than with placebo.[8][10]

Table 4: Effect of Orlistat on Vitamin K Absorption

ParameterOrlistat GroupPlacebo/BaselineKey FindingsCitations
Serum Vitamin K Levels Non-significant decreaseNo significant changeThe impact on serum vitamin K levels appears to be less pronounced compared to other fat-soluble vitamins.[8][9]
Prothrombin Time No significant changesNo significant changeProthrombin time, an indicator of vitamin K status, was not significantly affected in some studies.[1]

Signaling Pathways and Experimental Workflows

To understand the interaction between lipase inhibitors and fat-soluble vitamin absorption, it is essential to visualize the underlying biological pathway and the experimental design used to study these effects.

FatSolubleVitamin_Absorption_Pathway Mechanism of Lipase Inhibitor Effect on Vitamin Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) DietaryFat Dietary Triglycerides FFA Free Fatty Acids & Monoglycerides FatVitamins Fat-Soluble Vitamins (A, D, E, K) Micelles Mixed Micelles FatVitamins->Micelles Incorporation Lipase Gastric & Pancreatic Lipases Orlistat Lipase Inhibitor (e.g., Orlistat) Orlistat->Lipase Inhibits FFA->Micelles Incorporation Chylomicrons Chylomicrons Micelles->Chylomicrons Absorption & Re-esterification Lymph Lymphatic System Chylomicrons->Lymph Secretion Bloodstream Bloodstream Lymph->Bloodstream Clinical_Trial_Workflow Experimental Workflow for Assessing Vitamin Absorption cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Screening Patient Recruitment (e.g., Obese Adolescents/Adults) Baseline Baseline Measurements: - Serum Vitamin Levels - Body Mass Index (BMI) - Dietary Assessment Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Lipase Inhibitor (e.g., Orlistat 120mg TID) + Multivitamin Randomization->GroupA GroupB Group B: Placebo + Multivitamin Randomization->GroupB FollowUp Follow-up Assessments (e.g., 1, 3, 6, 12 months) GroupA->FollowUp GroupB->FollowUp BloodSampling Serial Blood Sampling for Pharmacokinetic Analysis FollowUp->BloodSampling DataAnalysis Data Analysis: - Change in Serum Vitamin Levels - Area Under the Curve (AUC) - Statistical Comparison BloodSampling->DataAnalysis

References

Safety Operating Guide

Navigating the Disposal of 5-Methylhexyl Orlistat Decyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of 5-Methylhexyl Orlistat Decyl Ester, ensuring compliance with general laboratory safety protocols.

I. Pre-Disposal Assessment and Hazard Identification

Key Assessment Steps:

  • Obtain the Safety Data Sheet (SDS): Contact the manufacturer or supplier to obtain the specific SDS for this compound. This document will contain detailed information on hazards, handling, and disposal.

  • Review Hazard Classifications: Examine the SDS for any hazard pictograms, signal words, and hazard statements. Pay close attention to classifications such as flammability, corrosivity, reactivity, and toxicity.[2]

  • Identify Incompatibilities: Note any materials or substances that are incompatible with this compound to prevent accidental mixing and dangerous reactions during storage and disposal.[3]

II. Standard Disposal Protocol

Based on general laboratory chemical waste guidelines, the following step-by-step procedure should be followed for the disposal of this compound.

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.[3][4]

    • Segregate into a designated container for non-hazardous or, if treated as hazardous, into the appropriate hazardous waste stream (e.g., non-halogenated organic waste).

  • Container Selection and Labeling:

    • Use a chemically compatible container with a secure, screw-top cap.[3] Plastic containers are often preferred.[2]

    • Ensure the container is in good condition, with no cracks or leaks.[3]

    • Label the container clearly with "Waste this compound" and include the date when the first waste was added.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which should be at or near the point of generation.[2][3]

    • The SAA must be inspected weekly for any signs of leakage.[3]

    • Keep the waste container closed except when adding waste.[2]

  • Request for Waste Pickup:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[2][3]

    • Do not dispose of this compound down the drain unless explicitly permitted by your institution's guidelines and local regulations for non-hazardous, water-soluble materials.[2][5] Given its ester structure, it is likely not readily water-soluble.

    • Solid forms of chemical waste should generally not be disposed of in the regular trash.[5]

III. Data Summary

Due to the absence of a specific SDS, quantitative data for this compound is limited. The following table summarizes general guidelines for laboratory chemical waste disposal.

ParameterGuidelineSource
Drain Disposal pH Range pH between 5.5 and 10.5 for dilute aqueous solutions of non-hazardous chemicals.[5]
Container Headroom Leave at least one-inch of headroom in waste containers to allow for expansion.[3]
SAA Storage Time (Partially Full) Up to one (1) year.[3]
Time to Removal After Full Within three (3) days.[3]

IV. Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the proper disposal route for this compound.

DisposalWorkflow start Start: Have this compound Waste sds Obtain and Review Supplier-Specific SDS start->sds is_hazardous Is it classified as hazardous waste? sds->is_hazardous non_haz_disposal Follow Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_haz_disposal No haz_disposal Manage as Hazardous Waste is_hazardous->haz_disposal Yes pickup Request Pickup from Environmental Health & Safety (EH&S) non_haz_disposal->pickup segregate Segregate into a labeled, compatible container haz_disposal->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa saa->pickup end End of Disposal Process pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize obtaining the specific Safety Data Sheet from the supplier for the most accurate and detailed guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.